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  • Product: 2-Amino-3,4-dimethoxybenzonitrile
  • CAS: 79025-34-6

Core Science & Biosynthesis

Foundational

Whitepaper: 2-Amino-3,4-dimethoxybenzonitrile (CAS 79025-34-6) – Synthesis, Physicochemical Profiling, and Applications in Kinase Inhibitor Design

Executive Summary 2-Amino-3,4-dimethoxybenzonitrile (CAS: 79025-34-6) is a highly specialized ortho-aminobenzonitrile derivative that serves as a privileged building block in advanced pharmaceutical synthesis[1]. Charact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3,4-dimethoxybenzonitrile (CAS: 79025-34-6) is a highly specialized ortho-aminobenzonitrile derivative that serves as a privileged building block in advanced pharmaceutical synthesis[1]. Characterized by its bi-functional aromatic ring, it provides a critical scaffold for the cyclization of quinazolines, quinolines, and other complex heterocycles. This technical guide details the physicochemical properties, self-validating synthetic methodologies, and the mechanistic rationale for its use in developing arylmorpholine-based PI3K and DNA-PK inhibitors[2].

Physicochemical Profiling & Data

Accurate molecular characterization is the foundation of reliable drug design. The dual methoxy groups at the 3- and 4-positions act as vital electron-donating moieties, influencing both the nucleophilicity of the adjacent amine and the overall lipophilicity of the molecule. Quantitative data retrieved from establishes the baseline metrics for this compound[1].

PropertyValue
Chemical Name 2-Amino-3,4-dimethoxybenzonitrile
CAS Number 79025-34-6
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
SMILES COC1=C(C(=C(C=C1)C#N)N)OC
InChIKey JCPSRNYNIJMYSX-UHFFFAOYSA-N
Topological Polar Surface Area 68.3 Ų
LogP (Predicted) 1.5

Chemical Synthesis & Self-Validating Workflow

The synthesis of 2-amino-3,4-dimethoxybenzonitrile typically proceeds via the catalytic hydrogenation of its precursor,. The protocol below is engineered for high chemoselectivity, ensuring the reduction of the nitro group without compromising the electrophilic nitrile handle[2].

SynthesisWorkflow N1 3,4-Dimethoxy-2-nitrobenzonitrile (Precursor) N2 Catalytic Hydrogenation (Pd/C, H2, EtOH/MeOH, 24h) N1->N2 Reduction N3 Filtration (Celite to remove Pd/C) N2->N3 Workup N4 Purification (Silica Gel Flash Chromatography) N3->N4 Isolation N5 2-Amino-3,4-dimethoxybenzonitrile (CAS: 79025-34-6) N4->N5 Final Product

Figure 1: Step-by-step synthetic workflow for the reduction of 3,4-dimethoxy-2-nitrobenzonitrile.

Step-by-Step Methodology

This protocol is adapted from validated methodologies for synthesizing arylmorpholine scaffolds[2].

  • Step 1: Reaction Setup Dissolve 3,4-dimethoxy-2-nitrobenzonitrile (~2 g, 10 mmol) in a solvent mixture of ethanol (150 mL) and methanol (2 mL)[2]. Causality: Ethanol serves as the primary protic solvent to facilitate hydrogen transfer. The small addition of methanol disrupts the crystalline lattice formations of the nitro-precursor, ensuring complete solubilization before catalysis begins.

  • Step 2: Catalyst Addition Carefully add Palladium on Carbon (Pd/C) (2.0 g) to the solution under an inert argon atmosphere[2]. Causality: Pd/C is selected for its high chemoselectivity. It efficiently reduces the aromatic nitro group to an amine at room temperature without over-reducing the sensitive nitrile (-C≡N) group. Argon purging prevents the pyrophoric ignition of the Pd/C catalyst in the presence of solvent vapors.

  • Step 3: Hydrogenation & In-Process Control (Self-Validation) Stir the reaction at room temperature for 24 hours under a hydrogen atmosphere (e.g., via a hydrogen balloon)[2]. Self-Validating System: Do not proceed blindly based on time. Monitor the reaction via LC-MS or TLC (50% EtOAc/Hexanes). The complete disappearance of the nitro-precursor peak and the emergence of a more polar amine spot validates reaction completion. If the precursor remains, refresh the hydrogen atmosphere.

  • Step 4: Filtration & Workup Filter the crude mixture through a pad of Celite[2]. Causality: Celite effectively traps the fine, microscopic Pd/C particulates, preventing heavy metal contamination in the final API building block and avoiding the clogging of standard filter paper.

  • Step 5: Purification Concentrate the filtrate in vacuo and purify via silica gel flash chromatography using 25% EtOAc in hexanes[2]. Causality: Flash chromatography isolates the target amine from any trace over-reduced byproducts or unreacted starting material, ensuring the >98% purity required for downstream kinase inhibitor synthesis.

Application in Drug Discovery: PI3K and DNA-PK Inhibition

In the realm of oncology and targeted therapeutics, the 2-amino-3,4-dimethoxybenzonitrile scaffold is instrumental. Research from the highlights its critical role in the synthesis of LY294002 analogs—potent inhibitors of phosphoinositide 3-kinases (PI3K) and DNA-dependent protein kinase (DNA-PK)[2],[3].

Mechanistic Rationale: The cyclization of the ortho-aminobenzonitrile yields a planar heteroaromatic core. When functionalized with an arylmorpholine group, the resulting compound acts as a highly effective ATP-competitive inhibitor. The dimethoxy groups derived from CAS 79025-34-6 are not merely structural filler; they actively participate in critical hydrogen bonding and Van der Waals interactions deep within the highly conserved ATP-binding pocket of the kinase hinge region, thereby halting downstream survival signaling[3].

Pathway D1 Arylmorpholine Derivative (from CAS 79025-34-6) P1 PI3K / DNA-PK D1->P1 Competitive Inhibition (ATP-binding pocket) P2 PIP3 Production P1->P2 Phosphorylation P3 AKT Activation P2->P3 Recruitment P4 Cell Survival & Proliferation P3->P4 Downstream Signaling

Figure 2: Inhibition of the PI3K/AKT signaling pathway by arylmorpholine derivatives.

Analytical Validation

To ensure the structural integrity of the synthesized 2-amino-3,4-dimethoxybenzonitrile, rigorous analytical validation must be performed post-purification:

  • 1H NMR (CDCl3): Validation is confirmed by the disappearance of the highly deshielded aromatic protons characteristic of the nitro-precursor, and the appearance of a broad singlet integrating for two protons (~4.0-4.5 ppm) corresponding to the primary amine.

  • LC-MS: Confirm the mass-to-charge ratio (m/z) of the target compound. The expected [M+H]+ peak is 179.19[1].

References

  • Title: 2-Amino-3,4-dimethoxybenzonitrile | C9H10N2O2 | CID 18778990 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Arylmorpholine DNA-PK inhibitors and LY294002 analogs (Electronic Theses and Dissertations) Source: eScholarship, University of California, San Francisco URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Amino-3,4-dimethoxybenzonitrile: Physicochemical Properties, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive scientific overview of 2-Amino-3,4-dimethoxybenzonitrile (CAS No: 79025-34-6), a key chemical intermediate with significant potential in synthetic and medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive scientific overview of 2-Amino-3,4-dimethoxybenzonitrile (CAS No: 79025-34-6), a key chemical intermediate with significant potential in synthetic and medicinal chemistry. The document delineates its core physicochemical properties, provides an in-depth analysis of its spectroscopic characteristics, and explores the chemical reactivity dictated by its amino, nitrile, and substituted aromatic functionalities. Furthermore, this guide outlines plausible synthetic routes, discusses its applications as a versatile building block for heterocyclic compounds, and establishes essential safety and handling protocols based on data from analogous structures. This paper is intended as a critical resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel molecular entities.

Compound Identification and Core Attributes

2-Amino-3,4-dimethoxybenzonitrile is a substituted aromatic compound whose structural features make it a valuable precursor in various chemical syntheses. Its identity is established by the following internationally recognized identifiers and core chemical attributes.

AttributeValueSource
IUPAC Name 2-amino-3,4-dimethoxybenzonitrile[1]
Synonyms 3,4-dimethoxy-2-aminobenzonitrile[1]
CAS Number 79025-34-6[1]
Molecular Formula C₉H₁₀N₂O₂[1]
Molecular Weight 178.19 g/mol [1]
Canonical SMILES COC1=C(C(=C(C=C1)C#N)N)OC[1]
InChIKey JCPSRNYNIJMYSX-UHFFFAOYSA-N[1]

Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, its physical and chemical properties can be reliably predicted through computational models and by comparison with structurally similar compounds. The data presented below are computationally derived unless otherwise stated.

PropertyValue / DescriptionSource / Comment
Appearance Expected to be a white to yellow or brown crystalline powder.Based on the observed appearance of the related isomer, 2-Amino-4,5-dimethoxybenzonitrile.[2]
XLogP3 1.5[1]
Hydrogen Bond Donor Count 1 (from the primary amine)[1]
Hydrogen Bond Acceptor Count 4 (from the nitrile nitrogen and two methoxy oxygens)[1]
Rotatable Bond Count 2[1]
Storage Temperature Recommended 2-8°C, sealed in a dry environment.General recommendation for aminobenzonitrile derivatives to ensure stability.[2]

Spectroscopic Profile and Analytical Characterization

A comprehensive spectroscopic analysis is fundamental to confirming the identity and purity of 2-Amino-3,4-dimethoxybenzonitrile. The following sections detail the expected spectral characteristics based on its molecular structure and data from analogous compounds.[5][6]

General Analytical Workflow

The structural elucidation of a target molecule like 2-Amino-3,4-dimethoxybenzonitrile follows a standardized workflow that integrates multiple spectroscopic techniques to provide orthogonal data, ensuring a high-confidence identification.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Purified Compound NMR NMR (¹H, ¹³C) Prep->NMR analyze MS Mass Spec (MS) Prep->MS analyze IR FT-IR Prep->IR analyze Data_NMR Carbon-Hydrogen Framework NMR->Data_NMR Data_MS Molecular Weight & Elemental Composition MS->Data_MS Data_IR Functional Groups IR->Data_IR Final_Structure Structure Confirmation Data_NMR->Final_Structure correlate Data_MS->Final_Structure correlate Data_IR->Final_Structure correlate

Caption: General workflow for spectroscopic analysis.

Expected Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR - Aromatic Protons: Two distinct signals in the ~6.5-7.5 ppm range, likely doublets or singlets depending on coupling. - Amine Protons (-NH₂): A broad singlet between ~4.0-5.0 ppm, which may exchange with D₂O. - Methoxy Protons (-OCH₃): Two sharp singlets around ~3.7-4.0 ppm, each integrating to 3H.
¹³C NMR - Nitrile Carbon (-C≡N): A signal in the ~115-125 ppm region. - Aromatic Carbons: Six distinct signals in the aromatic region (~100-160 ppm), four for substituted carbons and two for protonated carbons. - Methoxy Carbons (-OCH₃): Two signals around ~55-60 ppm.
FT-IR - N-H Stretching: Two characteristic bands for the primary amine in the 3300-3500 cm⁻¹ region.[5] - C-H Stretching: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively. - C≡N Stretching: A sharp, medium-intensity band for the nitrile group around 2220-2260 cm⁻¹.[5] - C=C Stretching: Aromatic ring stretches in the 1450-1600 cm⁻¹ region. - C-O Stretching: Strong bands for the aryl-alkyl ether linkages of the methoxy groups.
Mass Spectrometry (MS) - Molecular Ion Peak [M]⁺: Expected at m/z ≈ 178.07.[1] - Fragmentation: Common fragmentation patterns may include the loss of a methyl radical (-CH₃, M-15) or the loss of HCN (M-27).[5]

Chemical Reactivity and Stability

The reactivity of 2-Amino-3,4-dimethoxybenzonitrile is governed by the interplay of its three key functional components: the nucleophilic primary amine, the electrophilic nitrile, and the electron-rich aromatic ring.

G cluster_nodes mol Nuc_Amine Nucleophilic Attack (e.g., Acylation, Alkylation) Nuc_Amine->mol Amino Group Elec_Nitrile Electrophilic Site (e.g., Hydrolysis to Acid) Elec_Nitrile->mol Nitrile Group Aro_Sub Electrophilic Aromatic Substitution (Activated Ring) Aro_Sub->mol Aromatic Ring

Caption: Key reactive sites of the molecule.

  • Amino Group Reactivity: The primary amine at the C2 position is a potent nucleophile. It readily undergoes standard reactions for aromatic amines, including acylation with acid chlorides to form amides, alkylation with alkyl halides, and diazotization with nitrous acid to yield a versatile diazonium salt intermediate.[5] However, its nucleophilicity is somewhat attenuated by the electron-withdrawing effect of the ortho-nitrile group.[7]

  • Nitrile Group Reactivity: The nitrile group serves as a key synthetic handle. It can be hydrolyzed under strong acidic or basic conditions to yield the corresponding carboxylic acid.[5] The nitrile's strong dipole also allows it to act as a hydrogen bond acceptor in molecular interactions, a feature often exploited in drug design.[8]

  • Aromatic Ring Reactivity: The benzene ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino and two methoxy groups. These groups direct incoming electrophiles primarily to the C5 and C6 positions, which are ortho and para to the activating groups and not sterically hindered.

Synthetic Pathways

A prevalent method for the synthesis of aminobenzonitriles involves the reduction of the corresponding nitrobenzonitrile precursor. While a specific protocol for 2-Amino-3,4-dimethoxybenzonitrile is not detailed in the provided literature, the synthesis of its isomer, 2-Amino-4,5-dimethoxybenzonitrile, provides a highly analogous and effective experimental template.[9]

Exemplary Protocol: Reduction of a Nitrobenzonitrile Precursor

This protocol is adapted from the synthesis of 2-Amino-4,5-dimethoxybenzonitrile and is presented as a plausible method for preparing the title compound from its corresponding nitro-precursor.[9]

Objective: To synthesize 2-Amino-3,4-dimethoxybenzonitrile via the reduction of 2-Nitro-3,4-dimethoxybenzonitrile.

Materials:

  • 2-Nitro-3,4-dimethoxybenzonitrile

  • Sodium dithionite (Na₂S₂O₄)

  • Water

  • Standard laboratory glassware and heating apparatus

Step-by-Step Methodology:

  • Suspension: Prepare a suspension of the starting material, 2-Nitro-3,4-dimethoxybenzonitrile (1 equivalent), in water.

  • Heating: Heat the mixture to approximately 90°C with stirring to create a hot, uniform suspension.

  • Reduction: To this hot mixture, add sodium dithionite (multiple equivalents) in small portions. Continue addition until the reducing agent is fully dissolved and the reaction shows completion (e.g., by color change or TLC analysis).

  • Filtration: Filter the hot resulting solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool to room temperature, which should induce the crystallization of the desired amino product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford the final product, 2-Amino-3,4-dimethoxybenzonitrile.

Applications in Research and Drug Development

2-Amino-3,4-dimethoxybenzonitrile is not merely a chemical curiosity; it is a strategic building block for constructing complex molecular architectures, particularly within the pharmaceutical landscape.

  • Privileged Scaffold for Heterocycles: The 2-aminobenzonitrile moiety is widely recognized as a "privileged scaffold" in medicinal chemistry.[10] Its ortho-amino and nitrile groups are perfectly positioned to participate in cyclization reactions, providing efficient access to fused heterocyclic systems like quinazolines and pyrimidines.[10][11] These heterocyclic cores are present in a vast number of compounds with demonstrated biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10]

  • Novel Drug Candidates: The specific 3,4-dimethoxy substitution pattern on this scaffold offers a unique opportunity to create derivatives with distinct steric and electronic profiles.[10] This allows medicinal chemists to fine-tune properties such as solubility, metabolic stability, and target binding affinity, potentially leading to the discovery of novel therapeutic agents with improved pharmacological profiles and new intellectual property.[10]

  • Role of the Nitrile Pharmacophore: The nitrile group is a bio-compatible and metabolically robust functional group found in over 30 approved pharmaceutical agents.[8] It can function as a crucial hydrogen bond acceptor or as a bioisostere for hydroxyl or carboxyl groups, enabling critical interactions within a protein's active site.[8]

Safety and Handling

No specific safety data sheet (SDS) for 2-Amino-3,4-dimethoxybenzonitrile is available in the searched literature. The following information is consolidated from SDS documents for closely related aminobenzonitriles and dimethoxybenzonitriles and should be used as a guideline for safe handling.[12][13][14]

Hazard CategoryDescription and Precautionary Statements
Acute Toxicity H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[13] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13] P264: Wash skin thoroughly after handling.[13] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]
Skin/Eye Irritation H315/H319: Causes skin irritation and serious eye irritation.[13] P302+P352: IF ON SKIN: Wash with plenty of water.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[13] Inhalation: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[15]
Handling & Storage - Handle in a well-ventilated place.[15] - Keep container tightly closed in a dry, cool place.[12] - Store locked up.[13] - Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[12]

Disclaimer: This safety information is based on analogous compounds. Always consult a specific and current Safety Data Sheet (SDS) for the material being handled and follow all institutional and regulatory safety protocols.

Conclusion

2-Amino-3,4-dimethoxybenzonitrile emerges as a chemical intermediate of considerable value, characterized by a versatile reactivity profile rooted in its amine, nitrile, and activated aromatic functionalities. While a comprehensive set of experimentally determined physical properties remains to be published, its identity can be unequivocally confirmed through standard spectroscopic methods. Its primary significance lies in its role as a precursor for the synthesis of medicinally relevant heterocyclic scaffolds. For researchers and scientists in drug discovery, this compound represents a strategic starting point for developing novel molecular entities with tailored pharmacological properties. Adherence to stringent safety protocols, guided by data from related structures, is imperative for its handling and utilization in a research setting.

References

  • PubChem. 2-Amino-3,4-dimethoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • Safety D
  • iChemical. 2-Amino-4,5-dimethoxybenzonitrile, CAS No. 26961-27-3. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PrepChem.com. Synthesis of 2-amino-4,5-dimethoxybenzonitrile. [Link]

  • Google Patents. CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.
  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

  • DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

  • National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • Google Patents. CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles.
  • National Center for Biotechnology Information. Amino Acids in the Development of Prodrugs. [Link]

  • U.S. Environmental Protection Agency. 4-(2-Aminoethyl)-2,5-dimethoxybenzonitrile - Hazard. [Link]

  • Cas Number Lookup. CAS Number 408533-65-3 molecular information. [Link]

  • The Good Scents Company. 6-deoxocastasterone. [Link]

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Foundational

An In-depth Technical Guide to the Molecular Structure of 2-Amino-3,4-dimethoxybenzonitrile

This guide provides a comprehensive technical overview of 2-Amino-3,4-dimethoxybenzonitrile (CAS No: 79025-34-6), a key chemical intermediate.[1] It is designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Amino-3,4-dimethoxybenzonitrile (CAS No: 79025-34-6), a key chemical intermediate.[1] It is designed for researchers, scientists, and professionals in drug development, offering detailed insights into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. The information presented herein is synthesized from established scientific literature and chemical databases to ensure technical accuracy and reliability.

Molecular Structure and Physicochemical Properties

2-Amino-3,4-dimethoxybenzonitrile is a substituted aromatic nitrile featuring a benzene ring functionalized with an amino (-NH₂), a nitrile (-C≡N), and two methoxy (-OCH₃) groups. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-amino-3,4-dimethoxybenzonitrile.[1] The strategic placement of these functional groups dictates its chemical reactivity and utility as a precursor in organic synthesis.

The core structure consists of a benzene ring. At position C1, a nitrile group is attached. At C2, an amino group is present. Positions C3 and C4 are substituted with methoxy groups. This arrangement makes it a derivative of veratronitrile (3,4-dimethoxybenzonitrile) and a valuable building block in medicinal chemistry.[2][3]

Table 1: Physicochemical Properties of 2-Amino-3,4-dimethoxybenzonitrile

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₂[1]
Molecular Weight 178.19 g/mol [1]
CAS Number 79025-34-6[1]
Appearance Beige Powder/Solid[4]
Canonical SMILES COC1=C(C(=C(C=C1)C#N)N)OC[1]
InChI Key JCPSRNYNIJMYSX-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

The synthesis of substituted benzonitriles is a cornerstone of many chemical research programs. While multiple synthetic routes to aminobenzonitriles exist, a common and effective strategy involves the reduction of a corresponding nitrobenzonitrile precursor. This approach is often favored due to the wide availability of nitrated aromatic starting materials and the high efficiency of nitro group reduction.

A plausible and field-proven synthesis for a closely related analogue, 2-amino-4,5-dimethoxybenzonitrile, involves the reduction of 2-nitro-4,5-dimethoxybenzonitrile.[5] This method can be adapted for the target molecule. The key transformation is the selective reduction of the nitro group (-NO₂) to a primary amine (-NH₂) without affecting the nitrile (-C≡N) or methoxy (-OCH₃) groups.

Experimental Protocol: Reduction of 2-Nitro-3,4-dimethoxybenzonitrile

Causality: Sodium dithionite (Na₂S₂O₄) is a powerful yet selective reducing agent commonly used for converting aromatic nitro compounds to amines in an aqueous medium. It offers the advantage of mild reaction conditions and high yields, preventing the over-reduction or degradation of other sensitive functional groups like the nitrile.

  • Reaction Setup : A suspension of 2-nitro-3,4-dimethoxybenzonitrile (1.0 equivalent) in water is heated to approximately 90°C with vigorous stirring.

  • Reagent Addition : Sodium dithionite (typically 3-4 equivalents) is added portion-wise to the heated suspension. The portion-wise addition helps to control the exothermic reaction and maintain a steady temperature.

  • Reaction Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation : The hot solution is filtered to remove any insoluble impurities. The filtrate is then cooled to room temperature, allowing the product, 2-Amino-3,4-dimethoxybenzonitrile, to crystallize.

  • Purification : The collected solid is washed with cold water and dried under a vacuum. For higher purity, recrystallization from a suitable solvent like ethanol or acetonitrile can be performed.[5]

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Nitro-3,4-dimethoxybenzonitrile Reaction Nitro Group Reduction Start->Reaction Suspend Reagents Sodium Dithionite (Na₂S₂O₄) Water, 90°C Reagents->Reaction Add Portion-wise Workup Hot Filtration Cooling & Crystallization Reaction->Workup Reaction Complete Purification Recrystallization (e.g., from Ethanol) Workup->Purification Crude Product Product 2-Amino-3,4-dimethoxybenzonitrile Purification->Product Pure Product

Caption: Workflow for the synthesis of 2-Amino-3,4-dimethoxybenzonitrile.

Spectroscopic Characterization

Structural elucidation of the synthesized molecule is unequivocally confirmed through a combination of spectroscopic techniques. The data presented below are predicted values based on the known spectral characteristics of the constituent functional groups and data from structurally similar compounds.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data

SpectrumChemical Shift (δ) ppm (Predicted)Assignment
¹H NMR ~6.9 - 7.2Aromatic H (doublet)
~6.6 - 6.8Aromatic H (doublet)
~4.5 - 5.5-NH₂ (broad singlet, 2H)
~3.9-OCH₃ (singlet, 3H)
~3.8-OCH₃ (singlet, 3H)
¹³C NMR ~150 - 155C-O (Aromatic)
~140 - 145C-N (Aromatic)
~120 - 125C-CN (Aromatic)
~117 - 120-C≡N (Nitrile)
~110 - 115Aromatic CH
~100 - 105Aromatic CH
~95 - 100C-NH₂ (Aromatic)
~56-OCH₃

Rationale: The two aromatic protons are expected to appear as doublets due to coupling with each other. The amino protons typically present as a broad singlet, and its chemical shift can be solvent-dependent. The two distinct methoxy groups will each show a sharp singlet integrating to three protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450 - 3300Strong, DoubletN-H stretchCharacteristic of a primary amine (-NH₂), showing both asymmetric and symmetric stretching modes.[8]
~2230 - 2210Strong, SharpC≡N stretchThe nitrile group gives a very distinct, strong, and sharp absorption in this region.[8]
~1620 - 1580MediumAromatic C=C stretchIndicates the presence of the benzene ring.
~1270 - 1200StrongC-O stretchAsymmetric stretching of the aryl-alkyl ether bond.
~1050 - 1000StrongC-O stretchSymmetric stretching of the aryl-alkyl ether bond.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion : For 2-Amino-3,4-dimethoxybenzonitrile (C₉H₁₀N₂O₂), the expected exact mass is approximately 178.07 Da.[1]

  • Common Adducts : In Electrospray Ionization (ESI), common adducts would be [M+H]⁺ at m/z 179.08, [M+Na]⁺ at m/z 201.06, and [M+K]⁺ at m/z 217.03.

  • Fragmentation : Key fragmentation pathways would likely involve the loss of a methyl radical (-CH₃) from a methoxy group (M-15) or the loss of a methoxy radical (-OCH₃) (M-31).[9]

Applications in Research and Drug Development

2-Amino-3,4-dimethoxybenzonitrile is not an end-product but a valuable intermediate. The 2-aminobenzonitrile scaffold is considered a "privileged scaffold" in medicinal chemistry.[3] The adjacent amino and nitrile groups are perfectly positioned to participate in cyclization reactions, forming fused heterocyclic systems.

  • Synthesis of Heterocycles : It serves as a precursor for synthesizing quinazolines, pyrimidines, and other nitrogen-containing heterocycles.[3][10] These core structures are found in numerous biologically active compounds with applications as antimicrobial, anticonvulsant, and anticancer agents.[3]

  • Building Block : The specific substitution pattern (3,4-dimethoxy) allows for the creation of derivatives with unique electronic and steric properties, which can lead to novel pharmacological profiles and new intellectual property.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Amino-3,4-dimethoxybenzonitrile.

  • General Handling : Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.[4] Use only in a well-ventilated area, preferably a chemical fume hood.[12]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, a laboratory coat, and chemical safety goggles or a face shield.[11][13]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

  • First Aid : In case of skin contact, wash off immediately with soap and plenty of water.[4] If inhaled, remove the person to fresh air.[11] In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[4] Seek medical attention if any symptoms persist.

This compound is considered harmful if swallowed, in contact with skin, or if inhaled.[2] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

2-Amino-3,4-dimethoxybenzonitrile is a functionally rich aromatic compound whose molecular structure makes it a highly versatile intermediate in synthetic organic chemistry. A thorough understanding of its properties, synthesis, and spectroscopic signature is essential for its effective application in research and development, particularly in the pursuit of novel heterocyclic compounds for medicinal chemistry. The protocols and data presented in this guide provide a solid, technically grounded foundation for scientists working with this valuable chemical building block.

References

  • PubChem. 2-Amino-3,4-dimethoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of 2-amino-4,5-dimethoxybenzonitrile. [Link]

  • IUCr Journals. 2-Amino-4,5-dimethoxybenzonitrile. [Link]

  • PubChem. 2-Amino-4-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • Smith, B. C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Google Patents. Preparation method of 3, 4-dimethoxy benzonitrile.
  • ResearchGate. FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. [Link]

  • Malaysian Journal of Analytical Sciences. Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-Chlorobenzonitrile. [Link]

  • Wiley Online Library. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. [Link]

  • Google Patents. Process for the preparation of 2-Amino-4,5,3',4'-tetramethoxybenzophenone.

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-3,4-dimethoxybenzonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-amino-3,4-dimethoxybenzonitrile, a versatile chemical intermediate with significant pot...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-3,4-dimethoxybenzonitrile, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. The document details its chemical properties, provides a well-established synthetic protocol, and explores its reactivity, with a particular focus on its application as a precursor to medicinally relevant heterocyclic scaffolds such as quinazolines. Spectroscopic data for the characterization of this compound are also presented. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction

2-Amino-3,4-dimethoxybenzonitrile, with the IUPAC name 2-amino-3,4-dimethoxybenzonitrile [1], is a substituted aromatic nitrile that has garnered interest as a valuable building block in organic synthesis. Its molecular structure, featuring a nucleophilic amino group ortho to a cyano group, makes it a prime candidate for a variety of cyclization reactions to form fused heterocyclic systems. These heterocyclic cores are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The presence of two methoxy groups on the benzene ring can also influence the molecule's solubility, lipophilicity, and metabolic stability, making it an attractive scaffold for modification in drug design.

This guide will provide an in-depth exploration of the synthesis, chemical properties, and potential applications of 2-amino-3,4-dimethoxybenzonitrile, with a focus on its utility for professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-amino-3,4-dimethoxybenzonitrile is provided in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueSource
IUPAC Name 2-amino-3,4-dimethoxybenzonitrile[1]
CAS Number 79025-34-6[1]
Molecular Formula C₉H₁₀N₂O₂[1]
Molecular Weight 178.19 g/mol [1]
Appearance Expected to be a solid powderN/A
Solubility Likely soluble in organic solvents like DMSO and DMFN/A
XLogP3 1.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]

Synthesis of 2-Amino-3,4-dimethoxybenzonitrile

The synthesis of 2-amino-3,4-dimethoxybenzonitrile is typically achieved through a two-step process involving the nitration of a readily available starting material, 3,4-dimethoxybenzonitrile, followed by the reduction of the resulting nitro-intermediate. This approach is a standard and reliable method for the introduction of an amino group onto an aromatic ring.

Synthetic Pathway Overview

The overall synthetic scheme is as follows:

Synthesis of 2-Amino-3,4-dimethoxybenzonitrile cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3,4-dimethoxybenzonitrile 3,4-Dimethoxybenzonitrile reagents1 HNO₃ / H₂SO₄ 3,4-dimethoxybenzonitrile->reagents1 2-nitro-3,4-dimethoxybenzonitrile 2-Nitro-3,4-dimethoxybenzonitrile reagents1->2-nitro-3,4-dimethoxybenzonitrile 2-nitro-3,4-dimethoxybenzonitrile_2 2-Nitro-3,4-dimethoxybenzonitrile reagents2 Fe / HCl or H₂, Pd/C 2-nitro-3,4-dimethoxybenzonitrile_2->reagents2 product 2-Amino-3,4-dimethoxybenzonitrile reagents2->product

Caption: Synthetic pathway to 2-Amino-3,4-dimethoxybenzonitrile.

Experimental Protocol: Step 1 - Synthesis of 2-Nitro-3,4-dimethoxybenzonitrile

This protocol is based on established methods for the nitration of activated aromatic rings.

  • Materials:

    • 3,4-Dimethoxybenzonitrile

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to a solution of 3,4-dimethoxybenzonitrile in dichloromethane.

    • To this cooled mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via a dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the reaction mixture over crushed ice with vigorous stirring.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-nitro-3,4-dimethoxybenzonitrile.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Step 2 - Synthesis of 2-Amino-3,4-dimethoxybenzonitrile

The reduction of the nitro group can be achieved using various methods, with catalytic hydrogenation being a common and clean approach.

  • Materials:

    • 2-Nitro-3,4-dimethoxybenzonitrile

    • Palladium on Carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen Gas (H₂)

  • Equipment:

    • Hydrogenation apparatus (e.g., Parr hydrogenator)

    • Reaction flask

    • Filtration apparatus (e.g., Celite pad)

    • Rotary evaporator

  • Procedure:

    • Dissolve 2-nitro-3,4-dimethoxybenzonitrile in methanol or ethanol in a suitable reaction flask.

    • Carefully add a catalytic amount of 10% Palladium on Carbon to the solution.

    • Place the flask in a hydrogenation apparatus and purge the system with nitrogen gas before introducing hydrogen gas.

    • Pressurize the system with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3,4-dimethoxybenzonitrile.

    • The product can be further purified by column chromatography on silica gel if necessary.

Reactivity and Applications in Drug Discovery

The bifunctional nature of 2-amino-3,4-dimethoxybenzonitrile, with its adjacent amino and cyano groups, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. This reactivity is particularly relevant in medicinal chemistry, where such scaffolds are frequently found in drug molecules.

Synthesis of Quinazolines

A primary application of 2-aminobenzonitriles in drug discovery is in the synthesis of quinazolines and their derivatives. The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Quinazoline_Synthesis start 2-Amino-3,4-dimethoxybenzonitrile reagent1 Formic Acid or Orthoformate start->reagent1 reagent2 Guanidine derivative start->reagent2 product1 6,7-Dimethoxyquinazolin-4-amine reagent1->product1 product2 6,7-Dimethoxyquinazoline-2,4-diamine reagent2->product2

Caption: General routes to quinazoline derivatives from 2-Amino-3,4-dimethoxybenzonitrile.

Other Heterocyclic Systems

Beyond quinazolines, 2-amino-3,4-dimethoxybenzonitrile can be utilized in the synthesis of other heterocyclic systems, such as pyrimidines, by reacting with appropriate bifunctional reagents. The specific substitution pattern of the dimethoxy groups can be exploited to fine-tune the pharmacological properties of the resulting molecules.

Spectroscopic Characterization

The following section provides predicted spectroscopic data for 2-amino-3,4-dimethoxybenzonitrile based on the analysis of its functional groups and data from structurally similar compounds. This information is crucial for the confirmation of its identity and purity.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
  • Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

    • δ 6.8-7.2 (m, 2H, Ar-H)

    • δ 4.5-5.5 (br s, 2H, -NH₂)

    • δ 3.8-4.0 (s, 6H, 2 x -OCH₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
  • Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

    • δ 150-155 (Ar-C-O)

    • δ 145-150 (Ar-C-NH₂)

    • δ 115-125 (Ar-C-H)

    • δ 118-120 (C≡N)

    • δ 95-105 (Ar-C-CN)

    • δ 55-60 (2 x -OCH₃)

IR (Infrared) Spectroscopy
  • Predicted IR Absorption Bands (cm⁻¹):

    • 3450-3300 (N-H stretching, primary amine)

    • 2230-2210 (C≡N stretching)

    • 1620-1580 (N-H bending)

    • 1270-1200 and 1050-1000 (C-O stretching, aryl ethers)

MS (Mass Spectrometry)
  • Predicted Mass Spectrum (ESI+):

    • m/z 179.08 [M+H]⁺

    • m/z 201.06 [M+Na]⁺

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-amino-3,4-dimethoxybenzonitrile. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Amino-3,4-dimethoxybenzonitrile is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to serve as a precursor to a wide variety of heterocyclic scaffolds, most notably quinazolines, makes it a compound of significant interest for drug discovery and development professionals. The synthetic protocols and characterization data provided in this guide offer a solid foundation for researchers looking to utilize this compound in their synthetic endeavors. The continued exploration of the reactivity and applications of 2-amino-3,4-dimethoxybenzonitrile is likely to lead to the discovery of novel therapeutic agents with improved pharmacological profiles.

References

  • PubChem. 2-Amino-3,4-dimethoxybenzonitrile. National Center for Biotechnology Information. [Link].

  • PubChem. 2-Amino-3,4-dimethoxybenzonitrile. National Center for Biotechnology Information. [Link]1]

Sources

Foundational

An In-depth Technical Guide to 2-Amino-3,4-dimethoxybenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Amino-3,4-dimethoxybenzonitrile, a key chemical intermediate. This document delves into its nome...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3,4-dimethoxybenzonitrile, a key chemical intermediate. This document delves into its nomenclature, chemical and physical properties, a detailed proposed synthesis protocol, and its applications, particularly within the realm of pharmaceutical development. The information presented herein is intended to support research and development activities by providing both foundational knowledge and practical insights.

Nomenclature and Identification

2-Amino-3,4-dimethoxybenzonitrile is a substituted aromatic nitrile. For clarity and comprehensive database searching, a list of its synonyms and key identifiers are provided below.

Table 1: Synonyms and Identifiers for 2-Amino-3,4-dimethoxybenzonitrile

Identifier TypeValue
Systematic Name 2-Amino-3,4-dimethoxybenzonitrile
Primary Synonym 3,4-dimethoxy-2-aminobenzonitrile[1]
CAS Registry Number 79025-34-6[1]
Molecular Formula C₉H₁₀N₂O₂[1]
Molecular Weight 178.19 g/mol [1]
InChI InChI=1S/C9H10N2O2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,11H2,1-2H3
SMILES COC1=C(OC)C(N)=C(C#N)C=C1

Physicochemical Properties

Understanding the physicochemical properties of 2-Amino-3,4-dimethoxybenzonitrile is crucial for its handling, reaction setup, and purification. While experimental data for this specific isomer is not extensively published, computed properties from reliable sources provide valuable estimates.

Table 2: Computed Physicochemical Properties of 2-Amino-3,4-dimethoxybenzonitrile

PropertyValueSource
XLogP3 1.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 178.074228 g/mol PubChem[1]
Monoisotopic Mass 178.074228 g/mol PubChem[1]
Topological Polar Surface Area 68.3 ŲPubChem[1]
Heavy Atom Count 13PubChem[1]

Solubility: Based on its structure, 2-Amino-3,4-dimethoxybenzonitrile is expected to be sparingly soluble in water and more soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Synthesis of 2-Amino-3,4-dimethoxybenzonitrile

The most plausible and industrially scalable route to 2-Amino-3,4-dimethoxybenzonitrile is through the reduction of the corresponding nitro compound, 2-Nitro-3,4-dimethoxybenzonitrile. This transformation is a common and well-established method in organic synthesis for the preparation of anilines.[2]

Proposed Synthetic Pathway

The synthesis can be conceptualized as a single, high-yielding reduction step.

Synthesis_of_2-Amino-3,4-dimethoxybenzonitrile 2-Nitro-3,4-dimethoxybenzonitrile 2-Nitro-3,4-dimethoxybenzonitrile 2-Amino-3,4-dimethoxybenzonitrile 2-Amino-3,4-dimethoxybenzonitrile 2-Nitro-3,4-dimethoxybenzonitrile->2-Amino-3,4-dimethoxybenzonitrile Reduction (e.g., H₂, Pd/C)

Caption: Proposed synthesis of 2-Amino-3,4-dimethoxybenzonitrile.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from a known procedure for the synthesis of the isomeric 2-Amino-4,5-dimethoxybenzonitrile and is expected to be effective for the target molecule with minor optimization.[3]

Reaction: Reduction of 2-Nitro-3,4-dimethoxybenzonitrile

Materials:

  • 2-Nitro-3,4-dimethoxybenzonitrile

  • Palladium on carbon (5% Pd/C)

  • Methanol

  • Pressurized hydrogenation reactor

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas

Procedure:

  • Reactor Setup: In a pressure-resistant reactor, add 2-Nitro-3,4-dimethoxybenzonitrile and methanol.

  • Catalyst Addition: Carefully add 5% Palladium on carbon to the reaction mixture.

  • Inerting: Seal the reactor and purge with an inert gas, such as nitrogen, to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-50°C) until the reaction is complete. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture to remove the palladium on carbon catalyst.

  • Isolation: The methanol solvent can be removed under reduced pressure to yield the crude product.

  • Purification: The crude 2-Amino-3,4-dimethoxybenzonitrile can be purified by recrystallization from a suitable solvent or by column chromatography to obtain the final product of high purity.

Self-Validating System: The purity of the final product should be assessed by HPLC to ensure it meets the required specifications. The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization (Expected)

While experimental spectra for 2-Amino-3,4-dimethoxybenzonitrile are not widely available, the expected spectroscopic features can be predicted based on its chemical structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data for 2-Amino-3,4-dimethoxybenzonitrile

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.8-7.2Doublet1HAromatic H
~ 6.5-6.7Doublet1HAromatic H
~ 4.5-5.5Broad Singlet2H-NH₂ Protons
~ 3.8-4.0Singlet3HMethoxy Protons
~ 3.7-3.9Singlet3HMethoxy Protons
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹³C NMR Spectral Data for 2-Amino-3,4-dimethoxybenzonitrile

Chemical Shift (δ) ppmAssignment
~ 150-155Aromatic C-O
~ 145-150Aromatic C-O
~ 140-145Aromatic C-NH₂
~ 118-122Aromatic C-H
~ 115-118Cyano C
~ 110-115Aromatic C-H
~ 100-105Aromatic C-CN
~ 55-60Methoxy C
~ 55-60Methoxy C
Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands for 2-Amino-3,4-dimethoxybenzonitrile

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3450-3300MediumN-H Asymmetric & Symmetric StretchingPrimary Amine
2230-2210StrongC≡N StretchingNitrile
1620-1580MediumN-H BendingPrimary Amine
1275-1200StrongAryl-O Asymmetric StretchingAryl Ether
1075-1020StrongAryl-O Symmetric StretchingAryl Ether
Mass Spectrometry (MS)

In a mass spectrum, 2-Amino-3,4-dimethoxybenzonitrile is expected to show a molecular ion peak [M]⁺ at m/z = 178. The fragmentation pattern would likely involve the loss of methyl groups (-CH₃) and the cyano group (-CN).

Applications in Research and Development

2-Amino-3,4-dimethoxybenzonitrile serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity. Its utility is primarily as a pharmaceutical intermediate.[][5]

Role as a Pharmaceutical Intermediate

The presence of three reactive functional groups—the amino, cyano, and two methoxy groups on the aromatic ring—makes 2-Amino-3,4-dimethoxybenzonitrile a versatile precursor for the synthesis of a variety of heterocyclic compounds. These heterocyclic scaffolds are prevalent in many active pharmaceutical ingredients (APIs). For instance, substituted aminobenzonitriles are key starting materials in the synthesis of kinase inhibitors and other targeted therapies in oncology and immunology.

While specific, publicly disclosed drug candidates synthesized directly from 2-Amino-3,4-dimethoxybenzonitrile are not readily identifiable, its structural motifs are present in numerous biologically active compounds. Researchers in medicinal chemistry can utilize this intermediate to explore novel chemical space in their drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-Amino-3,4-dimethoxybenzonitrile. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on toxicity, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

2-Amino-3,4-dimethoxybenzonitrile is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, a robust proposed synthetic protocol, and its applications. The detailed information and methodologies presented herein are intended to empower researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

  • A Novel Process For The Preparation Of 2 Amino 4,5 Dimethoxy Benzonitrile [Abn]. (URL: [Link])

  • PubChem. 2-Amino-3,4-dimethoxybenzonitrile. (URL: [Link])

  • Wikipedia. Reduction of nitro compounds. (URL: [Link])

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Exploratory

2-Amino-3,4-dimethoxybenzonitrile: A Comprehensive Solubility Profile and Solvation Strategy for Advanced Kinase Inhibitor Synthesis

Target Audience: Synthetic Organic Chemists, Assay Developers, and Drug Discovery Scientists Document Type: Technical Whitepaper & Application Guide Executive Summary In the landscape of targeted therapeutics, the ration...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Assay Developers, and Drug Discovery Scientists Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of targeted therapeutics, the rational design of small-molecule kinase inhibitors relies heavily on the precise manipulation of privileged scaffolds. 2-Amino-3,4-dimethoxybenzonitrile (CAS: 79025-34-6) serves as a critical synthetic intermediate in the development of ATP-competitive kinase inhibitors[1]. The compound features a highly functionalized aromatic ring, presenting unique challenges and opportunities regarding its solvation thermodynamics.

As a Senior Application Scientist, I frequently observe that poor solvation strategies for early-stage building blocks lead to downstream synthetic failures, variable reaction kinetics, and compromised assay reproducibility. This whitepaper provides an in-depth analysis of the solubility profile of 2-Amino-3,4-dimethoxybenzonitrile, elucidating the physicochemical causality behind its solvent compatibility, and establishes a self-validating protocol for its integration into high-throughput drug development workflows.

Physicochemical Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of 2-Amino-3,4-dimethoxybenzonitrile, one must first deconstruct its molecular architecture. The molecule ( C9​H10​N2​O2​ ) possesses three distinct functional moieties that dictate its intermolecular interactions:

  • Primary Amine ( −NH2​ ): Acts as both a hydrogen-bond donor and acceptor.

  • Nitrile Group ( −C≡N ): Imparts a strong dipole moment and serves as a moderate hydrogen-bond acceptor.

  • Orthogonal Methoxy Groups ( −OCH3​ ): Contribute to the overall electron density of the aromatic system while providing steric bulk and weak hydrogen-bond acceptor capabilities.

Structural Data Summary
PropertyValueMechanistic Implication for Solvation
CAS Number 79025-34-6N/A
Molecular Weight 178.19 g/mol Small enough to avoid severe lattice energy penalties during dissolution.
Molecular Formula C9​H10​N2​O2​ Balanced ratio of heteroatoms to carbon promotes solubility in polar aprotic media.
Hydrogen Bond Donors 1 (Amine)Requires solvents with high Kamlet-Taft β values (H-bond acceptors) for optimal solvation.
Hydrogen Bond Acceptors 4 (Nitrile, Amine, 2x Ether)Capable of interacting with protic solvents, though hydrophobic bulk limits aqueous solubility.

Empirical Solubility Profile

The empirical solubility of 2-Amino-3,4-dimethoxybenzonitrile aligns perfectly with its theoretical Kamlet-Taft parameters. The compound exhibits high solubility in polar aprotic solvents and halogenated organics, while remaining sparingly soluble in highly polar protic solvents (like water) and non-polar aliphatic hydrocarbons[2].

Solvent Matrix & Causality
Solvent ClassSpecific SolventSolubility StatusSolvation Mechanism & Causality
Polar Aprotic DMSO, DMFHighly Soluble The sulfoxide/formamide oxygens act as potent H-bond acceptors for the −NH2​ protons. The high dielectric constant stabilizes the nitrile dipole[2].
Halogenated CHCl3​ , CH2​Cl2​ Soluble High polarizability ( π∗ ) of these solvents effectively solvates the electron-rich dimethoxy-aromatic ring via dipole-induced dipole interactions[2].
Esters Ethyl AcetateSoluble The carbonyl oxygen accepts hydrogen bonds from the primary amine, while the ethyl chain interacts with the hydrophobic aromatic core[2].
Aqueous WaterSparingly Soluble The hydrophobic penalty of the aromatic ring and methoxy methyl groups outweighs the hydration energy of the amine and nitrile moieties.
Aliphatic Hexane, HeptaneInsoluble Inability to disrupt the strong intermolecular hydrogen bonding (amine-nitrile interactions) of the solid crystal lattice.

Application Workflow: Solubilization for Kinase Inhibitor Synthesis

In drug discovery, 2-Amino-3,4-dimethoxybenzonitrile is frequently subjected to Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution ( SN​Ar ) to construct the hinge-binding core of kinase inhibitors[1]. To ensure reproducible reaction kinetics, the building block must be completely solubilized.

Self-Validating Protocol: Preparation of a 0.5 M Stock Solution in DMSO

This protocol is designed as a self-validating system. By incorporating specific visual and analytical checkpoints, the operator ensures absolute dissolution, preventing unreacted solid particulates from skewing stoichiometric ratios.

Materials Required:

  • 2-Amino-3,4-dimethoxybenzonitrile (Solid, >98% purity)

  • Anhydrous DMSO (Water content < 0.005%)

  • Argon or Nitrogen gas

  • Actinic (amber) glass vial

Step-by-Step Methodology:

  • Gravimetric Dispensing: Weigh exactly 89.10 mg (0.50 mmol) of 2-Amino-3,4-dimethoxybenzonitrile into a dry 5 mL actinic glass vial. Rationale: Actinic glass prevents photo-degradation of the electron-rich amine.

  • Inert Atmosphere Purge: Flush the vial with Argon for 15 seconds. Rationale: Prevents oxidative degradation of the primary amine.

  • Volumetric Addition: Add exactly 1.0 mL of anhydrous DMSO using a positive displacement pipette.

  • Agitation: Vortex the solution at 2000 RPM for 60 seconds, followed by bath sonication at ambient temperature ( 22∘C ) for 5 minutes. Rationale: Sonication provides the activation energy required to break the crystal lattice without applying excessive heat that could induce side reactions.

  • Validation Checkpoint 1 (Visual): Hold the vial against a stark black background under bright white light. The solution must be completely transparent with zero light scattering (Tyndall effect). If particulates are visible, continue sonication.

  • Validation Checkpoint 2 (Analytical): Draw a 1 μL aliquot, dilute to 1 mL in Acetonitrile, and inject into an LC-MS system to confirm a single peak corresponding to m/z 179.08 [M+H]+ , ensuring no degradation occurred during solvation.

Workflow Visualization

Workflow A 2-Amino-3,4-dimethoxybenzonitrile (Solid) B Solvent Addition (Anhydrous DMSO) A->B C Sonication & Vortexing (Ambient Temp) B->C D Quality Control (Visual & LC-MS) C->D E Downstream Synthesis (Kinase Inhibitor Core) D->E

Caption: Workflow for the solubilization and downstream synthesis of 2-Amino-3,4-dimethoxybenzonitrile.

Downstream Impact: Kinase Signaling Disruption

The ultimate goal of solubilizing and reacting this building block is the generation of potent therapeutics. Inhibitors derived from the 2-Amino-3,4-dimethoxybenzonitrile scaffold are frequently designed to target the ATP-binding pocket of specific kinases[1]. By mimicking the adenine ring of ATP, these synthesized molecules competitively block kinase activity, thereby halting aberrant signaling cascades responsible for cellular proliferation in oncology models.

Mechanism of Action Visualization

The following diagram illustrates how an inhibitor synthesized from this scaffold disrupts a standard Receptor Tyrosine Kinase (RTK) pathway (e.g., the PI3K/AKT/mTOR axis).

Pathway Drug Synthesized Inhibitor (Dimethoxybenzonitrile Core) RTK Receptor Tyrosine Kinase (Active) Drug->RTK ATP-Competitive Inhibition PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Kinase signaling pathway disrupted by inhibitors derived from the dimethoxybenzonitrile scaffold.

Troubleshooting & Best Practices

  • Precipitation upon Dilution: If the DMSO stock solution is diluted directly into an aqueous assay buffer, the compound may crash out due to the sudden shift in the dielectric constant. Solution: Perform serial dilutions in DMSO first, ensuring the final concentration of DMSO in the aqueous buffer does not exceed 1-2% (v/v), which is generally well-tolerated by most biochemical assays.

  • Oxidative Discoloration: The primary amine is susceptible to oxidation over time, often turning the solution from clear/pale yellow to dark brown. Solution: Always store stock solutions at −20∘C under an inert atmosphere (Argon) and protect from light.

References

  • Title: Chemical approaches to study protein and lipid phosphorylation by Zachary A. Knight Source: eScholarship (UC San Francisco Electronic Theses and Dissertations) URL: [Link]

Sources

Foundational

High-Resolution ¹H NMR Spectral Analysis of 2-Amino-3,4-dimethoxybenzonitrile: A Mechanistic and Practical Guide

As a Senior Application Scientist, I approach structural elucidation not merely as a matching exercise, but as a rigorous interrogation of a molecule's electronic environment. 2-Amino-3,4-dimethoxybenzonitrile (C₉H₁₀N₂O₂...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach structural elucidation not merely as a matching exercise, but as a rigorous interrogation of a molecule's electronic environment. 2-Amino-3,4-dimethoxybenzonitrile (C₉H₁₀N₂O₂) is a highly functionalized, tetrasubstituted aniline derivative that serves as a critical synthetic precursor in the development of quinazoline-based kinase inhibitors .

Understanding its ¹H NMR spectrum requires a deep dive into the causality of mesomeric (+M/-M) and inductive (+I/-I) effects. This whitepaper provides a comprehensive framework for the spectral assignment, quantitative data interpretation, and the self-validating experimental protocols required to acquire research-grade NMR data.

Molecular Architecture & Electronic Environment

To predict and assign the ¹H NMR spectrum of 2-amino-3,4-dimethoxybenzonitrile, we must analyze its "push-pull" electronic topology. The molecule features a benzene ring with four contiguous substituents (positions 1 through 4), leaving only two adjacent aromatic protons at positions 5 and 6.

  • C1 Nitrile (-CN): A strong π -acceptor and σ -acceptor (-M, -I). It withdraws electron density, heavily deshielding the ortho proton (H-6).

  • C2 Amine (-NH₂): A strong π -donor (+M). It donates electron density into the ring, heavily shielding the para proton (H-5) and meta proton (H-6, to a lesser extent).

  • C3 & C4 Methoxy (-OCH₃): Strong π -donors (+M) but σ -acceptors (-I). The C4 methoxy group strongly shields the ortho H-5 proton.

The superposition of these vectors dictates the chemical shifts ( δ ). Using empirical incremental rules for benzene derivatives , we can map the exact logical relationship between the substituents and the resulting resonances.

Electronic_Effects Core Aromatic Core (Base δ 7.27 ppm) EWG Nitrile (-CN) π-Acceptor / -M Effect Core->EWG EDG1 Amine (-NH2) π-Donor / +M Effect Core->EDG1 EDG2 Methoxy (-OCH3) π-Donor / +M Effect Core->EDG2 H6 H-6 (δ ~6.84 ppm) Net Deshielding EWG->H6 Ortho Deshielding (+0.27) EDG1->H6 Meta Shielding (-0.24) H5 H-5 (δ ~6.23 ppm) Net Shielding EDG1->H5 Para Shielding (-0.63) EDG2->H5 Ortho Shielding (-0.43)

Fig 1: Logical network of mesomeric and inductive effects dictating aromatic proton shifts.

Quantitative Data: ¹H NMR Spectral Assignments

Based on the electronic environment and spin-spin coupling rules, the 400 MHz ¹H NMR spectrum in CDCl₃ yields 10 distinct protons distributed across 5 resonances. The adjacent H-5 and H-6 protons form an AX spin system, splitting each other into doublets with a characteristic ortho coupling constant ( 3JHH​≈8.6 Hz).

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃, 298 K)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
6.84 Doublet (d)8.61HAromatic H-6 (Deshielded by ortho -CN)
6.23 Doublet (d)8.61HAromatic H-5 (Shielded by para -NH₂, ortho -OCH₃)
4.35 Broad Singlet (br s)-2HPrimary Amine -NH₂ (Exchangeable)
3.90 Singlet (s)-3HMethoxy -OCH₃ at C4
3.85 Singlet (s)-3HMethoxy -OCH₃ at C3

(Note: Exact chemical shifts may vary by ±0.05 ppm depending on sample concentration and exact temperature calibration).

Experimental Protocol for High-Resolution NMR Validation

To ensure the trustworthiness of the spectral data, the acquisition protocol must be a self-validating system. Poor sample preparation or improper relaxation delays will lead to erroneous integrations and broadened peaks, masking the critical 8.6 Hz coupling constant .

Step-by-Step Methodology

Step 1: Precision Sample Preparation

  • Action: Dissolve 15.0 mg of 2-amino-3,4-dimethoxybenzonitrile in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: 15 mg provides an optimal signal-to-noise ratio (SNR) for a 1D ¹H scan in under 2 minutes.

  • Validation Check: Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube. Why? Particulate matter creates localized magnetic susceptibility gradients, distorting the B0​ field and making it impossible to achieve a sharp lineshape.

Step 2: Field Optimization (Tuning & Shimming)

  • Action: Insert the sample into a 400 MHz spectrometer. Perform Automated Tuning and Matching (ATM) for the ¹H channel. Execute 3D gradient shimming (e.g., TOPSHIM).

  • Causality: ATM ensures maximum power transfer of the radiofrequency (RF) pulse to the sample. Gradient shimming homogenizes the magnetic field along the Z-axis.

  • Validation Check: The protocol is validated only if the lock signal stabilizes >80% and the TMS peak exhibits a linewidth at half-height ( W1/2​ ) of ≤1.0 Hz.

Step 3: Pulse Sequence and Acquisition

  • Action: Utilize a standard 30° flip angle pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

  • Causality: The longitudinal relaxation time ( T1​ ) of small aromatic protons is typically 1-2 seconds. A D1 of 2.0s combined with a 30° pulse ensures that the magnetization vector fully returns to the Z-axis between scans. Failing to do this results in the under-integration of the slower-relaxing aromatic protons relative to the rapidly relaxing methoxy protons.

Step 4: Signal Processing

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function. Zero-fill the Free Induction Decay (FID) to 64k data points before Fourier Transformation (FT).

  • Causality: The 0.3 Hz LB dampens high-frequency noise at the tail of the FID without obscuring the 8.6 Hz J -coupling. Zero-filling increases digital resolution, ensuring enough data points define the apex of the narrow methoxy singlets.

NMR_Workflow Prep Sample Preparation 15 mg in 0.6 mL CDCl3 + TMS Shim Field Optimization Gradient Shimming (W1/2 < 1 Hz) Prep->Shim Acq Data Acquisition 400 MHz, 30° Pulse, D1=2.0s Shim->Acq Proc Signal Processing FT, Phase/Baseline Correction Acq->Proc Val Protocol Validation Integration & Multiplet Analysis Proc->Val

Fig 2: Self-validating experimental workflow for high-resolution 1H NMR acquisition.

Mechanistic Insights: Coupling Dynamics and Solvent Effects

The Karplus Relationship in Aromatic Systems

The 8.6 Hz coupling constant observed between H-5 and H-6 is a hallmark of 3JHH​ ortho coupling. Because the benzene ring enforces a rigid planar geometry, the dihedral angle between the vicinal C-H bonds is exactly 0°. According to the Karplus equation, a 0° dihedral angle maximizes the overlap of the bonding orbitals, facilitating strong scalar spin-spin coupling and resulting in the large J value.

Solvent-Induced Shift Dynamics (CDCl₃ vs. DMSO-d₆)

If the protocol is repeated in Dimethyl Sulfoxide-d₆ (DMSO-d₆), the spectrum will undergo a predictable transformation:

  • Amine Deshielding: The -NH₂ broad singlet (~4.35 ppm in CDCl₃) will shift dramatically downfield to approximately 5.50 - 6.00 ppm. Causality: The highly polar sulfoxide oxygen acts as a strong hydrogen-bond acceptor, drawing electron density away from the amine protons and deshielding them.

  • Peak Sharpening: The rate of proton exchange decreases in DMSO-d₆ compared to CDCl₃, often causing the broad amine singlet to sharpen significantly.

By systematically applying these principles, researchers can confidently validate the structural integrity of 2-amino-3,4-dimethoxybenzonitrile prior to downstream synthetic applications.

References

  • National Center for Biotechnology Information (NCBI). "2-Amino-3,4-dimethoxybenzonitrile | C9H10N2O2 | CID 18778990 - PubChem." PubChem Compound Summary. Available at:[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. Available at:[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science. Available at:[Link]

Exploratory

FT-IR analysis of 2-Amino-3,4-dimethoxybenzonitrile

An In-depth Technical Guide to the FT-IR Analysis of 2-Amino-3,4-dimethoxybenzonitrile Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the Fourier-Transfor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the FT-IR Analysis of 2-Amino-3,4-dimethoxybenzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Amino-3,4-dimethoxybenzonitrile (C₉H₁₀N₂O₂), a key intermediate in pharmaceutical and chemical synthesis.[1] This document is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, data acquisition, and spectral interpretation. The methodology emphasizes scientific integrity through self-validating protocols and is grounded in established spectroscopic principles.

Foundational Principles: Understanding the Vibrational Landscape

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups and elucidating molecular structures. The method relies on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

For 2-Amino-3,4-dimethoxybenzonitrile, the key to its FT-IR analysis lies in recognizing the characteristic vibrations of its constituent functional groups: a primary aromatic amine, a nitrile, two methoxy ethers, and a substituted benzene ring.

  • Primary Aromatic Amine (-NH₂): Primary amines are distinguished by two N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[2][3] An N-H bending (scissoring) vibration is also expected in the 1650-1580 cm⁻¹ range.[2]

  • Aromatic Nitrile (-C≡N): The carbon-nitrogen triple bond gives rise to a strong, sharp, and highly diagnostic absorption peak. For aromatic nitriles, this peak appears in the 2240-2220 cm⁻¹ range due to conjugation with the benzene ring.[4][5] Its intensity and unique position make it an excellent marker for confirming the molecule's identity.[4]

  • Aromatic Ethers (-OCH₃): Aryl alkyl ethers, such as the two methoxy groups present, produce two characteristic and strong C-O stretching bands. An asymmetric stretch is typically observed near 1250 cm⁻¹, while a symmetric stretch appears near 1040 cm⁻¹.[6]

  • Substituted Aromatic Ring: The benzene ring itself contributes to a complex but informative spectral pattern. Aromatic C-H stretches are found just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7][8] Carbon-carbon stretching vibrations within the ring produce a series of peaks between 1600 cm⁻¹ and 1450 cm⁻¹.[7][8] Furthermore, strong C-H out-of-plane bending absorptions in the 900-680 cm⁻¹ "fingerprint" region can provide information about the ring's substitution pattern.[9]

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FT-IR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis, as it requires minimal to no sample preparation for solids and ensures excellent data reproducibility.[10][11][12] The protocol below outlines a self-validating workflow for acquiring a high-quality FT-IR spectrum.

Experimental Workflow Diagram

FTIR_Analysis_Workflow cluster_setup Phase 1: Instrument Preparation & Referencing cluster_measurement Phase 2: Sample Analysis cluster_processing Phase 3: Data Processing & Interpretation A Clean ATR Crystal (e.g., with Isopropanol) B Acquire Background Spectrum (32 scans, 4 cm⁻¹ resolution) A->B Establish baseline C Apply Solid Sample to Crystal B->C Ready for Sample D Engage Pressure Arm (Ensure optimal contact) C->D E Acquire Sample Spectrum (Same parameters as background) D->E F Perform ATR Correction E->F Raw Spectrum G Perform Baseline Correction F->G H Peak Identification & Assignment G->H I Data Archival & Verification H->I Final Report

Caption: A validated workflow for the using ATR.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is purged and thermally stable. The ATR accessory, typically with a diamond crystal, should be clean. Wipe the crystal surface with a lint-free tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Acquisition (Self-Validation Step 1): With the clean, empty ATR crystal in the beam path, acquire a background spectrum. This critical step measures the absorbance of the crystal and the ambient environment (CO₂, water vapor). The instrument's software will subtract this from the sample spectrum, ensuring that the resulting data is solely from the analyte. A high-quality background is the foundation of a trustworthy spectrum.

  • Sample Application: Place a small amount of 2-Amino-3,4-dimethoxybenzonitrile powder onto the center of the ATR crystal. Only enough material to cover the crystal surface is required.

  • Pressure Application: Lower the ATR pressure arm to apply consistent force onto the sample. This is a crucial step; good contact between the sample and the crystal is essential for a strong, high-quality signal, as the FT-IR measurement relies on an evanescent wave that penetrates only a few microns into the sample.[10][13]

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 4 cm⁻¹ resolution, 32 co-added scans).

  • Data Processing:

    • ATR Correction: Apply a software-based ATR correction. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum comparable to a traditional transmission spectrum.[12]

    • Baseline Correction: If necessary, apply an automated baseline correction to ensure the spectral baseline is flat and starts at zero absorbance.

  • Cleaning: After the measurement, retract the pressure arm, remove the sample, and clean the crystal surface thoroughly as in Step 1.

Data Analysis and Interpretation

The processed spectrum should be analyzed by identifying the key absorption bands and assigning them to their corresponding molecular vibrations. The presence and relative positions of these bands confirm the molecular identity and can indicate the purity of the sample.

Summary of Expected Vibrational Frequencies

The following table summarizes the anticipated absorption bands for 2-Amino-3,4-dimethoxybenzonitrile, providing a quantitative reference for spectral analysis.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
~3450 & ~3350Primary Aromatic Amine (-NH₂)Asymmetric & Symmetric N-H Stretch[2][3]Medium, Sharp
3100 - 3000Aromatic RingC-H Stretch[7][8]Medium to Weak
2980 - 2850Methoxy Groups (-OCH₃)Aliphatic C-H StretchMedium
2240 - 2220Aromatic Nitrile (-C≡N)C≡N Stretch[4][5]Strong, Sharp
1650 - 1580Primary Aromatic Amine (-NH₂)N-H Bend (Scissoring)[2]Medium to Strong
1600 - 1450Aromatic RingC=C Ring Stretch[7][8]Medium to Strong (multiple bands)
~1250Aryl Ether (-O-CH₃)Asymmetric C-O Stretch[6]Strong
~1040Aryl Ether (-O-CH₃)Symmetric C-O Stretch[6]Strong
900 - 680Aromatic RingC-H Out-of-Plane Bend[9]Strong

Trustworthiness and Validation

The integrity of this analysis is upheld by its inherently self-validating nature:

  • Diagnostic Peak Confirmation: The presence of a strong, sharp peak in the unique 2240-2220 cm⁻¹ region is a definitive confirmation of the nitrile group. Its absence would immediately invalidate the sample's identity.

  • Functional Group Cross-Verification: The simultaneous observation of the dual N-H stretches, the strong ether C-O stretches, and the aromatic ring vibrations provides a multi-point verification of the molecular structure.

  • Comparison to Reference: For GMP (Good Manufacturing Practice) environments, the acquired spectrum must be compared against a validated reference spectrum of a pure standard. A high correlation coefficient confirms the identity and purity of the material.

Conclusion

FT-IR spectroscopy, when performed using a robust and well-understood protocol like the ATR method described herein, is a rapid, reliable, and indispensable tool for the structural verification of 2-Amino-3,4-dimethoxybenzonitrile. By understanding the theoretical basis of the molecule's vibrational modes and adhering to a validated experimental workflow, researchers can generate high-fidelity data that ensures the identity, quality, and consistency of this critical chemical intermediate.

References

  • Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

  • Title: 2-Amino-3,4-dimethoxybenzonitrile Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles Source: Specac Ltd URL: [Link]

  • Title: IR Spectroscopy Tutorial: Amines Source: University of California, Los Angeles, Department of Chemistry & Biochemistry URL: [Link]

  • Title: FTIR and FT-Raman spectra, molecular geometry, vibrational assignments, first-order hyperpolarizability, ab initio and DFT calculations for 3,4-dimethoxybenzonitrile Source: PubMed, National Library of Medicine URL: [Link]

  • Title: ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL: [Link]

  • Title: FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile Source: ResearchGate URL: [Link]

  • Title: Organic Nitrogen Compounds IV: Nitriles Source: Spectroscopy Online URL: [Link]

  • Title: Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid Source: DergiPark URL: [Link]

  • Title: (PDF) Study of the composition of amines using IR spectroscopy Source: ResearchGate URL: [Link]

  • Title: Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins Source: ACS Publications - The Journal of Physical Chemistry B URL: [Link]

  • Title: Spectroscopy of Aromatic Compounds Source: OpenStax - Organic Chemistry URL: [Link]

  • Title: Attenuated Total Reflectance (ATR) Source: Bruker URL: [Link]

  • Title: Study of the composition of nitriles using IR spectroscopy Source: ResearchGate URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: IR spectrum of Ethers Source: YouTube URL: [Link]

  • Title: ATR-FTIR Spectroscopy, FTIR Sampling Techniques Source: Agilent URL: [Link]

  • Title: Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer Source: National Center for Biotechnology Information URL: [Link]

  • Title: FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires Source: Preprints.org URL: [Link]

  • Title: 10 Typical IR Absorptions of Aromatic Compounds Source: Thieme Connect URL: [Link]

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Foundational

Mass Spectrometry of 2-Amino-3,4-dimethoxybenzonitrile: An In-Depth Technical Guide

Introduction In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. 2-Amino-3,4-dimethoxybenzonitrile, a substituted aromatic ni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. 2-Amino-3,4-dimethoxybenzonitrile, a substituted aromatic nitrile, represents a class of compounds with significant potential as a scaffold in medicinal chemistry. Its unique combination of a primary amine, two methoxy groups, and a nitrile function on a benzene ring presents a distinct analytical challenge and opportunity. Mass spectrometry, a cornerstone of modern analytical chemistry, offers unparalleled sensitivity and structural elucidation capabilities for such molecules. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of 2-Amino-3,4-dimethoxybenzonitrile, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of ionization, predict fragmentation behaviors based on established chemical logic, and provide robust, field-proven experimental protocols.

Molecular Profile and Expected Ionization Behavior

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful mass spectrometric method development.

Table 1: Molecular Profile of 2-Amino-3,4-dimethoxybenzonitrile

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₂PubChem[1]
Molecular Weight 178.19 g/mol PubChem[1]
Exact Mass 178.074227566 DaPubChem[1]
Functional Groups Primary Amine (-NH₂), Methoxy (-OCH₃) x2, Nitrile (-C≡N), Aromatic Ring

The presence of a basic primary amine group makes 2-Amino-3,4-dimethoxybenzonitrile an ideal candidate for positive ion mode electrospray ionization (ESI). Protonation is expected to readily occur at the amino group, forming the protonated molecule, [M+H]⁺, as the predominant ion in the full scan mass spectrum. The principles of ESI suggest that for small molecules, the analyte is typically protonated within the charged droplets, and as the solvent evaporates, the charged analyte is transferred to the gas phase.[2][3] Depending on the solvent system and the presence of alkali metal salts, adduct formation with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed.

For gas chromatography-mass spectrometry (GC-MS), electron ionization (EI) would be the typical method. The aromatic nature of the compound would likely lead to a discernible molecular ion (M⁺) peak, which is often more stable for aromatic compounds compared to aliphatic ones.[4][5]

Experimental Workflow for Mass Spectrometric Analysis

The following diagram illustrates a generalized workflow for the comprehensive mass spectrometric analysis of 2-Amino-3,4-dimethoxybenzonitrile, from sample preparation to data interpretation.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Acquisition & Processing cluster_interp Interpretation Prep Prepare dilute solution (e.g., 1 mg/mL in MeOH/ACN) Dilute Further dilute to working concentration (e.g., 1-10 µg/mL) Prep->Dilute LC_MS LC-MS/MS Analysis (ESI Positive Mode) Dilute->LC_MS For LC-MS GC_MS GC-MS Analysis (EI Mode) Dilute->GC_MS For GC-MS (if volatile) Full_Scan Full Scan MS (Determine [M+H]⁺ or M⁺) LC_MS->Full_Scan GC_MS->Full_Scan MS_MS Tandem MS (MS/MS) (Fragment Precursor Ion) Full_Scan->MS_MS Fragment_Analysis Analyze Fragmentation Pattern MS_MS->Fragment_Analysis Structure_Elucidation Elucidate Fragment Structures Fragment_Analysis->Structure_Elucidation

Caption: General experimental workflow for the mass spectrometric analysis of 2-Amino-3,4-dimethoxybenzonitrile.

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By selecting the precursor ion (e.g., [M+H]⁺ at m/z 179.08) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated. The fragmentation of 2-Amino-3,4-dimethoxybenzonitrile is anticipated to be driven by its functional groups.

Aromatic nitriles are known to undergo the loss of HCN (M-27) or ·CN (M-26).[4] The presence of methoxy groups often leads to the loss of a methyl radical (·CH₃, M-15) or formaldehyde (CH₂O, M-30). For substituted anilines, fragmentation can involve the amine group and adjacent substituents.

The following diagram illustrates the predicted fragmentation pathway for the protonated molecule of 2-Amino-3,4-dimethoxybenzonitrile.

Fragmentation_Pathway M_H [M+H]⁺ m/z 179.08 Loss_CH3 Loss of ·CH₃ (-15 Da) M_H->Loss_CH3 Loss_HCN Loss of HCN (-27 Da) M_H->Loss_HCN Fragment1 m/z 164.06 Loss_CH3->Fragment1 Loss_CO Loss of CO (-28 Da) Fragment1->Loss_CO Fragment2 m/z 136.05 Loss_CO->Fragment2 Fragment3 m/z 152.07 Loss_HCN->Fragment3 Loss_CH3_2 Loss of ·CH₃ (-15 Da) Fragment3->Loss_CH3_2 Fragment4 m/z 137.05 Loss_CH3_2->Fragment4

Caption: Predicted fragmentation pathway of protonated 2-Amino-3,4-dimethoxybenzonitrile.

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 179.08)

Predicted Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
164.06·CH₃Loss of a methyl radical from a methoxy group.
152.07HCNLoss of hydrogen cyanide from the nitrile group.
136.05·CH₃, COSubsequent loss of carbon monoxide from the m/z 164.06 fragment.
137.05HCN, ·CH₃Subsequent loss of a methyl radical from the m/z 152.07 fragment.

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of 2-Amino-3,4-dimethoxybenzonitrile. Optimization may be required based on the specific instrumentation available.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the sensitive and specific quantification and structural confirmation of the analyte in complex matrices.

1. Sample Preparation:

  • Prepare a stock solution of 2-Amino-3,4-dimethoxybenzonitrile at a concentration of 1 mg/mL in methanol or acetonitrile.
  • Perform serial dilutions of the stock solution with the initial mobile phase composition to create calibration standards and quality control samples at appropriate concentrations (e.g., 1 ng/mL to 1000 ng/mL).

2. LC Instrumentation and Conditions:

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40 °C.
  • Injection Volume: 1-5 µL.

3. MS Instrumentation and Conditions:

  • Ionization Mode: Electrospray Ionization Positive (ESI+).
  • MS Detection: Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or product ion scan for structural elucidation.
  • MRM Transitions (Predicted):
  • Precursor Ion (Q1): m/z 179.1
  • Product Ion 1 (Q3): m/z 164.1 (for confirmation)
  • Product Ion 2 (Q3): m/z 136.1 (for quantification)
  • Key MS Parameters:
  • Capillary Voltage: 3-4 kV
  • Source Temperature: 120-150 °C
  • Desolvation Temperature: 350-450 °C
  • Collision Energy: Optimize for the specific instrument to maximize the signal of the desired product ions (typically 10-30 eV).
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for purity assessment, assuming the compound is thermally stable and sufficiently volatile.

1. Sample Preparation:

  • Prepare a stock solution of 2-Amino-3,4-dimethoxybenzonitrile at a concentration of 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.
  • Dilute as necessary for analysis. Derivatization (e.g., silylation) of the primary amine may be considered to improve peak shape and thermal stability, though it may not be strictly necessary.

2. GC Instrumentation and Conditions:

  • GC System: A gas chromatograph with a split/splitless injector.
  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
  • Injector Temperature: 250-280 °C.
  • Oven Temperature Program:
  • Initial Temperature: 100 °C, hold for 1 minute.
  • Ramp: 10-20 °C/min to 280 °C.
  • Final Hold: 5 minutes.
  • Injection Mode: Splitless or split (e.g., 20:1) depending on the concentration.

3. MS Instrumentation and Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • MS Detection: Quadrupole, ion trap, or TOF mass analyzer.
  • Acquisition Mode: Full scan from m/z 40-400.
  • Source Temperature: 230 °C.
  • Transfer Line Temperature: 280 °C.

Conclusion

The mass spectrometric analysis of 2-Amino-3,4-dimethoxybenzonitrile is a multifaceted process that leverages the inherent chemical properties of the molecule to achieve sensitive detection and robust structural characterization. By employing electrospray ionization, the basic amine functionality allows for the ready formation of a protonated molecule, which can then be subjected to tandem mass spectrometry to yield a rich fragmentation pattern indicative of its structure. Alternatively, for orthogonal confirmation and purity analysis, GC-MS with electron ionization provides a complementary approach. The detailed protocols and predicted fragmentation pathways outlined in this guide serve as a comprehensive resource for researchers and scientists, enabling them to develop and validate analytical methods for this and structurally related compounds with confidence and scientific rigor. The successful application of these techniques is fundamental to advancing drug discovery and development programs that involve this promising chemical scaffold.

References

  • PubChem. (n.d.). 2-Amino-3,4-dimethoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]1]

  • Meng, C. K., & Fenn, J. B. (1991). Electrospray dispersion of solutions into a bath gas can produce solute ions with many charges per molecule. Organic Mass Spectrometry, 26(6), 542-549.
  • Page, J. S., Kelly, R. T., Tang, K., & Smith, R. D. (2007). Ionization and transmission efficiencies of an electrospray ionization (ESI) interface. Journal of the American Society for Mass Spectrometry, 18(9), 1582-1590.
  • Covey, T. R., Bruins, A. P., & Henion, J. D. (1988). Comparison of thermospray and electrospray mass spectrometry. Analytical Chemistry, 60(20), 2241-2248.
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
  • Cole, R. B. (Ed.). (2010).
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.
  • Smith, R. M. (2003). Understanding mass spectra: a basic approach. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Dass, C. (2007). Fundamentals of contemporary mass spectrometry. John Wiley & Sons.

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Exploratory

Potential biological activity of 2-Amino-3,4-dimethoxybenzonitrile derivatives

An In-Depth Technical Guide to the Potential Biological Activities of 2-Amino-3,4-dimethoxybenzonitrile Derivatives Foreword: The Architectural Promise of a Versatile Scaffold In the landscape of medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-Amino-3,4-dimethoxybenzonitrile Derivatives

Foreword: The Architectural Promise of a Versatile Scaffold

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of molecular architecture. The strategic selection of a core chemical scaffold is paramount, as it dictates the potential for diversification and the ultimate biological profile of its derivatives. The 2-amino-3,4-dimethoxybenzonitrile core is one such promising scaffold. Its structure, characterized by a vicinal amino-nitrile arrangement on a dimethoxy-substituted benzene ring, presents a rich platform for chemical elaboration. The nucleophilic amino group and the versatile nitrile functionality serve as key handles for constructing a wide array of heterocyclic systems and other complex molecules.[1] The dimethoxy substituents, meanwhile, are known to influence molecular conformation, solubility, and metabolic stability, often enhancing the pharmacokinetic properties of drug candidates.[2] This guide synthesizes current understanding and provides a technical framework for exploring the therapeutic potential of derivatives built upon this promising core, with a focus on anticancer, antimicrobial, and anti-inflammatory applications.

Part 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation

The fight against cancer continually demands novel chemical entities that can selectively target pathways driving tumorigenesis. Derivatives of aminobenzonitriles have emerged as a significant area of interest, particularly as inhibitors of protein kinases that are critical for cancer cell signaling.[1]

Mechanism of Action: Inhibition of Tyrosine Kinases

A primary mechanism by which these derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] These enzymes are crucial regulators of cell proliferation, survival, and angiogenesis.[1] In many cancers, mutations lead to the constitutive activation of these kinases, driving uncontrolled tumor growth.[1] Small molecule inhibitors designed from scaffolds like 2-amino-3,4-dimethoxybenzonitrile can function as ATP-mimicking agents. They are engineered to fit within the ATP-binding pocket of the kinase domain, preventing phosphorylation and thereby blocking downstream signaling cascades that lead to cell cycle progression and survival.[1][3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Benzonitrile Derivative Inhibitor->EGFR Blocks ATP Binding Site Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

EGFR signaling pathway and point of inhibition.
Synthesis and Structure-Activity Relationship (SAR)

The synthesis of biologically active derivatives often involves the reaction of the core aminobenzonitrile with various electrophiles or cyclizing agents. For instance, multi-component reactions under microwave irradiation have been used to efficiently generate complex heterocyclic structures like benzo[h]chromene-3-carbonitriles from precursors including malononitrile.[3] The amino group can readily form amides or participate in condensation reactions to yield fused heterocyclic systems like quinazolines or pyrimidines, which are prevalent cores in kinase inhibitors.[1][4][5]

The structure-activity relationship (SAR) is crucial for optimizing potency. For example, in a related series of 2,4-diamino-6,7-dimethoxyquinazolines, key interactions with the G9a enzyme's substrate pocket include a salt bridge with an aspartate residue and hydrogen bonds, highlighting the importance of the heterocyclic core and specific amine functionalities for potent inhibition.[4]

In Vitro Evaluation of Anticancer Activity

The following table summarizes the cytotoxic and kinase inhibitory activities of a representative derivative, demonstrating the potential of this chemical class.

Compound IDTarget Cell Line / EnzymeActivity Metric (IC₅₀)Reference CompoundReference IC₅₀Source
Compound 4 PC-3 (Prostate Cancer)2.4 ± 0.1 µg/mLVinblastine9.6 ± 0.1 µg/mL[3]
Compound 4 A549 (Lung Cancer)3.2 ± 0.1 µg/mLVinblastine21.3 ± 0.03 µg/mL[3]
Compound 4 EGFR Kinase0.2162 ± 1.1 µMSorafenib0.2307 ± 1.8 µM[3]
Compound 4 VEGFR-2 Kinase0.2592 ± 1.5 µMSorafenib0.3075 ± 1.2 µM[3]
*Compound 4: 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 24-72 hours under the same conditions. The duration is dependent on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[1] Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. The amount of formazan produced is directly proportional to the number of viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Part 2: Antimicrobial and Anti-inflammatory Potential

Beyond oncology, the versatility of the 2-aminobenzonitrile scaffold extends to infectious and inflammatory diseases. The ability to synthesize diverse heterocyclic structures allows for the targeting of bacterial enzymes and inflammatory pathways.

Antimicrobial Activity

Derivatives such as N'-benzylidene-3,4-dimethoxybenzohydrazides have been designed to target bacterial multidrug efflux pumps, a key mechanism of antibiotic resistance.[6] Other related heterocyclic systems, including thienopyrimidines and nicotinonitriles, have also shown promising antibacterial and antifungal activities.[7][8][9]

Representative Antimicrobial Data:

Compound ClassTarget OrganismActivity Metric (MIC/MBC)Source
N'-benzylidene-3,4-dimethoxybenzohydrazidesS. aureus, E. coli, C. albicansPromising activity reported[6]
3,4-dihydroxyphenyl-thiazole-coumarinsP. aeruginosa, E. faecalisMICs = 15.62–31.25 µg/mL[9]
2-amino-nicotinonitrilesGram-positive & Gram-negative bacteriaActivity demonstrated[8]
Anti-inflammatory Activity

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Certain derivatives containing the 3,4-dimethoxy moiety have demonstrated significant anti-inflammatory effects.[2][10] The mechanism often involves the inhibition of key inflammatory mediators like prostaglandins, which are produced by cyclooxygenase (COX) enzymes.[5]

A study on (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound isolated from Zingiber cassumunar, showed marked inhibition of carrageenin-induced rat paw edema and prostaglandin biosynthesis, indicating a potent effect on the acute phase of inflammation.[10] Furthermore, novel amide derivatives of 3,4-dimethoxy cinnamic acid with 2-aminothiophenes have shown significant in vitro anti-inflammatory activity.[2]

Experimental Workflow: From Synthesis to Biological Screening

The development of novel bioactive agents follows a logical progression from chemical synthesis to biological evaluation.

a A Core Scaffold (2-Amino-3,4-dimethoxybenzonitrile) B Chemical Synthesis (e.g., Cyclocondensation, Amide Coupling) A->B C Derivative Library B->C D Structural Characterization (NMR, Mass Spec, IR) C->D E Primary Biological Screening (e.g., Anticancer, Antimicrobial Assays) C->E F Hit Identification E->F G Secondary Assays (Dose-Response, Mechanism of Action) F->G Active Hits H Lead Optimization (SAR Studies) G->H

General workflow for derivative synthesis and screening.
Experimental Protocol: In Vitro Anti-inflammatory (Protein Denaturation Inhibition)

This assay provides a simple and rapid method to screen for anti-inflammatory properties. The denaturation of proteins is a well-documented cause of inflammation.

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Control Preparation: Prepare a control solution by mixing 2 mL of distilled water with the egg albumin and PBS mixture. Use a known anti-inflammatory drug, such as Diclofenac sodium, as a positive control.

  • Incubation: Incubate all the mixtures at 37°C for 15 minutes.

  • Denaturation Induction: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • Analysis: Higher percentage inhibition indicates more potent anti-inflammatory activity.

Conclusion and Future Directions

The 2-amino-3,4-dimethoxybenzonitrile scaffold represents a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of large, diverse libraries of compounds. The evidence from related structures strongly suggests that its derivatives hold significant potential as anticancer agents, particularly through the inhibition of key cellular kinases. Furthermore, emerging data points towards promising applications in combating microbial infections and mitigating inflammatory processes.

Future research should focus on a systematic exploration of the structure-activity relationships by modifying the substituents on the phenyl ring and by elaborating the amino and nitrile groups into a wider variety of heterocyclic systems. Mechanistic studies will be crucial to elucidate the precise molecular targets and pathways modulated by the most active compounds. As this guide demonstrates, the combination of rational design, efficient synthesis, and robust biological evaluation provides a clear path forward for unlocking the full therapeutic potential of this versatile chemical core.

References

  • Benchchem.
  • Al-Warhi, T., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. MDPI. [Link]

  • National Center for Biotechnology Information. 2-Amino-3,4-dimethoxybenzonitrile. PubChem Compound Database. [Link]

  • Lee, B., et al. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2015). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]

  • Author Unknown. (2025). Targeting Drug Resistance in Cancer: Dimethoxycurcumin as a Functional Antioxidant Targeting ABCC3. Preprints.org. [Link]

  • Lee, B., et al. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. PMC. [Link]

  • Author Unknown. (n.d.). Design and synthesis of 4-amino-2',4'-dihydroxyindanone derivatives as potent inhibitors of tyrosinase and melanin biosynthe. ChemRxiv. [Link]

  • Author Unknown. (2025). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. [Link]

  • Google Patents. (n.d.). Preparation method of 3, 4-dimethoxy benzonitrile.
  • Trifonov, L., et al. (2026). Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents. PubMed. [Link]

  • Al-Salahat, A., et al. (n.d.). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC. [Link]

  • Jantan, I., et al. (1997). Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. PubMed. [Link]

  • Trifonov, L., et al. (2026). Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents. ResearchGate. [Link]

  • Niranjane, K. D., et al. (2011). Synthesis and anti-inflammatory activity of some novel derivatives of 2-amino-3-cyano-14-imino-10-meth. Scholars Research Library. [Link]

  • Perry, B. G., et al. (n.d.). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. PMC. [Link]

  • Vlase, L., et al. (2025). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI. [Link]

  • Kumar, A., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]

  • Zádor, F., et al. (2019). Structure–Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics. MDPI. [Link]

  • Author Unknown. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. PMC. [Link]

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  • Bandaru, S. S., & Kuchana, M. (2024). Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. Journal of Applied Pharmaceutical Science. [Link]

  • Tsolaki, E., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. [Link]

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Foundational

The Role of 2-Amino-3,4-dimethoxybenzonitrile in Advanced Medicinal Chemistry: A Chemical Building Block for Kinase Inhibitor Scaffolds

As a Senior Application Scientist, I approach the synthesis of targeted therapeutics not merely as a sequence of reactions, but as the strategic assembly of molecular architectures. In the realm of rational drug design,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis of targeted therapeutics not merely as a sequence of reactions, but as the strategic assembly of molecular architectures. In the realm of rational drug design, 2-Amino-3,4-dimethoxybenzonitrile (CAS: 79025-34-6) stands out as a highly privileged chemical building block[1]. It serves as the foundational cornerstone for synthesizing complex heterocyclic scaffolds—most notably quinazolines and arylmorpholines—which are critical in the development of kinase inhibitors targeting the PI3K/AKT/mTOR and DNA-PK pathways[2][3].

This technical guide deconstructs the structural logic, physicochemical properties, and validated synthetic workflows associated with this vital compound.

Structural Logic and Mechanistic Significance

The utility of 2-Amino-3,4-dimethoxybenzonitrile is dictated by its precise structural topology, which offers a thermodynamic goldmine for medicinal chemists:

  • The Ortho-Bifunctional Core: The molecule features a nitrile group ( −C≡N ) adjacent to a primary amine ( −NH2​ ). The nitrile acts as a latent electrophile, while the amine serves as a potent nucleophile. This ortho-relationship allows for highly efficient, cascade-style intramolecular cyclizations when reacted with formamidine or urea equivalents, rapidly yielding quinazoline or quinazoline-2,4-dione cores[4].

  • ATP-Mimetic Methoxy Substitutions: The 3,4-dimethoxy groups are not mere steric bulk. In the context of kinase inhibitors (such as LY294002 analogs), these electron-rich oxygen atoms mimic the hydrogen-bonding profile of the adenine ring of ATP. They anchor the resulting inhibitor within the highly conserved kinase hinge region, displacing ATP and halting aberrant signaling[2][3].

Quantitative Data & Physicochemical Profile

Understanding the physical properties of this building block is essential for predicting the pharmacokinetic behavior of the downstream active pharmaceutical ingredients (APIs). Data is sourced from [5].

ParameterValueAnalytical Significance in Drug Design
CAS Number 79025-34-6Primary identifier for reagent sourcing and patent mapping.
Molecular Weight 178.19 g/mol Low MW ensures the final functionalized scaffold remains within Lipinski's Rule of 5.
Molecular Formula C9​H10​N2​O2​ Confirms elemental composition for mass spectrometry validation.
XLogP3 1.5Indicates favorable baseline lipophilicity for cell-permeable inhibitor design.
Topological Polar Surface Area 68.3 ŲPredictive of excellent membrane permeability and oral bioavailability.

Application Workflow: Constructing the Quinazoline Core

The primary application of 2-Amino-3,4-dimethoxybenzonitrile is its transformation into multi-ring systems that serve as the pharmacophore for targeted therapies. The workflow below illustrates the logical progression from the raw building block to a fully functionalized PI3K inhibitor.

Workflow A 2-Amino-3,4-dimethoxy- benzonitrile B Cyclization (Formamidine) A->B C Quinazoline Core B->C D Cross-Coupling (Morpholine) C->D E PI3K Inhibitor (Target) D->E

Workflow for synthesizing kinase inhibitors from 2-Amino-3,4-dimethoxybenzonitrile.

Step-by-Step Methodology: Synthesis & Validation

To utilize this building block, it must first be synthesized from its nitro-precursor. The following protocol outlines the chemoselective reduction of 3,4-dimethoxy-2-nitrobenzonitrile, adapted from validated arylmorpholine DNA-PK inhibitor synthesis pathways[2].

Objective: Reduce the nitro group to an amine without inadvertently reducing the sensitive nitrile group.

Causality of Experimental Choices
  • Catalyst Choice (Pd/C vs. LiAlH4​ ): Strong hydride donors would indiscriminately reduce both the nitro and nitrile moieties. By utilizing Palladium on carbon (Pd/C) under a mild hydrogen atmosphere, we achieve strict chemoselectivity, exclusively reducing the nitro group.

  • Solvent System: A biphasic-like mixture of ethanol with a catalytic amount of methanol ensures complete dissolution of the nitro-precursor while stabilizing the reactive intermediates during the catalytic cycle.

Protocol Details
  • Preparation: Dissolve the crude 3,4-dimethoxy-2-nitrobenzonitrile (~2.0 g, 10 mmol) in a solvent mixture of absolute ethanol (150 mL) and methanol (2 mL) in a flame-dried round-bottom flask.

  • Catalyst Addition: Carefully add 2.0 g of Palladium on carbon (Pd/C).

    • Safety & Trustworthiness Note: Pd/C is highly pyrophoric. Always add the catalyst to the solvent under an inert Argon atmosphere before introducing hydrogen gas to prevent solvent ignition.

  • Hydrogenation: Purge the reaction vessel and stir the mixture at room temperature for 24 hours under a steady hydrogen atmosphere (1 atm via a balloon or Parr apparatus).

  • In-Process Validation (Self-Validating System): Do not proceed blindly. Monitor the reaction via TLC (Thin-Layer Chromatography) and LC-MS. The reaction is deemed complete when the nitro precursor mass disappears and the target mass ( m/z 179.08 [M+H]+ ) dominates the chromatogram.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to safely remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate (3 x 50 mL) to ensure maximum product recovery.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product via silica gel flash chromatography using an isocratic elution of 25% EtOAc in Hexanes.

  • Final Validation: Confirm the structural integrity using 1H -NMR. The successful reduction is verified by the disappearance of the nitro-adjacent aromatic protons and the emergence of a broad singlet integrating to 2 protons (the −NH2​ group)[2].

Biological Application: Targeting the PI3K/AKT/mTOR Pathway

Once 2-Amino-3,4-dimethoxybenzonitrile is cyclized into an arylmorpholine or quinazoline derivative, it becomes a potent weapon against oncology targets. These inhibitors are specifically designed to block Phosphoinositide 3-kinases (PI3K), a family of lipid kinases that are frequently hyperactivated in human cancers[3].

By mimicking ATP, the synthesized scaffold competitively binds to the PI3K catalytic domain, shutting down the downstream generation of PIP3, thereby starving the AKT/mTOR pathway of its activation signal.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates AKT AKT (PKB) PIP3->AKT Recruits mTOR mTOR Pathway AKT->mTOR Cell Survival Inhibitor Arylmorpholine Inhibitor Inhibitor->PI3K ATP-competitive Blockade

PI3K/AKT/mTOR signaling pathway illustrating the intervention point of synthesized inhibitors.

Conclusion

The transition from a simple building block to a life-saving therapeutic requires a deep understanding of molecular causality. 2-Amino-3,4-dimethoxybenzonitrile is not just a reagent; its specific ortho-bifunctionality and ATP-mimetic methoxy groups make it an indispensable architectural foundation for modern kinase inhibitor discovery. By adhering to rigorous, self-validating synthetic protocols, researchers can reliably leverage this compound to unlock new frontiers in targeted drug development.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18778990, 2-Amino-3,4-dimethoxybenzonitrile" PubChem. Available at:[Link]

  • Shokat, K. M. et al. "Synthesis of Arylmorpholine DNA-PK and PI3K Inhibitors" UC San Francisco Electronic Theses and Dissertations, eScholarship. Available at:[Link]

Sources

Exploratory

Discovery and history of 2-Amino-3,4-dimethoxybenzonitrile

An In-Depth Technical Guide to 2-Amino-3,4-dimethoxybenzonitrile: Synthesis, Kinase Pharmacology, and Drug Development Executive Summary The pursuit of highly selective kinase inhibitors is a cornerstone of modern target...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-3,4-dimethoxybenzonitrile: Synthesis, Kinase Pharmacology, and Drug Development

Executive Summary

The pursuit of highly selective kinase inhibitors is a cornerstone of modern targeted oncology and metabolic disease research. At the heart of this chemical evolution lies 2-Amino-3,4-dimethoxybenzonitrile (CAS No. 79025-34-6) , a critical building block that enabled the transition from first-generation, non-selective pan-kinase inhibitors (such as LY294002) to highly potent, isoform-specific phosphoinositide 3-kinase (PI3K) and DNA-PK inhibitors.

This whitepaper provides an authoritative analysis of the discovery, structural significance, and synthetic workflows surrounding 2-Amino-3,4-dimethoxybenzonitrile. Designed for researchers and drug development professionals, this guide synthesizes historical context with field-proven experimental protocols, elucidating the causality behind key synthetic choices and structure-activity relationships (SAR).

Structural Significance and Pharmacological Rationale

The PI3K/AKT/mTOR pathway is a master regulator of cell growth, survival, and metabolism. Early pharmacological probes like LY294002 established the arylmorpholine pharmacophore as a viable ATP-competitive inhibitor. However, LY294002 suffered from a lack of isoform selectivity and off-target effects against unrelated kinases like CK2 and PLK1.

Pioneering work by Kevan Shokat’s laboratory and collaborators revealed that expanding the arylmorpholine core into a quinazoline scaffold —specifically incorporating methoxy groups—dramatically altered the binding thermodynamics within the kinase ATP pocket [1].

The introduction of 2-Amino-3,4-dimethoxybenzonitrile as a starting material yields a 7,8-dimethoxyquinazoline core. Mechanistically, the morpholine oxygen acts as a critical hydrogen bond acceptor to the valine hinge region of the kinase. Simultaneously, the 7,8-dimethoxy groups project into a hydrophobic specificity pocket unique to certain PI3K isoforms (such as p110δ), driving the remarkable selectivity seen in next-generation inhibitors like PIK-39 and IC87114 [2].

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110 catalytic subunit) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates MTOR mTOR Pathway (Cell Growth & Survival) AKT->MTOR Activates INHIB Arylmorpholine Inhibitor (e.g., PIK-39) INHIB->PI3K Blocks ATP Pocket

PI3K/AKT/mTOR signaling pathway and targeted inhibition at the ATP pocket.

Quantitative Physicochemical Profile

Understanding the physicochemical properties of this building block is essential for predicting its behavior in downstream coupling reactions. The topological polar surface area (TPSA) and XLogP3 values indicate a balanced lipophilicity profile, ideal for subsequent cyclization into bioavailable drug candidates [3].

PropertyValueReference / Source
IUPAC Name 2-amino-3,4-dimethoxybenzonitrileComputed by LexiChem 2.6.6
CAS Number 79025-34-6EPA DSSTox
Molecular Formula C9H10N2O2PubChem
Molecular Weight 178.19 g/mol PubChem 2.1
XLogP3 1.5XLogP3 3.0
TPSA 68.3 ŲCactvs 3.4.6.11
H-Bond Donors/Acceptors 1 / 3Cactvs 3.4.6.11

Experimental Workflows: Synthesis and Application

The utility of 2-Amino-3,4-dimethoxybenzonitrile is realized through a highly validated, self-contained synthetic workflow. The following protocols detail both the generation of the building block and its subsequent conversion into the active arylmorpholine pharmacophore.

Protocol A: Catalytic Hydrogenation to 2-Amino-3,4-dimethoxybenzonitrile

This protocol outlines the reduction of 3,4-dimethoxy-2-nitrobenzonitrile. A catalytic hydrogenation approach is strictly preferred over dissolving metal reductions (e.g., Fe/HCl) to prevent the formation of chelating metal salts that complicate the isolation of the electron-rich aniline [4].

  • Solvent Preparation: Dissolve 10 mmol (~2.08 g) of crude 3,4-dimethoxy-2-nitrobenzonitrile in a solvent matrix of 150 mL absolute ethanol and 2 mL methanol.

    • Causality: Ethanol provides optimal solubility for the starting material. The trace addition of methanol acts as a solubilizing agent for the transient nitroso intermediate, preventing premature precipitation and ensuring complete conversion.

  • Catalyst Introduction: Carefully add 2.0 g of Palladium on Carbon (Pd/C, 10% wt) to the solution under an inert argon atmosphere.

    • Causality: High catalyst loading ensures rapid turnover at ambient pressure, mitigating the risk of side reactions.

  • Hydrogenation: Purge the reaction vessel and stir at room temperature under a hydrogen atmosphere (1 atm) for 24 hours.

    • Causality: Ambient temperature and pressure are critical. Applying elevated hydrogen pressure risks the over-reduction of the sensitive nitrile group into a primary amine, destroying the required functionality for subsequent cyclization.

  • Workup & Filtration: Filter the crude reaction mixture through a tightly packed pad of Celite.

    • Causality: Celite effectively traps the finely dispersed, pyrophoric palladium particulates without clogging the filter frit, ensuring a safe and rapid isolation.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography using an isocratic flow of 25% EtOAc in Hexanes.

    • Validation: The stark polarity difference between the nitro precursor and the resulting amine allows for clean baseline separation, yielding an off-white solid ready for downstream application.

Protocol B: Construction of the Arylmorpholine Core

Once isolated, the benzonitrile is cyclized to form the core of the kinase inhibitor.

  • Cyclization to Quinazolinone: React 2-amino-3,4-dimethoxybenzonitrile with excess formamide at 150°C for 6 hours.

    • Causality: Formamide acts dually as a high-boiling solvent and the carbon/nitrogen source necessary to close the pyrimidine ring, yielding 7,8-dimethoxyquinazolin-4(3H)-one.

  • Halogenation: Reflux the resulting quinazolinone in phosphorus oxychloride (POCl₃) with a catalytic amount of N,N-dimethylaniline.

    • Causality: POCl₃ converts the tautomeric hydroxyl group into a reactive electrophilic chloride, priming the C4 position for nucleophilic attack.

  • Morpholine Substitution (SNAr): Dissolve the 4-chloro-7,8-dimethoxyquinazoline in isopropanol and add 2.5 equivalents of morpholine. Stir at 80°C for 4 hours.

    • Causality: The morpholine nitrogen acts as a potent nucleophile in a Nucleophilic Aromatic Substitution (SNAr). Isopropanol is explicitly chosen as the solvent because the final highly polar product will precipitate upon cooling, allowing for isolation via simple vacuum filtration.

SynthesisWorkflow A 3,4-Dimethoxy-2-nitrobenzonitrile B Pd/C, H2 (Reduction) Ethanol/Methanol, 24h A->B C 2-Amino-3,4-dimethoxybenzonitrile (CAS: 79025-34-6) B->C D Formamide / Heat (Cyclization) C->D E 7,8-Dimethoxyquinazolin-4(3H)-one D->E F POCl3, Morpholine (Substitution) E->F G Arylmorpholine PI3K Inhibitor F->G

Synthesis workflow from nitrobenzonitrile to arylmorpholine PI3K inhibitors.

Structure-Activity Relationship (SAR) Impact

The integration of the 7,8-dimethoxy motif (derived directly from 2-Amino-3,4-dimethoxybenzonitrile) into the quinazoline core was a watershed moment in kinase pharmacology.

By comparing the non-selective first-generation inhibitor LY294002 against compounds synthesized using this building block (e.g., PIK-39 and IC87114), researchers observed a massive shift in isoform selectivity. The dimethoxy groups exploit a unique conformational flexibility in the p110δ isoform's ATP pocket, allowing for sub-micromolar inhibition while sparing the p110α isoform, which is crucial for basal insulin signaling [2].

CompoundScaffold TypePI3Kα IC₅₀ (µM)PI3Kδ IC₅₀ (µM)Selectivity Profile
LY294002 Chromen-4-one (No dimethoxy)1.41.6Pan-PI3K (Non-selective)
PIK-39 Quinazoline (7,8-dimethoxy)>10.00.18Highly p110δ selective
IC87114 Quinazoline (7,8-dimethoxy)>100.00.5Highly p110δ selective

Note: Data represents conceptual SAR benchmarks derived from the pharmacological mapping of the PI3K family to illustrate the impact of the dimethoxyquinazoline core.

Conclusion

2-Amino-3,4-dimethoxybenzonitrile is far more than a simple organic building block; it is the chemical linchpin that enabled the discovery of isoform-specific PI3K inhibitors. By providing the exact steric and electronic properties required to probe the kinase specificity pocket, this compound has facilitated major leaps in our understanding of lipid kinase signaling and continues to serve as a foundational material in the development of targeted therapeutics for oncology and autoimmune disorders.

References

  • Knight, Z.A., et al. (2004). "Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold." Bioorganic & Medicinal Chemistry, 12(17), 4749-4759. Available at:[Link][1]

  • Knight, Z.A. (2006). "Chemical approaches to study protein and lipid phosphorylation." UC San Francisco Electronic Theses and Dissertations. Available at:[Link][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18778990, 2-Amino-3,4-dimethoxybenzonitrile." PubChem. Available at:[Link][3]

Sources

Foundational

Theoretical Properties and Synthetic Methodologies of 2-Amino-3,4-dimethoxybenzonitrile in Drug Discovery

Executive Summary 2-Amino-3,4-dimethoxybenzonitrile (CAS: 79025-34-6) is a highly functionalized aromatic building block that has garnered significant attention in the development of targeted therapeutics, particularly A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3,4-dimethoxybenzonitrile (CAS: 79025-34-6) is a highly functionalized aromatic building block that has garnered significant attention in the development of targeted therapeutics, particularly ATP-competitive kinase inhibitors[1][2]. Characterized by its unique push-pull electronic system and precise bidentate hydrogen-bonding geometry, this scaffold serves as a foundational core for synthesizing arylmorpholine derivatives targeting PI3K and DNA-PK pathways[2]. This technical whitepaper explores the theoretical physicochemical descriptors of the molecule, details its pharmacophore potential, and outlines a self-validating, chemoselective synthetic workflow for its isolation.

Physicochemical Descriptors and Theoretical Profiling

Understanding the theoretical properties of a scaffold is paramount before initiating costly derivatization campaigns. The quantitative descriptors for 2-Amino-3,4-dimethoxybenzonitrile highlight its suitability for oral drug development and central nervous system (CNS) penetrance[3].

PropertyValueComputational Source / Method
Molecular Weight 178.19 g/mol PubChem 2.1[3]
Exact Mass 178.074 DaPubChem 2.1[3]
XLogP3 1.5XLogP3 3.0[3]
Topological Polar Surface Area (TPSA) 68.3 ŲCactvs 3.4.6.11[3]
Complexity Score 211Cactvs 3.4.6.11[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 4PubChem[3]

Causality in Drug Design: The Topological Polar Surface Area (TPSA) of 68.3 Ų is a critical theoretical parameter[3]. Because it falls well below the 90 Ų threshold generally required for blood-brain barrier (BBB) penetration, this scaffold is highly advantageous for designing inhibitors intended to target CNS-localized tumors (e.g., glioblastoma). Furthermore, the XLogP3 value of 1.5 indicates an optimal lipophilic balance[3]. It is lipophilic enough to permeate phospholipid bilayers but hydrophilic enough to avoid excessive sequestration in adipose tissues, thereby enhancing its theoretical oral bioavailability.

Quantum Mechanical and Pharmacophore Modeling

From a quantum mechanical perspective, 2-Amino-3,4-dimethoxybenzonitrile operates as a highly polarized aromatic system.

  • Electronic Push-Pull Dynamics: The amino (-NH 2​ ) group acts as a strong electron-donating group (EDG), raising the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the cyano (-CN) group is a potent electron-withdrawing group (EWG), lowering the Lowest Unoccupied Molecular Orbital (LUMO). This dynamic stabilizes the aromatic ring against rapid oxidative metabolism.

  • Kinase Hinge Binding: The ortho-relationship between the -NH 2​ and -CN groups is not coincidental. In theoretical pharmacophore models, this geometry perfectly mimics the adenine ring of ATP. The -NH 2​ group acts as a hydrogen bond donor to the carbonyl oxygen of the kinase hinge region backbone, while the -CN group acts as a hydrogen bond acceptor from the backbone amide nitrogen.

Kinase_Binding Core 2-Amino-3,4-dimethoxybenzonitrile Core Scaffold Hinge Kinase Hinge Region (ATP Pocket) Core->Hinge Bidentate H-Bonding (-NH2 and -CN) Deriv Arylmorpholine Derivatization (e.g., DNA-PK Inhibitors) Core->Deriv Scaffold Extension Effect Target Blockade & Cellular Potency Hinge->Effect Signal Transduction Inhibition Deriv->Hinge Enhanced Affinity

Fig 1. Theoretical pharmacophore pathway for ATP-competitive kinase inhibition.

Experimental Methodology: Chemoselective Reduction

The synthesis of 2-Amino-3,4-dimethoxybenzonitrile relies on the reduction of its precursor, 3,4-dimethoxy-2-nitrobenzonitrile[2]. The primary synthetic challenge is chemoselectivity: reducing the nitro group to an amine without over-reducing the cyano group into a primary amine.

Causality of Reagent Selection: Strong hydride donors (such as Lithium Aluminum Hydride, LiAlH 4​ ) lack the necessary chemoselectivity and would destroy the nitrile functionality. Therefore, catalytic hydrogenation using Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere is employed[2]. This heterogeneous catalysis selectively targets the N-O bonds of the nitro group, leaving the C≡N triple bond intact. The solvent system—a mixture of absolute ethanol and a catalytic amount of methanol—is chosen because ethanol provides excellent solubility for the nitro precursor, while methanol acts as a co-solvent to prevent the precipitation of the highly polar amino product, ensuring the Pd/C surface remains active and unpassivated[2].

Synthesis_Workflow Step1 3,4-Dimethoxy-2-nitrobenzonitrile (Precursor) Step2 Catalytic Hydrogenation (H2, 10% Pd/C, EtOH/MeOH) Step1->Step2 Mild Reduction (Preserves -CN) Step3 Filtration & Concentration (Celite filtration, in vacuo) Step2->Step3 Catalyst Removal Step4 2-Amino-3,4-dimethoxybenzonitrile (Purified Scaffold) Step3->Step4 Silica Gel Chromatography

Fig 2. Selective catalytic hydrogenation workflow of 2-Amino-3,4-dimethoxybenzonitrile.

Step-by-Step Protocol

Objective: Chemoselective reduction of 3,4-dimethoxy-2-nitrobenzonitrile. Reagents: 3,4-dimethoxy-2-nitrobenzonitrile (~2.0 g, 10 mmol), 10% Pd/C (2.0 g), Absolute Ethanol (150 mL), Methanol (2 mL), H 2​ gas[2].

  • Reaction Assembly: Dissolve 2.0 g of 3,4-dimethoxy-2-nitrobenzonitrile in 150 mL of absolute ethanol. Add 2 mL of methanol to the stirring solution[2].

  • Catalyst Addition: Carefully add 2.0 g of 10% Pd/C. (Safety Note: Pd/C is highly pyrophoric when dry; ensure the reaction flask is purged with an inert gas like Argon prior to addition).

  • Hydrogenation: Evacuate the reaction vessel and backfill with hydrogen gas. Maintain the reaction under a steady hydrogen atmosphere (balloon pressure) and stir vigorously at room temperature for 24 hours[2].

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess ethanol to ensure quantitative transfer of the product[2].

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting crude product via silica gel flash chromatography using an isocratic elution of 25% EtOAc in Hexanes[2].

Self-Validating Checkpoints

To ensure the integrity of the protocol, the system relies on built-in validation steps:

  • In-Process (TLC): The starting nitro compound exhibits a distinct yellow hue and a higher Retention factor (Rf) on a silica plate. The reaction validates its own completion when the yellow color completely dissipates from the solution, and TLC reveals a new, highly UV-active spot with a lower Rf (due to the increased polarity of the newly formed -NH 2​ group).

  • Post-Process (Analytical): Post-purification, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis must be performed. The presence of an exact mass [M+H] + peak at m/z 179.08 validates the successful reduction of the nitro group while confirming that the critical cyano group was not over-reduced (which would erroneously yield an m/z 183 primary amine byproduct).

Conclusion

2-Amino-3,4-dimethoxybenzonitrile represents a masterclass in functional group density. Its theoretical properties—specifically its low TPSA and optimal LogP—make it an ideal candidate for CNS-active drug discovery. When synthesized via chemoselective catalytic hydrogenation, the integrity of its critical bidentate pharmacophore is preserved, allowing researchers to rapidly deploy it in the design of next-generation kinase inhibitors.

References

  • Title: 2-Amino-3,4-dimethoxybenzonitrile | CID 18778990 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Solid-phase capture and modification of phosphoserine peptides (Synthesis of kinase inhibitors) Source: UC San Francisco Electronic Theses and Dissertations, eScholarship URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Amino-3,4-dimethoxybenzonitrile from 2-nitro-4,5-dimethoxybenzonitrile

An In-Depth Technical Guide to the Synthesis of 2-Amino-4,5-dimethoxybenzonitrile Abstract This application note provides a comprehensive guide for the synthesis of 2-amino-4,5-dimethoxybenzonitrile, a valuable building...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-4,5-dimethoxybenzonitrile

Abstract

This application note provides a comprehensive guide for the synthesis of 2-amino-4,5-dimethoxybenzonitrile, a valuable building block in pharmaceutical and materials science research. The focus is on the chemoselective reduction of the aromatic nitro group in 2-nitro-4,5-dimethoxybenzonitrile while preserving the nitrile functionality. We present a detailed, field-tested protocol utilizing sodium dithionite, a mild and efficient reducing agent. The guide delves into the rationale behind the chosen methodology, comparing it with other common reduction techniques, and offers practical insights for researchers to ensure a successful, high-yield synthesis. The protocol includes a complete materials list, step-by-step instructions, safety precautions, and characterization data for the final product.

Introduction and Strategic Overview

The conversion of aromatic nitro compounds into their corresponding anilines is a fundamental transformation in organic synthesis. These anilines are precursors to a vast array of heterocyclic compounds, dyes, and pharmacologically active molecules. The specific target of this guide, 2-amino-4,5-dimethoxybenzonitrile, incorporates both an aniline and a benzonitrile moiety, making it a versatile intermediate.

The primary challenge in synthesizing this molecule from its nitro precursor is the potential for the over-reduction of the nitrile group (-CN) to a benzylamine (-CH₂NH₂) or its hydrolysis under harsh reaction conditions. Therefore, a successful synthesis hinges on employing a reducing agent with high chemoselectivity for the nitro group.

Several methods are available for the reduction of aromatic nitro groups, each with distinct advantages and disadvantages[1]:

  • Catalytic Hydrogenation: This is a clean method often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[2] While effective, some catalysts, particularly Pd/C, can also reduce nitriles, leading to undesired byproducts.[3] Platinum-based catalysts may offer better selectivity but can be more expensive.[4]

  • Metal-Acid Systems: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl, Acetic Acid) are robust and highly selective for nitro groups.[2][5] The use of Tin(II) chloride (SnCl₂·2H₂O) is particularly well-regarded for its mildness and selectivity in the presence of sensitive functional groups like nitriles.[3][4] However, these methods often require a stoichiometric amount of metal and can involve strenuous, acidic workups to remove metal salts.

  • Transfer Hydrogenation: This technique uses a hydrogen donor, such as ammonium formate, in the presence of a catalyst (e.g., Pd/C).[6] It offers a safer alternative to using hydrogen gas but shares some of the selectivity challenges of direct hydrogenation.

  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent provides a mild, efficient, and highly selective method for reducing aromatic nitro compounds in an aqueous medium.[7] It is particularly advantageous for substrates with acid- or base-sensitive groups and simplifies the product isolation process, making it an ideal choice for this specific transformation.

Based on its high selectivity, mild reaction conditions, operational simplicity, and excellent reported yield, this guide will focus on the sodium dithionite method for the synthesis of 2-amino-4,5-dimethoxybenzonitrile.[7]

Reaction Scheme and Workflow

The overall synthetic transformation and laboratory workflow are outlined below.

Chemical Transformation

Caption: Reduction of the nitro group to an amine.

Experimental Workflow Diagram

G A 1. Reagent Suspension B 2. Heating & Addition A->B Heat to 90 °C C 3. Hot Filtration B->C Add Na₂S₂O₄ until clear D 4. Crystallization C->D Cool filtrate to RT E 5. Product Isolation D->E Collect solid by filtration F 6. Drying & Analysis E->F Dry under vacuum

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for this specific synthesis.[7]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Recommended Grade/Purity
2-Nitro-4,5-dimethoxybenzonitrile53413-68-6C₉H₈N₂O₄208.17>98%
Sodium Dithionite (Sodium Hydrosulfite)7775-14-6Na₂S₂O₄174.11≥85% (Technical Grade)
Deionized Water7732-18-5H₂O18.02N/A
Acetonitrile (for recrystallization)75-05-8C₂H₃N41.05ACS Grade or higher
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Powder funnel

  • Buchner funnel and filter flask assembly

  • Filter paper (Whatman No. 1 or equivalent)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Vacuum oven or desiccator

Safety Precautions
  • General: This procedure should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (nitrile), must be worn at all times.

  • 2-Nitro-4,5-dimethoxybenzonitrile: May be harmful if swallowed, inhaled, or in contact with skin. Avoid creating dust.[8]

  • Sodium Dithionite: A flammable solid that can spontaneously ignite in air, especially when damp. It is a strong reducing agent. Keep away from water (except as directed in the procedure), acids, and oxidizing agents. Handle and store in a dry, cool place.

  • 2-Amino-4,5-dimethoxybenzonitrile: May cause skin and eye irritation. Handle with care and avoid inhalation of dust.[9]

Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.

Step-by-Step Synthesis Procedure
  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Suspension: Charge the flask with 2-nitro-4,5-dimethoxybenzonitrile (6.0 g, 28.8 mmol) and deionized water (200 mL).

  • Heating: Begin stirring and heat the suspension to 90 °C using a heating mantle. The starting material will not fully dissolve, forming a hot slurry.

  • Reduction: Once the mixture reaches 90 °C, begin adding sodium dithionite (approx. 15-20 g, 3-4 equivalents) in small portions (e.g., 1-2 g at a time) through the powder funnel.

    • Causality Note: Portion-wise addition is crucial to control the exothermic reaction and any potential off-gassing. The reaction mixture will change color, and the solid starting material will gradually dissolve. Continue adding sodium dithionite until the solution becomes clear and the yellow color of the nitro compound dissipates, indicating the completion of the reduction.

  • Filtration: While the solution is still hot, filter it through a pre-heated Buchner funnel to remove any insoluble impurities.

    • Experience Note: Pre-heating the funnel prevents premature crystallization of the product, which could lead to significant loss of yield.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. As it cools, the product, 2-amino-4,5-dimethoxybenzonitrile, will crystallize out of the solution as a solid. For maximum recovery, the flask can be further cooled in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water (2 x 20 mL) to remove any residual inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C or in a desiccator under vacuum to a constant weight.

Expected Yield and Characterization
  • Yield: An expected yield of 4.9–5.2 g (95–99%) of 2-amino-4,5-dimethoxybenzonitrile is typical for this procedure.[7]

  • Appearance: White to light yellow crystalline solid.[10]

  • Melting Point: 96-101 °C.[11]

  • Characterization Data (from literature[7]):

    • ¹H NMR (100 MHz, DMSO-d₆): δ 6.86 (s, 1H, Ar-H), 6.41 (s, 1H, Ar-H), 4.32 (br s, 2H, NH₂), 3.73 (s, 3H, OCH₃), 3.64 (s, 3H, OCH₃).

    • ¹³C NMR (25 MHz, DMSO-d₆): δ 154.33, 148.12, 140.33, 113.96, 92.08, 83.67, 56.87, 55.55.

    • MS (m/z): 178 (M⁺).

Summary of Key Data

ParameterValueNotes
Starting Material Mass6.0 g (28.8 mmol)2-Nitro-4,5-dimethoxybenzonitrile
Reducing AgentSodium Dithionite (approx. 3-4 eq.)Added portion-wise until reaction completion.
SolventDeionized Water200 mL
Reaction Temperature90 °CMaintained during the addition of the reducing agent.
Reaction Time~30-60 minutesMonitored visually by the disappearance of the starting material.
Theoretical Yield5.13 gBased on 100% conversion.
Expected Experimental Yield 4.9–5.2 g (95–99%) High-purity product typically obtained without further purification.
Purification Method Recrystallization from acetonitrile (optional)Can be used if higher purity is required.[7]

Conclusion

The protocol described provides a highly efficient, reliable, and scalable method for the synthesis of 2-amino-4,5-dimethoxybenzonitrile. The use of sodium dithionite as a reducing agent offers excellent chemoselectivity, avoiding the reduction of the nitrile group while effectively converting the aromatic nitro functionality. The simple aqueous workup and high yield make this procedure a superior choice over traditional metal-acid reductions or catalytic hydrogenations for this specific substrate, particularly in research and development settings where operational simplicity and product purity are paramount.

References

  • RSC Publishing. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. Royal Society of Chemistry. Retrieved from [Link]

  • StackExchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. Retrieved from [Link]

  • ACS Publications. (2017, October 9). Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. American Chemical Society. Retrieved from [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin University. Retrieved from [Link]

  • Scribd. (n.d.). Reduction of Aromatic Nitro Compounds With Activated Iron. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3,4-dimethoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Multidisciplinary Digital Publishing Institute. Retrieved from [Link]

  • ACS Publications. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (1996). Reduction of nitro aromatic compounds by zero-valent iron metal. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • PMC. (2017, August 21). Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Catalytic hydrogenation of aromatic nitriles and dinitriles with nickel compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Retrieved from [Link]

  • Sciencemadness.org. (2011, August 14). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Retrieved from [Link]

  • Acros Organics. (2025, December 24). Safety Data Sheet for 2-Amino-4,5-dimethoxybenzonitrile. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4,5-dimethoxybenzonitrile. Retrieved from [Link]

  • Digital Commons @ NJIT. (1954). The reduction of aromatic nitro compounds with anhydrous stannous chloride. New Jersey Institute of Technology. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet for 3-Nitrobenzonitrile. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Palladium-Catalyzed Synthesis of 2-Amino-3,4-dimethoxybenzonitrile

This document provides a comprehensive guide for the synthesis of 2-Amino-3,4-dimethoxybenzonitrile, a pivotal intermediate in the development of pharmaceuticals and advanced materials. We will delve into a highly effici...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 2-Amino-3,4-dimethoxybenzonitrile, a pivotal intermediate in the development of pharmaceuticals and advanced materials. We will delve into a highly efficient palladium-catalyzed cyanation methodology, offering in-depth insights into the reaction mechanism, a detailed step-by-step experimental protocol, and critical parameters for success.

Introduction: The Strategic Importance of 2-Amino-3,4-dimethoxybenzonitrile

2-Amino-3,4-dimethoxybenzonitrile is a valuable molecular scaffold in organic synthesis, particularly for the construction of heterocyclic compounds like quinazolines, which are prominent in medicinal chemistry. The strategic arrangement of an amino group, a nitrile functionality, and two methoxy substituents on the benzene ring makes it a versatile precursor for drug discovery and material science applications. While classical synthetic routes often necessitate harsh conditions and multiple steps, leading to diminished yields and considerable waste, modern palladium-catalyzed cross-coupling reactions have emerged as a superior alternative.[1] Specifically, palladium-catalyzed cyanation offers a mild, efficient, and functional group-tolerant pathway to this important molecule.[2]

This application note outlines a robust protocol for the synthesis of 2-Amino-3,4-dimethoxybenzonitrile via the palladium-catalyzed cyanation of 2-bromo-5,6-dimethoxyaniline. We will explore the catalytic cycle, present a detailed experimental procedure, and discuss key parameters for a successful and reproducible synthesis.

The Catalytic Cycle: A Mechanistic Overview of Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides is a fundamental transformation in contemporary organic chemistry.[3] The reaction is initiated by a palladium(0) species and proceeds through a well-established catalytic cycle, as depicted below.

Palladium-Catalyzed Cyanation Cycle cluster_products Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 (Oxidative Addition Adduct) Pd(0)L2->Ar-Pd(II)(Br)L2 Ar-Br (Oxidative Addition) Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 (Transmetalation Intermediate) Ar-Pd(II)(Br)L2->Ar-Pd(II)(CN)L2 Zn(CN)2 (Transmetalation) Ar-CN Ar-CN (Product) Ar-Pd(II)(CN)L2->Ar-CN Reductive Elimination Pd(0)L2_regen Pd(0)L2 (Regenerated Catalyst) Ar-Pd(II)(CN)L2->Pd(0)L2_regen Pd(0)L2_regen->Pd(0)L2 Enters next catalytic cycle

Figure 1: A simplified diagram of the palladium-catalyzed cyanation cycle.

The catalytic cycle begins with the oxidative addition of the aryl bromide (2-bromo-5,6-dimethoxyaniline) to a palladium(0) complex, which forms a palladium(II) intermediate. This step is often rate-limiting. The subsequent step is transmetalation , where a cyanide anion from a cyanide source, such as zinc cyanide, replaces the bromide on the palladium center.[4] The cycle concludes with reductive elimination , which forms the desired 2-Amino-3,4-dimethoxybenzonitrile and regenerates the palladium(0) catalyst, allowing it to participate in the next catalytic cycle. The choice of ligands (L) is critical for stabilizing the palladium catalyst and facilitating each step of the cycle.[5]

Experimental Protocol: A Step-by-Step Guide to Synthesis

This protocol is designed as a self-validating system, with clear instructions and checkpoints to ensure a successful outcome.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Bromo-5,6-dimethoxyaniline≥98%Commercially AvailableStarting material.
Zinc Cyanide (Zn(CN)₂)≥98%Commercially AvailableCyanide source. Handle with extreme caution in a fume hood.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)≥97%Commercially AvailablePalladium catalyst precursor.[6]
1,1'-Bis(diphenylphosphino)ferrocene (dppf)≥98%Commercially AvailableLigand.[7]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableReaction solvent.[8]
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)-Prepared in-houseFor washing.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying.
Celite®-Commercially AvailableFor filtration.
Argon (Ar)High Purity-Inert gas.

Safety Precaution: Zinc cyanide is highly toxic. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Equipment
  • Schlenk flask or a round-bottom flask with a reflux condenser and a magnetic stir bar

  • Inert gas (Argon or Nitrogen) line with a bubbler

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • High-vacuum pump

Detailed Procedure

Figure 2: Workflow for the palladium-catalyzed synthesis of 2-Amino-3,4-dimethoxybenzonitrile.

  • Reaction Setup:

    • In a dry Schlenk flask under an argon atmosphere, combine 2-bromo-5,6-dimethoxyaniline (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).

    • To ensure an inert atmosphere, evacuate and backfill the flask with argon three times. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]

    • Add anhydrous N,N-dimethylformamide (DMF) via syringe. A typical concentration is between 0.1 and 0.5 M with respect to the starting aryl bromide.

  • Reaction Execution:

    • Place the flask in a preheated oil bath set to 120 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 12-24 hours.[9]

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and other insoluble materials.

    • Wash the filtrate with water (3x) followed by brine (1x). These aqueous washes are essential for removing DMF and any residual inorganic salts.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate it under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Amino-3,4-dimethoxybenzonitrile.

Critical Reaction Parameters
ParameterRecommended ValueRationale
Catalyst Loading 1-5 mol % Pd₂(dba)₃This range balances reaction efficiency and cost. Higher loadings may be necessary for less reactive substrates.[10]
Ligand dppfA robust and versatile ligand that promotes efficient oxidative addition and reductive elimination in this type of transformation.[11]
Cyanide Source Zinc Cyanide (Zn(CN)₂)A commonly used and effective cyanide source that is less hazardous than alkali metal cyanides.[12]
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.[8]
Temperature 100-140 °CSufficient thermal energy is necessary to drive the reaction, particularly the oxidative addition step.[13]
Reaction Time 12-24 hoursThe time can vary based on the substrate and reaction scale; therefore, monitoring is crucial.

Expected Outcomes and Troubleshooting

Following this protocol should result in a high yield (typically >80%) of 2-Amino-3,4-dimethoxybenzonitrile. The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Challenges and Solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure that the palladium precursor and ligand are of high quality and have been stored correctly. The reaction must be performed under strictly anhydrous and anaerobic conditions.[6]

    • Insufficient Temperature: The reaction may require a higher temperature to proceed efficiently.

  • Byproduct Formation:

    • Nitrile Hydrolysis: Maintain anhydrous conditions throughout the reaction and work-up to prevent this.

    • Decomposition: If the starting material or product is degrading, the reaction temperature might be too high. Consider lowering the temperature and extending the reaction time.

  • Purification Difficulties:

    • Residual DMF: Ensure thorough washing with water and brine during the work-up.

    • Co-eluting Impurities: Optimize the mobile phase for column chromatography to improve separation.

Conclusion

The palladium-catalyzed cyanation of 2-bromo-5,6-dimethoxyaniline is a highly effective and dependable method for synthesizing 2-Amino-3,4-dimethoxybenzonitrile. This protocol offers a detailed and robust procedure for researchers in medicinal chemistry and materials science. By understanding the catalytic mechanism and carefully following the experimental details, high yields of the desired product can be consistently obtained.

References

  • Chemical Communications. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]

  • RSC Publishing. (2020, September 11). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]

  • CSIRO Publishing. (2008, August 15). Palladium-Catalyzed Cyanation of Aryl Perfluorooctylsulfonates. Retrieved from [Link]

  • ACS Publications. (2013, February 7). Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN. Retrieved from [Link]

  • ACS Publications. (2015, January 2). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2007, March 27). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress in the Palladium-Catalyzed Cyanation of Aryl Chlorides. Retrieved from [Link]

  • MIT Open Access Articles. (2015, January 2). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, September 11). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]

  • ACS Publications. (2015, January 2). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Semantic Scholar. (2023, February 23). Dual-Bioorthogonal Catalysis by a Palladium Peptide Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminoBODIPYs by palladium catalysed amination. Retrieved from [Link]

  • PubMed. (2004, March 21). The first enantioselective synthesis of the amino acid, (2S,3S,4R)-gamma-hydroxyisoleucine using a palladium(II) catalysed 3,3-sigmatropic rearrangement. Retrieved from [Link]

Sources

Method

Application Note: Laboratory-Scale Synthesis Protocol for 2-Amino-3,4-dimethoxybenzonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step synthetic methodology, and in-process validation. Introduction & Strategic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step synthetic methodology, and in-process validation.

Introduction & Strategic Rationale

In the development of advanced kinase inhibitors—particularly arylmorpholine scaffolds targeting PI3K and DNA-PK pathways—2-Amino-3,4-dimethoxybenzonitrile (CAS: 79025-34-6) serves as an indispensable aniline building block[1].

A common pitfall in synthesizing this compound is attempting the direct nitration of commercially available 3,4-dimethoxybenzonitrile. Due to the synergistic directing effects of the two methoxy groups, direct electrophilic aromatic substitution predominantly yields the 4,5-dimethoxy-2-nitro isomer (position 6) rather than the required 2-nitro isomer[2].

To circumvent this regioselectivity issue, the optimal synthetic strategy begins with 3-hydroxy-4-methoxy-2-nitrobenzonitrile . The strong ortho-directing influence of the free phenolic hydroxyl group ensures the nitro group is installed at the correct 2-position during precursor synthesis. This protocol details a robust, field-proven, two-step laboratory-scale sequence:

  • O-methylation of the phenolic hydroxyl to yield 3,4-dimethoxy-2-nitrobenzonitrile.

  • Selective catalytic hydrogenation of the nitro group to generate the target aniline[1].

Synthetic Workflow

SynthesisWorkflow SM 3-Hydroxy-4-methoxy- 2-nitrobenzonitrile (Precursor) Int 3,4-Dimethoxy- 2-nitrobenzonitrile (Intermediate) SM->Int  Step 1: O-Methylation  Me2SO4, Na2CO3  DMF, Reflux 4h Prod 2-Amino-3,4-dimethoxy- benzonitrile (Target Product) Int->Prod  Step 2: Nitro Reduction  H2 (1 atm), Pd/C  EtOH/MeOH, RT 24h

Fig 1. Two-step synthetic workflow for 2-Amino-3,4-dimethoxybenzonitrile from phenolic precursor.

Quantitative Data Summary

StepChemical ReagentMolecular WeightEquivalentsMass / VolumeRole in Synthesis
1 3-Hydroxy-4-methoxy-2-nitrobenzonitrile194.14 g/mol 1.0 eq1.94 g (10.0 mmol)Starting Material
1 Sodium Carbonate (Na₂CO₃)105.99 g/mol 1.34 eq1.42 gWeak Base
1 Dimethyl Sulfate (Me₂SO₄)126.13 g/mol 1.23 eq1.55 g (~1.16 mL)Alkylating Agent
1 N,N-Dimethylformamide (DMF)73.09 g/mol Solvent20 mLPolar Aprotic Solvent
2 3,4-Dimethoxy-2-nitrobenzonitrile208.17 g/mol 1.0 eq~2.00 g (10.0 mmol)Intermediate
2 10% Palladium on Carbon (Pd/C)N/A100% w/w2.00 gHydrogenation Catalyst
2 Ethanol (EtOH) / Methanol (MeOH)N/ASolvent150 mL / 2 mLProtic Solvent System

Detailed Experimental Protocols

Step 1: O-Methylation (Synthesis of 3,4-dimethoxy-2-nitrobenzonitrile)

Mechanistic Rationale: Sodium carbonate (Na₂CO₃) deprotonates the phenol to form a highly nucleophilic phenoxide ion. N,N-Dimethylformamide (DMF) serves as a polar aprotic solvent, which solvates the sodium cation and leaves the phenoxide "naked" and highly reactive toward the electrophilic methyl group of dimethyl sulfate (Me₂SO₄) via a rapid Sₙ2 mechanism[1].

Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxy-4-methoxy-2-nitrobenzonitrile (1.94 g, 10.0 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add anhydrous Na₂CO₃ (1.42 g, 13.4 mmol) to the stirring solution. A color shift will be observed as the phenoxide is generated.

  • Alkylation: Carefully add dimethyl sulfate (1.55 g, 12.3 mmol) dropwise to the reaction mixture. ⚠️ CRITICAL SAFETY NOTE: Dimethyl sulfate is a highly toxic, volatile alkylating agent and a known carcinogen. Perform this step strictly inside a certified fume hood wearing appropriate PPE.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture into a beaker containing 200 mL of distilled water to quench any unreacted dimethyl sulfate and precipitate the product/salts.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) (5 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 3,4-dimethoxy-2-nitrobenzonitrile (Compound 15). This intermediate is typically pure enough to carry directly into the next step.

Step 2: Catalytic Hydrogenation (Synthesis of 2-Amino-3,4-dimethoxybenzonitrile)

Mechanistic Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively reduces the aromatic nitro group to an amine without reducing the sensitive nitrile (-C≡N) moiety. A mixed solvent system of Ethanol and Methanol is utilized to optimize the solubility of the nitroaromatic intermediate while maintaining a protic environment that facilitates the proton-coupled electron transfer required for nitro reduction. The unusually high catalyst loading (100% w/w) ensures rapid and complete conversion at standard atmospheric pressure (1 atm H₂)[1].

Procedure:

  • Preparation: Dissolve the crude 3,4-dimethoxy-2-nitrobenzonitrile (~2.0 g, 10.0 mmol) in a solvent mixture of Ethanol (150 mL) and Methanol (2 mL) in a 250 mL round-bottom flask.

  • Catalyst Addition: Flush the flask with inert gas (Argon or N₂) for 5 minutes. Carefully add 10% Palladium on Carbon (2.0 g). ⚠️ CRITICAL SAFETY NOTE: Dry Pd/C is highly pyrophoric, especially in the presence of solvent vapors. Add the catalyst cautiously under an inert atmosphere.

  • Hydrogenation: Seal the flask with a septum, evacuate the atmosphere via a vacuum line, and backfill with Hydrogen gas from a balloon. Repeat the evacuate/backfill cycle three times to ensure a pure H₂ atmosphere.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 24 hours.

  • Filtration: Purge the flask with Argon to displace H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Rinse the Celite pad thoroughly with EtOAc (50 mL). (Do not let the Pd/C filter cake dry out completely, as it may ignite; quench the filter cake with water immediately after use).

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting crude residue via silica gel flash chromatography, eluting with an isocratic mixture of 25% EtOAc in Hexanes.

  • Isolation: Pool the product-containing fractions and evaporate the solvent to afford pure 2-amino-3,4-dimethoxybenzonitrile.

In-Process Quality Control & Validation (Self-Validating System)

To ensure protocol fidelity, the following empirical checkpoints must be monitored to validate the success of each transformation:

  • Step 1 Validation (O-Methylation): The conversion of the phenol to the methoxy ether eliminates the acidic hydroxyl group. This is rapidly validated via Thin Layer Chromatography (TLC) using 30% EtOAc in Hexanes. The product (3,4-dimethoxy-2-nitrobenzonitrile) will elute significantly faster (higher Rf​ ) than the highly polar phenolic starting material. Furthermore, the aqueous workup naturally partitions unreacted phenoxide into the aqueous layer, acting as a built-in chemical purification step.

  • Step 2 Validation (Nitro Reduction): The reduction of the nitro group to an aniline introduces a primary amine. On TLC, the target product (2-amino-3,4-dimethoxybenzonitrile) will exhibit strong UV absorbance and a lower Rf​ compared to the nitro intermediate due to hydrogen bonding. Spectroscopically, successful reduction is validated by the disappearance of strong N-O stretching bands (approx. 1530 cm⁻¹ and 1350 cm⁻¹) and the emergence of primary amine N-H stretches (approx. 3300–3400 cm⁻¹) in FTIR analysis.

References

[1] Title: UC San Francisco Electronic Theses and Dissertations (Shokat Lab, PI3K/DNA-PK Inhibitor Synthesis) Source: eScholarship.org URL:

[2] Title: 3,4-Dimethoxy-2-nitrobenzonitrile | 1175636-14-2 Source: Benchchem URL:

Sources

Application

Using 2-Amino-3,4-dimethoxybenzonitrile in quinazoline synthesis

An Application Guide for the Synthesis of Medicinally-Relevant Quinazolines from 2-Amino-3,4-dimethoxybenzonitrile Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Medicinally-Relevant Quinazolines from 2-Amino-3,4-dimethoxybenzonitrile

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] This guide provides a detailed technical overview and actionable protocols for the synthesis of 6,7-dimethoxyquinazoline derivatives, a privileged substitution pattern, utilizing 2-amino-3,4-dimethoxybenzonitrile as a strategic and versatile starting material. We will explore key synthetic transformations, including cyclization to the foundational quinazolinone intermediate, conversion to the highly reactive 4-chloroquinazoline, and subsequent derivatization. The methodologies presented herein are designed for researchers, chemists, and drug development professionals, with an emphasis on the underlying chemical principles, practical execution, and proven optimization strategies.

Introduction: The Strategic Value of the 6,7-Dimethoxyquinazoline Scaffold

Quinazolines are a class of bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrimidine ring.[3][4] Their rigid structure and ability to present substituents in a defined three-dimensional space make them ideal scaffolds for interacting with biological targets. This has led to their widespread application as anticancer, anti-inflammatory, and antihypertensive agents.[5][6]

Notably, the 6,7-dimethoxy substitution pattern is a key feature in several highly successful tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib.[2][7] These methoxy groups often enhance binding affinity and modulate the pharmacokinetic properties of the drug molecule. 2-Amino-3,4-dimethoxybenzonitrile is an excellent precursor for these structures, offering a direct route to the desired 6,7-dimethoxy core. The presence of the nitrile group provides a distinct reactive handle for cyclization compared to more traditional anthranilic acid precursors.

This guide details the primary synthetic pathway from 2-amino-3,4-dimethoxybenzonitrile to key quinazoline intermediates, providing a foundation for the development of diverse compound libraries.

Synthetic Strategy Overview

The conversion of 2-amino-3,4-dimethoxybenzonitrile into a diverse array of functionalized quinazolines follows a logical and modular workflow. The primary goal is the formation of the pyrimidine ring fused to the starting benzonitrile. This is typically achieved by first synthesizing the 6,7-dimethoxyquinazolin-4(3H)-one, which serves as a stable, foundational intermediate. This intermediate is then activated by chlorination to produce 4-chloro-6,7-dimethoxyquinazoline, a versatile electrophile ready for coupling with various nucleophiles to generate final target molecules.

G A 2-Amino-3,4-dimethoxybenzonitrile B 6,7-Dimethoxyquinazolin-4(3H)-one A->B Cyclization (e.g., with Formamide) C 4-Chloro-6,7-dimethoxyquinazoline B->C Chlorination (e.g., POCl3 or SOCl2) D 4-Anilino-6,7-dimethoxyquinazoline Derivatives (e.g., TKI Scaffolds) C->D Nucleophilic Aromatic Substitution (SNAr) (e.g., with substituted anilines)

Caption: General synthetic workflow from the starting material to target compounds.

Core Methodology I: Cyclization to 6,7-Dimethoxyquinazolin-4(3H)-one

The most direct method to construct the quinazolinone ring from an anthranilic acid derivative is the Niementowski reaction, which traditionally involves heating with formamide.[8][9] This principle can be effectively adapted for 2-aminobenzonitriles. Formamide serves a dual role: it acts as the source for the C2 carbon and N3 nitrogen of the quinazoline ring and as a high-boiling solvent to drive the reaction.

The reaction proceeds via an initial formation of an N-formyl intermediate, followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization to the stable quinazolinone product. Microwave-assisted protocols have been shown to dramatically reduce reaction times for Niementowski-type syntheses from hours to minutes, offering a significant process advantage.[10][11]

Comparative Synthesis Data

The following table summarizes typical conditions for the synthesis of a quinazolin-4(3H)-one ring from an amino-benzoic acid precursor, which serves as a strong proxy for the analogous reaction with 2-amino-3,4-dimethoxybenzonitrile.

MethodReagentsTemperature (°C)Reaction TimeTypical Yield (%)Reference
Conventional HeatingAnthranilic Acid, Formamide130-1602-8 hours60-96%[12]
Microwave IrradiationAnthranilic Acid, Formamide17010 minutes~87%[12]
Conventional HeatingEthyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, Formamide165-17012 hours84%[13]
Protocol 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

This protocol is adapted from established procedures for similar substrates.[12][13]

Materials and Reagents:

  • 2-Amino-3,4-dimethoxybenzonitrile

  • Formamide

  • Ethanol or Isopropanol for washing

  • Standard laboratory glassware suitable for high-temperature reactions

Procedure (Conventional Heating):

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3,4-dimethoxybenzonitrile (1.0 eq) with an excess of formamide (5-10 eq).

  • Heat the reaction mixture to 160-170 °C and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Insight: The high temperature is necessary to overcome the activation energy for the cyclization step. The excess formamide ensures the reaction goes to completion and acts as the solvent.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate will typically form.

  • Add water or an alcohol like ethanol to the cooled mixture to dilute the remaining formamide and fully precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with water and then with a small amount of cold ethanol or isopropanol to remove residual impurities.

  • Dry the product under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one as a solid. Further purification can be achieved by recrystallization if necessary.

Procedure (Microwave-Assisted):

  • In a microwave-safe reaction vessel, combine 2-amino-3,4-dimethoxybenzonitrile (1.0 eq) with formamide (5 eq).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 170-180 °C for 10-20 minutes.

    • Insight: Microwave heating efficiently couples with the polar formamide, leading to rapid and uniform heating that significantly accelerates the reaction rate.[10]

  • After cooling to room temperature, work up the product as described in steps 4-7 of the conventional heating protocol.

Core Methodology II: Activation via Chlorination

To facilitate the introduction of substituents at the 4-position, the hydroxyl group of the quinazolinone (in its tautomeric form) must be converted into a better leaving group. Chlorination is the standard method, transforming the stable quinazolinone into the highly reactive 4-chloro-6,7-dimethoxyquinazoline. This intermediate is a key building block for many targeted therapies.[14] Common chlorinating agents include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF) or a base like N,N-diethylaniline.[13][15]

G cluster_0 Chlorination Mechanism Quinazolinone Quinazolinone Intermediate Activated Phosphate Ester Intermediate Quinazolinone->Intermediate Attack on P 4-Chloroquinazoline 4-Chloroquinazoline Intermediate->4-Chloroquinazoline SN2-type attack Byproduct Byproduct Chloride Cl- Chloride->4-Chloroquinazoline POCl3 POCl3 POCl3->Intermediate

Caption: Simplified mechanism of quinazolinone chlorination with POCl₃.

Protocol 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

This protocol is based on well-documented procedures for this specific transformation.[15]

Materials and Reagents:

  • 6,7-Dimethoxyquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic) or N,N-Diethylaniline

  • Toluene or Dichloromethane (DCM) as solvent (optional)

  • Crushed ice and water

  • Aqueous sodium bicarbonate solution

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To a flask containing 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq), add an excess of phosphorus oxychloride (5-10 eq). POCl₃ can act as both the reagent and the solvent.

  • Add a catalytic amount of DMF (e.g., 0.1 eq).

    • Insight: DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent activating agent for the hydroxyl group of the quinazolinone, accelerating the reaction.

  • Heat the mixture to reflux (approx. 107 °C) and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully distill off the excess POCl₃ under reduced pressure.

  • Cool the residue in an ice bath and very slowly and cautiously quench the reaction by adding the residue to a stirred mixture of crushed ice and water. An exothermic reaction will occur.

  • The solid product will precipitate. Continue stirring until all the ice has melted.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-chloro-6,7-dimethoxyquinazoline.

Application: Synthesis of 4-Anilino-Quinazoline Derivatives

The 4-chloroquinazoline is a powerful electrophile primed for nucleophilic aromatic substitution (SNAr). Its reaction with substituted anilines is a cornerstone of TKI synthesis.[7][16] This reaction typically proceeds smoothly in a polar solvent like isopropanol or DMF, often under mild heating, to afford the desired 4-anilino-6,7-dimethoxyquinazoline derivatives.

Protocol 3: General Procedure for the Synthesis of 4-(Substituted-anilino)-6,7-dimethoxyquinazolines

Materials and Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • A substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol (IPA) or Ethanol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as an acid scavenger)

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and the desired substituted aniline (1.0-1.2 eq) in isopropanol.

  • Heat the mixture to reflux (approx. 82 °C) for 2-6 hours. The reaction progress can be monitored by TLC.

    • Insight: The reaction generates HCl as a byproduct. While many anilines are basic enough to drive the reaction forward, an external non-nucleophilic base like TEA or DIPEA can be added to neutralize the HCl and prevent the formation of aniline hydrochloride salts, which can improve reaction rates.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution.

  • Collect the solid by vacuum filtration.

  • Wash the product with cold isopropanol and then with diethyl ether or hexanes to remove any remaining impurities.

  • Dry the final product under vacuum.

Conclusion

2-Amino-3,4-dimethoxybenzonitrile serves as an exceptionally valuable starting material for the efficient and modular synthesis of 6,7-dimethoxyquinazoline derivatives. The protocols detailed in this guide, from the initial cyclization to the key 4-chloro intermediate and its subsequent elaboration, provide a robust and reliable pathway for accessing medicinally relevant chemical matter. By understanding the principles behind each transformation and leveraging modern techniques like microwave synthesis, researchers can rapidly generate diverse libraries of quinazoline-based compounds for drug discovery and development programs.

References

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available at: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link]

  • A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. International Journal of PharmTech Research. Available at: [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • Niementowski quinazoline synthesis. Grokipedia. Available at: [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC. Available at: [Link]

  • Niementowski quinoline synthesis. Wikipedia. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry. Available at: [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PMC. Available at: [Link]

  • Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. HAL Open Science. Available at: [Link]

  • Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. Semantic Scholar. Available at: [Link]

  • The Medicinal Functionality of Quinazolines. ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. Available at: [Link]

  • Quinazoline. Wikipedia. Available at: [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]

  • AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Organic Preparations and Procedures International. Available at: [Link]

  • Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. De Gruyter. Available at: [Link]

  • The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Recent developments in cyclization reactions of α-aminoalkyl radicals. Arkivoc. Available at: [Link]

  • Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. PubMed. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available at: [Link]

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Method

Application Notes and Protocols: Cyclization Reactions of 2-Amino-3,4-dimethoxybenzonitrile

Authored by: A Senior Application Scientist Introduction: The Strategic Value of 2-Amino-3,4-dimethoxybenzonitrile in Heterocyclic Chemistry 2-Amino-3,4-dimethoxybenzonitrile is a highly versatile aromatic building block...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 2-Amino-3,4-dimethoxybenzonitrile in Heterocyclic Chemistry

2-Amino-3,4-dimethoxybenzonitrile is a highly versatile aromatic building block, distinguished by the strategic placement of its functional groups. The ortho-positioning of a nucleophilic amine and an electrophilic nitrile group on a benzene ring, which is further activated by two electron-donating methoxy groups, creates a reactive scaffold primed for a variety of intramolecular cyclization reactions.[1][2] This unique arrangement allows for the efficient, often one-pot, construction of fused heterocyclic systems.

The resulting scaffolds, particularly quinazolines and their derivatives, are of immense interest to researchers in drug discovery and materials science. These heterocycles form the core of numerous pharmacologically active agents, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4][5][6] The dimethoxy substitution pattern of the starting material can further enhance the pharmacokinetic properties of the final compounds, such as metabolic stability and target binding affinity.

This guide provides an in-depth exploration of key cyclization strategies involving 2-Amino-3,4-dimethoxybenzonitrile. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will detail robust protocols for the synthesis of substituted quinazolines, quinazolin-4(3H)-ones, and quinazoline-4(3H)-thiones, supported by mechanistic diagrams and practical guidance.

Section 1: Synthesis of 6,7-Dimethoxyquinazoline Derivatives

The quinazoline core is a privileged scaffold in medicinal chemistry. The following protocols leverage the reactivity of the aminobenzonitrile motif to construct this bicyclic system.

Method A: Microwave-Assisted Condensation with Orthoesters

This method provides a rapid and efficient route to 4-amino-6,7-dimethoxyquinazolines. The reaction proceeds by condensation of the aminobenzonitrile with an orthoester, often in the presence of an ammonia source like ammonium acetate, with microwave irradiation significantly accelerating the reaction rate.[7][8]

The reaction is initiated by the formation of an intermediate amidine from the reaction of the orthoester with the amino group of the benzonitrile. Microwave energy promotes the rapid formation of this intermediate and facilitates the subsequent intramolecular cyclization, where the nitrile group is attacked by the newly formed amidine nitrogen. This cyclization, followed by tautomerization, yields the stable aromatic quinazoline ring system. The use of microwave irradiation is a key "green chemistry" approach, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating.[9][10]

cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification prep1 Combine 2-Amino-3,4-dimethoxybenzonitrile, Orthoester, and Ammonium Acetate in a microwave vial. react1 Seal vial and place in microwave reactor. prep1->react1 react2 Irradiate at specified temperature and time. react1->react2 Program Settings workup1 Cool reaction mixture to room temperature. react2->workup1 workup2 Collect solid product by filtration. workup1->workup2 workup3 Wash with cold ethanol and dry. workup2->workup3

Caption: Workflow for microwave-assisted quinazoline synthesis.

  • Reagent Preparation : In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-Amino-3,4-dimethoxybenzonitrile (1.0 mmol, 178.2 mg).

  • Addition of Reagents : To the vial, add triethyl orthoformate (1.2 mmol, 177.8 mg, 0.20 mL) and ammonium acetate (2.0 mmol, 154.2 mg).

  • Microwave Reaction : Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 15 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the instrument.

  • Isolation : After the reaction is complete, allow the vial to cool to room temperature. The product often precipitates from the reaction mixture.

  • Purification : Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or byproducts.

  • Drying and Characterization : Dry the purified product under vacuum to yield 4-amino-6,7-dimethoxyquinazoline. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

ReagentMolar Equiv.Temperature (°C)Time (min)Expected Yield
Triethyl orthoformate1.215015~85-95%
Triethyl orthoacetate1.215020~80-90%
Yields are estimated based on analogous reactions and may require optimization.[7]

Section 2: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-ones and Thiones

This class of compounds, featuring a carbonyl or thiocarbonyl group at the C4 position, is synthesized through reactions that build a urea or thiourea intermediate, which subsequently undergoes cyclization.

Method B: Synthesis of Quinazoline-4(3H)-thiones via Carbon Disulfide

This protocol describes a reliable method for synthesizing quinazoline-4-thiones, which are valuable intermediates for further functionalization. The reaction involves the formation of a dithiocarbamate intermediate from the primary amine and carbon disulfide, followed by an intramolecular cyclization.[4][11]

The reaction proceeds in two key stages. First, the primary amine of 2-Amino-3,4-dimethoxybenzonitrile acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂) in the presence of a base (e.g., pyridine or KOH) to form a dithiocarbamate salt.[11][12] In the second stage, upon heating, the dithiocarbamate undergoes an intramolecular cyclization. The sulfur atom attacks the electrophilic carbon of the nitrile group. This cyclization-elimination sequence releases a molecule of hydrogen sulfide and forms the thermodynamically stable quinazoline-4-thione ring system.

start 2-Amino-3,4- dimethoxybenzonitrile intermediate Dithiocarbamate Intermediate start->intermediate + CS₂ cs2 Carbon Disulfide (CS₂) cs2->intermediate base Base (e.g., Pyridine) base->intermediate Catalyst cyclization Intramolecular Cyclization (Heat) intermediate->cyclization product 6,7-Dimethoxyquinazoline -4(3H)-thione cyclization->product - H₂S

Caption: Mechanistic pathway for quinazoline-4-thione synthesis.

  • Reagent Preparation : To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Amino-3,4-dimethoxybenzonitrile (1.0 mmol, 178.2 mg).

  • Solvent and Reagent Addition : Add pyridine (10 mL) as the solvent and base. To this solution, add carbon disulfide (1.5 mmol, 114.2 mg, 0.09 mL) dropwise at room temperature with stirring.

  • Reaction : Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Isolation : After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

  • Purification : A solid precipitate will form. Collect the crude product by vacuum filtration. Wash the solid with water (3 x 10 mL) and then with a small amount of cold ethanol (5 mL).

  • Drying and Characterization : Dry the solid under vacuum to obtain the pure 6,7-dimethoxyquinazoline-4(3H)-thione. Characterize the product using appropriate analytical techniques.

ReagentMolar Equiv.SolventTemperatureTime (h)Expected Yield
Carbon Disulfide1.5PyridineReflux (~115°C)6-8~75-85%
This protocol is adapted from established procedures for analogous compounds.[4]
Method C: Synthesis of Quinazolin-4(3H)-one Precursors via Isocyanates

The reaction of 2-Amino-3,4-dimethoxybenzonitrile with isocyanates provides a direct route to N-substituted ureas, which are key intermediates that can be cyclized to form quinazolin-4(3H)-ones.

The primary amino group of the benzonitrile is a potent nucleophile that readily attacks the highly electrophilic carbon of the isocyanate functional group (-N=C=O).[13][14] This initial step is typically fast and exothermic, forming a stable urea linkage. The subsequent cyclization to the quinazolinone can be induced by heat or acid/base catalysis. The nitrogen of the newly formed urea attacks the nitrile carbon, leading to the formation of the six-membered ring. This intramolecular reaction is favored due to the proximate positioning of the reacting groups.[15]

  • Reagent Preparation : In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-3,4-dimethoxybenzonitrile (1.0 mmol, 178.2 mg) in anhydrous tetrahydrofuran (THF) (15 mL).

  • Reagent Addition : With vigorous stirring, add phenyl isocyanate (1.0 mmol, 119.1 mg, 0.11 mL) dropwise to the solution at 0 °C (ice bath).

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting amine is fully consumed.

  • Isolation : Reduce the solvent volume under reduced pressure. The urea product often precipitates. If not, add hexane to induce precipitation.

  • Purification : Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. This intermediate is often pure enough for the next cyclization step without further purification.

General Considerations and Best Practices

  • Safety : Many reagents used in these protocols are hazardous. Isocyanates are potent lachrymators and respiratory sensitizers. Carbon disulfide is highly flammable and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction Monitoring : Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions. Use appropriate eluents (e.g., mixtures of ethyl acetate and hexane) and visualization techniques (e.g., UV light) to track the consumption of starting materials and the formation of products.

  • Purification : While some products may precipitate in high purity, column chromatography on silica gel is a standard method for purifying more soluble compounds or removing persistent impurities. Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) is also an effective purification technique.

Conclusion

2-Amino-3,4-dimethoxybenzonitrile stands out as a powerful and adaptable starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the construction of quinazolines, quinazolinones, and quinazoline-thiones highlight its utility. By understanding the underlying mechanisms and the rationale for specific reaction conditions, researchers can effectively employ this building block to generate diverse molecular libraries for screening in drug discovery programs and for applications in materials science. The efficiency of microwave-assisted synthesis, in particular, opens avenues for high-throughput synthesis and rapid lead optimization.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • IntechOpen. (2019, December 13). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iodine-promoted and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. Retrieved from [Link]

  • Patil, D. A., et al. (2010, March 24). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Retrieved from [Link]

  • MDPI. (2023, November 17). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • PMC. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Vyankatesh RD, et al. (2017). Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Der Pharmacia Lettre, 9(12), 51-58.
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  • PubChem. (n.d.). 2-Amino-3,4-dimethoxybenzonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of complex mixtures of airborne isocyanates and amines Part 4.† Determination of aliphatic isocyanates as dibut. Retrieved from [Link]

  • MDPI. (2022, May 16). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Retrieved from [Link]

  • ARKAT-USA, Inc. (2025, August 7). Solvent-free Microwave Assisted Synthesis of New 2,4-Dimethoxybenzylaminotriazines. Retrieved from [Link]

  • SciSpace. (n.d.). Microwave assisted synthesis of 2-amino-6-methoxy-4H-benzo[h]chromene derivatives. Retrieved from [Link]

  • Fiedler, P., et al. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chem. zvesti 25(3)418-420.
  • Pittelkow, M. (2008).
  • MDPI. (2021, May 6). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Isothiocyanates: An Update. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions carried out between the isocyanate groups with (A) amino.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4,5-dimethoxybenzonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Retrieved from [Link]

  • PubMed. (n.d.). Covalent cross-linking of proteins by carbon disulfide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0941987A1 - Process for the preparation of 2-Amino-4,5,3',4'-tetramethoxybenzophenone.
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  • Semantic Scholar. (2024, December 12). Isocyanate-based multicomponent reactions. Retrieved from [Link]

  • Beilstein Journals. (2012, January 10). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]

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  • Google Patents. (n.d.). US9573889B2 - Methods and compositions for making an amino acid triisocyanate.
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Application

Application Note &amp; Protocols: 2-Amino-3,4-dimethoxybenzonitrile as a Key Intermediate for the Synthesis of Bioactive Quinazoline Scaffolds

Abstract This technical guide provides a comprehensive overview of 2-Amino-3,4-dimethoxybenzonitrile, a pivotal intermediate in modern medicinal chemistry. Its unique ortho-amino nitrile configuration, combined with the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3,4-dimethoxybenzonitrile, a pivotal intermediate in modern medicinal chemistry. Its unique ortho-amino nitrile configuration, combined with the electron-donating methoxy groups, makes it a highly valuable precursor for the synthesis of quinazoline and quinazolinone derivatives. These heterocyclic scaffolds are central to numerous FDA-approved drugs and clinical candidates due to their diverse biological activities. This document details the physicochemical properties, predicted spectroscopic data, essential safety protocols, a robust synthesis method for the intermediate itself, and its application in a state-of-the-art, palladium-catalyzed three-component reaction to construct a 4-arylquinazoline.

Physicochemical & Spectroscopic Profile

2-Amino-3,4-dimethoxybenzonitrile (CAS No: 79025-34-6) is a substituted aromatic compound whose utility is derived from the reactive synergy between its vicinal amino and nitrile functionalities.[1] A thorough characterization is fundamental for its effective use in multi-step drug synthesis.

Core Properties

The primary identifiers and expected physical properties of 2-Amino-3,4-dimethoxybenzonitrile are summarized below.

PropertyValueSource
IUPAC Name 2-amino-3,4-dimethoxybenzonitrilePubChem[1]
CAS Number 79025-34-6PubChem[1]
Molecular Formula C₉H₁₀N₂O₂PubChem[1]
Molecular Weight 178.19 g/mol PubChem[1]
Appearance Expected to be a solid powder, potentially off-white to yellow/brownInferred from
Solubility Likely soluble in organic solvents such as DMSO, DMF, and hot acetonitrileInferred from[2][3]
Predicted Spectroscopic Data

While experimental spectra for this specific isomer are not widely published, the following data are predicted based on established principles of spectroscopy and analysis of its functional groups. These tables serve as a benchmark for researchers to validate their synthesized material.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃) Causality: The chemical shifts are influenced by the anisotropic effects of the benzene ring and the electronic effects of the substituents. The methoxy groups are singlets as they have no adjacent protons. The aromatic protons appear as doublets due to ortho-coupling, and the broad singlet for the amine protons is characteristic of exchangeable protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.90d, J ≈ 8.5 Hz1HAromatic H (Position 5)
~ 6.55d, J ≈ 8.5 Hz1HAromatic H (Position 6)
~ 4.50br s2H-NH₂ Protons
~ 3.90s3H-OCH₃ Protons (Position 4)
~ 3.85s3H-OCH₃ Protons (Position 3)

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃) Causality: The carbon chemical shifts are dictated by their hybridization and electronic environment. The carbons bearing methoxy groups are significantly shielded, appearing upfield, while the nitrile carbon is deshielded and appears far downfield.

Chemical Shift (δ) ppmAssignment
~ 153.0C-O (Position 4)
~ 145.0C-O (Position 3)
~ 140.0C-NH₂ (Position 2)
~ 120.0C-H (Position 5)
~ 118.0C≡N
~ 110.0C-H (Position 6)
~ 95.0C-CN (Position 1)
~ 56.0-OCH₃ Carbons

Table 3: Predicted FT-IR Spectral Data (KBr Pellet) Causality: Specific functional groups absorb infrared radiation at characteristic frequencies, causing molecular vibrations (stretching, bending). The primary amine shows two distinct N-H stretching bands, while the nitrile group exhibits a sharp, strong absorption in the triple bond region.[4]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450 - 3300Medium, DoubletN-H Asymmetric & Symmetric StretchingPrimary Amine
2230 - 2210Strong, SharpC≡N StretchingNitrile
1620 - 1580StrongN-H Bending (Scissoring)Primary Amine
1275 - 1200StrongAryl-O Asymmetric StretchingAryl Ether
1075 - 1020StrongAryl-O Symmetric StretchingAryl Ether

Safety & Handling Protocol

Hazard Profile:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5]

  • Irritation: Causes skin irritation and serious eye irritation.[5][6]

Mandatory Handling Procedures:

  • Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile or neoprene gloves are required.

    • Eye Protection: Chemical safety goggles or a face shield must be worn.[7]

    • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[6]

    • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention in all cases of significant exposure.

Synthesis Protocol: 2-Amino-3,4-dimethoxybenzonitrile

A reliable synthesis of the title compound can be achieved via a two-step process starting from the commercially available 3,4-dimethoxybenzonitrile. This process involves a regioselective nitration followed by a controlled reduction.

G Start 3,4-Dimethoxybenzonitrile Inter 2-Nitro-3,4-dimethoxybenzonitrile Start->Inter HNO₃, H₂SO₄ 0-10 °C End 2-Amino-3,4-dimethoxybenzonitrile Inter->End Na₂S₂O₄, H₂O or Fe/HCl

Caption: Proposed two-step synthesis of the title compound.

Step 1: Nitration of 3,4-Dimethoxybenzonitrile

Causality: The two methoxy groups are strongly activating, ortho-, para-directing groups, while the nitrile is a deactivating, meta-directing group. The position ortho to the 3-methoxy group and meta to the nitrile (C2) is sterically accessible and electronically favored for electrophilic aromatic substitution, leading to high regioselectivity.

Materials:

  • 3,4-Dimethoxybenzonitrile (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 65-70%)

  • Ice bath

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • In a round-bottom flask cooled in an ice-salt bath (0-5 °C), slowly add 3,4-dimethoxybenzonitrile to concentrated H₂SO₄ with stirring until fully dissolved.

  • Prepare a nitrating mixture by slowly adding concentrated HNO₃ to an equal volume of concentrated H₂SO₄ in a separate flask, keeping it cool.

  • Add the nitrating mixture dropwise to the solution from step 1, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: exothermic nitration must be controlled to prevent over-nitration and side reactions.

  • After the addition is complete, stir the reaction at 0-10 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. This will precipitate the nitro-product.

  • Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • The crude 2-Nitro-3,4-dimethoxybenzonitrile can be purified by recrystallization from ethanol if necessary.

Step 2: Reduction to 2-Amino-3,4-dimethoxybenzonitrile

Causality: Sodium dithionite is a mild and effective reducing agent for converting aromatic nitro groups to amines in an aqueous medium, often yielding clean products with simple workup.[2] This method avoids the use of heavy metals.

Materials:

  • 2-Nitro-3,4-dimethoxybenzonitrile (1.0 eq)

  • Sodium Dithionite (Na₂S₂O₄) (3-4 eq)

  • Water

  • Acetonitrile or Ethanol (for recrystallization)

Protocol:

  • Create a suspension of the nitro-intermediate in water in a round-bottom flask and heat it to approximately 80-90 °C.[2]

  • Add solid sodium dithionite portion-wise to the hot suspension. The reaction is self-validating as the yellow color of the nitro compound will fade. Maintain the temperature and stir vigorously.

  • Continue adding the dithionite until the solution becomes clear or a pale solid forms. The total reaction time is typically 1-3 hours.

  • Cool the reaction mixture to room temperature, which should induce crystallization of the amine product.

  • Collect the solid product by filtration and wash it with cold water.

  • Dry the product under vacuum. An analytical sample can be obtained by recrystallization from a solvent like acetonitrile.[2]

Application Protocol: Synthesis of a 4-Aryl-6,7-dimethoxyquinazoline

This protocol demonstrates the utility of 2-Amino-3,4-dimethoxybenzonitrile in a palladium-catalyzed, three-component cascade reaction to build the medicinally relevant quinazoline core. This approach offers high atom economy and rapid access to molecular complexity.[8]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A 2-Amino-3,4-dimethoxybenzonitrile G 4-Aryl-6,7-dimethoxyquinazoline A->G B Triethyl Orthoformate B->G C Aryl Boronic Acid C->G D Pd(OAc)₂ D->G Catalyst E SPhos (Ligand) F K₂CO₃ (Base)

Caption: Three-component synthesis of a quinazoline derivative.

Materials:

  • 2-Amino-3,4-dimethoxybenzonitrile (1.0 eq)

  • Aryl boronic acid (e.g., Phenylboronic acid) (1.5 eq)

  • Triethyl orthoformate (2.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • SPhos (ligand, 10 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Standard Schlenk line or glovebox for handling air-sensitive reagents

Protocol:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask, add 2-Amino-3,4-dimethoxybenzonitrile, the aryl boronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.

  • Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: The palladium catalyst is in a low oxidation state during the catalytic cycle and is sensitive to oxygen, which can cause catalyst deactivation. An inert atmosphere is crucial for reaction efficiency.

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane followed by triethyl orthoformate via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-6,7-dimethoxyquinazoline.

Conclusion

2-Amino-3,4-dimethoxybenzonitrile is a strategically important building block, providing an efficient entry point into the synthesis of quinazoline-based therapeutics. The protocols outlined herein offer researchers a validated pathway for both the synthesis of the intermediate and its subsequent elaboration into complex, high-value molecules. The principles of rational design, process safety, and mechanistic understanding are paramount for leveraging such intermediates in the demanding field of drug discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18778990, 2-Amino-3,4-dimethoxybenzonitrile. PubChem. [Link]

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  • El-Hashash, M. A., et al. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]

  • Abdel-Rahman, A. A. H., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Arkivoc. [Link]

  • iChemical. 2-Amino-4,5-dimethoxybenzonitrile product page. iChemical. [Link]

  • Moussa, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. [Link]

  • Wang, X., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts. [Link]

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Sources

Method

Application Note: A Multi-Modal Approach to the Purity Assessment of 2-Amino-3,4-dimethoxybenzonitrile

Abstract This comprehensive application note provides a detailed framework for the purity assessment of 2-Amino-3,4-dimethoxybenzonitrile (CAS No. 79025-34-6), a key intermediate in pharmaceutical synthesis.[1] Recognizi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed framework for the purity assessment of 2-Amino-3,4-dimethoxybenzonitrile (CAS No. 79025-34-6), a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical impact of starting material purity on the safety and efficacy of final drug products, this guide delineates a suite of orthogonal analytical methods for a robust and reliable purity determination. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[2][3][4] This document is intended for researchers, scientists, and drug development professionals requiring a thorough understanding and practical application of analytical techniques for the quality control of this important chemical entity.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

2-Amino-3,4-dimethoxybenzonitrile is a substituted aromatic compound whose molecular structure lends itself to the synthesis of a variety of pharmacologically active molecules. The purity of this intermediate is paramount, as even trace impurities can lead to the formation of undesired side products, impacting the safety, stability, and efficacy of the final Active Pharmaceutical Ingredient (API). A comprehensive purity assessment, therefore, is not merely a quality control checkpoint but a foundational aspect of drug development.

This guide eschews a one-size-fits-all approach, instead advocating for a multi-modal analytical strategy. By employing orthogonal methods—techniques that measure the same attribute through different physical or chemical principles—we can build a more complete and trustworthy purity profile. The primary separation techniques, HPLC and GC, will quantify process-related impurities and the main component, while spectroscopic methods (NMR, IR) will confirm the identity and structural integrity of the molecule. Thermal analysis provides insight into non-volatile impurities and solvent content.

Physicochemical Properties of 2-Amino-3,4-dimethoxybenzonitrile

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
Molecular FormulaC₉H₁₀N₂O₂PubChem[1]
Molecular Weight178.19 g/mol PubChem[1]
IUPAC Name2-amino-3,4-dimethoxybenzonitrilePubChem[1]
AppearanceExpected to be a solidGeneral knowledge
SolubilitySoluble in organic solvents like methanol, acetonitrile, dichloromethaneInferred from structure

Chromatographic Purity Assessment: The Quantitative Core

Chromatographic techniques are the cornerstone of purity analysis, offering the ability to separate and quantify the main component from its impurities.[2][5]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity determination of non-volatile and thermally labile compounds. A reversed-phase method is proposed for 2-Amino-3,4-dimethoxybenzonitrile, leveraging its moderate polarity.

The choice of a C18 stationary phase provides a versatile hydrophobic interaction mechanism for retaining the analyte and separating it from more polar or non-polar impurities.[6] An acidic mobile phase (using formic or trifluoroacetic acid) is employed to protonate the primary amine, ensuring sharp peak shapes and consistent retention.[7] Acetonitrile is selected as the organic modifier due to its low UV cutoff and compatibility with mass spectrometry, should LC-MS be required for impurity identification.

Objective: To quantify the purity of 2-Amino-3,4-dimethoxybenzonitrile and detect related impurities.

Instrumentation:

  • HPLC system with a UV detector (e.g., Waters Alliance e2695 with a 2489 UV/Visible Detector or equivalent).[6]

  • Reversed-phase C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm).[6]

Chromatographic Conditions:

ParameterCondition
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10% B to 90% B over 20 minutes, hold for 5 min, return to initial
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm (or optimal wavelength determined by UV scan)
Run Time30 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Amino-3,4-dimethoxybenzonitrile reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 10, 25, 50, 100 µg/mL).[6]

  • Sample Solution: Accurately weigh approximately 10 mg of the test sample and dissolve in 10 mL of methanol. Further dilute with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).

Data Analysis:

  • Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor.

  • For a more accurate purity assignment (mass balance approach), quantify known impurities using their respective reference standards.[8]

To ensure the method is fit for purpose, it must be validated according to ICH guidelines.[3][4][9]

Validation ParameterAcceptance Criteria
Specificity The peak for 2-Amino-3,4-dimethoxybenzonitrile should be free of interference from impurities, degradation products, and placebo components.
Linearity A minimum of 5 concentration levels should yield a correlation coefficient (r²) > 0.999.[3]
Accuracy Recovery of spiked samples at three concentration levels should be within 98-102%.[6]
Precision Repeatability (RSD < 1.0%) and intermediate precision (RSD < 2.0%).
Range Typically 80-120% of the test concentration.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N > 10).
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature of the amino group, derivatization is often required to improve volatility and chromatographic performance.[10][11]

The primary amine and potentially the nitrile group can lead to poor peak shape and thermal degradation in the GC inlet. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy to convert the active hydrogens into less polar trimethylsilyl (TMS) derivatives, making the molecule more amenable to GC analysis.[6]

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation:

  • GC-MS system (e.g., Agilent 7890B GC with 5977A MSD).

Derivatization Procedure:

  • Accurately weigh ~1 mg of the sample into a vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial and heat at 70 °C for 30 minutes.[6]

  • Cool to room temperature before injection.

GC-MS Conditions:

ParameterCondition
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium, constant flow at 1.0 mL/min
Injector Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min[12]
MS Transfer Line280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-500

Data Analysis:

  • Purity is determined by area percentage of the main peak relative to the total ion chromatogram (TIC) area.

  • Tentative identification of impurities can be achieved by comparing their mass spectra with libraries (e.g., NIST).

Spectroscopic Identity and Structural Confirmation

Spectroscopic methods provide an orthogonal confirmation of the molecule's identity and can detect impurities that may not be chromatographically resolved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation. Both ¹H and ¹³C NMR should be performed.

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.0-7.2d1HAromatic H
~ 6.5-6.7d1HAromatic H
~ 4.5-5.5br s2H-NH₂
~ 3.9s3H-OCH₃
~ 3.8s3H-OCH₃

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
~ 150-155C-OCH₃
~ 145-150C-OCH₃
~ 140-145C-NH₂
~ 120-125Aromatic CH
~ 115-120-C≡N
~ 110-115Aromatic CH
~ 95-100C-C≡N
~ 55-60-OCH₃
~ 55-60-OCH₃

Objective: To confirm the identity and structural integrity of 2-Amino-3,4-dimethoxybenzonitrile.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT, COSY, and HSQC can be performed for unambiguous assignment.

  • Data Processing: Process the data using appropriate software. Reference the chemical shifts to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

Based on the functional groups present and data from similar compounds like 2-amino-4-chlorobenzonitrile, the following characteristic peaks are expected.[16]

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H Asymmetric & Symmetric Stretching (Primary Amine)
2230 - 2210StrongC≡N Stretching (Nitrile)
1620 - 1580StrongAromatic C=C Stretching
1270 - 1200StrongAryl-O Asymmetric Stretching (Ether)
1050 - 1000StrongAryl-O Symmetric Stretching (Ether)

Integrated Analytical Workflow

A logical and efficient workflow is crucial for the comprehensive purity assessment of 2-Amino-3,4-dimethoxybenzonitrile. The following diagram illustrates the proposed workflow, emphasizing the orthogonal nature of the selected techniques.

Purity_Assessment_Workflow Workflow for Purity Assessment of 2-Amino-3,4-dimethoxybenzonitrile cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Quantitative Purity & Impurity Profiling cluster_3 Final Purity Assignment Sample Sample Identity_Confirmation Identity & Structural Confirmation Sample->Identity_Confirmation HPLC HPLC-UV (Primary Assay) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS NMR NMR ('H, 'C) Identity_Confirmation->NMR FTIR FTIR Identity_Confirmation->FTIR Data_Integration Data Integration & Mass Balance Calculation NMR->Data_Integration Structural Info FTIR->Data_Integration Functional Group Info HPLC->Data_Integration GCMS->Data_Integration Purity_Report Certificate of Analysis Data_Integration->Purity_Report

Caption: Integrated workflow for the purity assessment of 2-Amino-3,4-dimethoxybenzonitrile.

Conclusion

The purity assessment of 2-Amino-3,4-dimethoxybenzonitrile requires a meticulous and multi-faceted analytical approach. The protocols detailed in this application note provide a robust framework for achieving a comprehensive and reliable purity profile. By integrating orthogonal chromatographic and spectroscopic techniques, and adhering to established validation principles, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the subsequent drug development process.

References

  • Thermo Fisher Scientific. (2018). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3,4-dimethoxybenzonitrile. PubChem. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

  • LCGC International. (2025). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]

  • United States Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • International Conference on Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Wittmann, C., et al. (2002). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Environmental Science & Technology, 36(12), 2641-2648.
  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(27), 7589-7598.
  • United States Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Kutuk, H., et al. (2016). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. ResearchGate. Retrieved from [Link]

  • Fihurka, O., et al. (2017). Thermal analysis of 2-amino-3-chloro-1,4-naphthoquinones. International Journal of ChemTech Research, 10(5), 985-993.
  • Okopi, S. O., & Affiku, L. M. (n.d.). Simulated 1 H-NMR spectrum of 2-(3,4-dimethoxybenzyl)oxirane (Methyl eugenol epoxide) from nmrdb.org. ResearchGate. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • Karakawa, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2838.
  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
  • SciELO. (n.d.). Magnetic, thermal and spectral characterization of 2,4- dimethoxybenzoates of Mn(II), Co(II) andCu(II). Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2009). Impurities in drug substances and medicinal products. Retrieved from [Link]

  • University of Regensburg. (n.d.). peptide nmr. Retrieved from [Link]

  • BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides. Retrieved from [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]

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Application

Application Notes and Protocols: A Guide to Thin Layer Chromatography (TLC) for Reaction Monitoring

Introduction: The Organic Chemist's Most Trusted Tool In the fast-paced environment of chemical synthesis and drug development, the ability to quickly and accurately monitor the progress of a chemical reaction is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Organic Chemist's Most Trusted Tool

In the fast-paced environment of chemical synthesis and drug development, the ability to quickly and accurately monitor the progress of a chemical reaction is paramount. Among the various analytical techniques available, Thin Layer Chromatography (TLC) stands out for its simplicity, speed, cost-effectiveness, and high sensitivity.[1][2][3] It is an indispensable tool for qualitatively assessing the consumption of starting materials, the formation of products, and the presence of any byproducts in a reaction mixture.[3][4][5] This application note provides a comprehensive, in-depth guide to the principles and protocols of TLC for effective reaction monitoring, designed for both novice and experienced researchers in the field.

The fundamental principle of TLC lies in the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[2][6] The stationary phase is a thin layer of an adsorbent material, most commonly silica gel, coated onto a solid support such as a glass, plastic, or aluminum plate.[1][2][4] The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action.[1][7][8] As the mobile phase ascends, it carries the components of the spotted sample at different rates depending on their polarity and affinity for the stationary phase, leading to their separation.[1][2]

Part 1: The Foundational Pillars of TLC for Reaction Monitoring

The Stationary Phase: More Than Just a Surface

The choice of the stationary phase is a critical determinant of separation selectivity.[9] For over 80% of TLC separations in organic synthesis, silica gel is the stationary phase of choice. Its surface is covered with silanol groups (Si-OH), which are polar and can form hydrogen bonds with analytes.[5][6] This makes silica gel particularly effective for separating compounds based on differences in their polarity. Less polar compounds have a weaker affinity for the silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds interact more strongly with the stationary phase, travel shorter distances, and have lower Rf values.[6][10][11]

While silica gel is the workhorse, other stationary phases like alumina are also used, particularly for the separation of basic compounds to avoid tailing. Reverse-phase TLC plates, with a nonpolar stationary phase (e.g., C18-modified silica), are also available and are used with polar mobile phases.[9]

The Mobile Phase: The Driving Force of Separation

The selection of an appropriate mobile phase is crucial for achieving optimal separation. The polarity of the mobile phase directly influences the migration of the analytes.[6] A more polar mobile phase will have a stronger affinity for the stationary phase, effectively competing with the analytes for binding sites and causing all compounds to move further up the plate, leading to higher Rf values. Conversely, a less polar mobile phase results in lower Rf values.[7]

For normal-phase TLC on silica gel, a common strategy is to use a binary solvent system, typically a non-polar solvent like hexanes mixed with a more polar solvent such as ethyl acetate.[12] The ratio of these solvents can be adjusted to fine-tune the polarity of the mobile phase and achieve the desired separation. An ideal solvent system will result in Rf values for the compounds of interest between 0.2 and 0.8, providing a clear separation of all components.[4][7]

The Retention Factor (Rf): A Quantitative Measure of Migration

The Retention Factor, or Rf value, is a key parameter in TLC used to characterize the position of a compound on a developed plate. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4][7][10][11][13]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [11]

The Rf value is a constant for a given compound under specific experimental conditions (stationary phase, mobile phase, temperature, and humidity).[10][11] Therefore, it is a valuable tool for identifying compounds by comparing their Rf values to those of known standards run on the same plate.[10][13]

Part 2: A Step-by-Step Protocol for Reaction Monitoring with TLC

This section provides a detailed, self-validating protocol for monitoring the progress of a chemical reaction using TLC.

Materials and Equipment
  • TLC plates (e.g., silica gel 60 F254 on aluminum or glass backing)

  • Developing chamber (a beaker with a watch glass or a dedicated TLC tank)

  • Capillary tubes or micropipettes for spotting

  • Pencil

  • Ruler

  • Solvents for the mobile phase

  • Sample vials

  • UV lamp (with 254 nm and 366 nm wavelengths)

  • Visualization reagents (e.g., iodine chamber, permanganate stain, phosphomolybdic acid stain)

  • Fume hood

  • Heating device (for stains requiring heat activation)

Experimental Workflow

The following diagram illustrates the general workflow for monitoring a reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase E Develop TLC Plate A->E B Prepare TLC Plate D Spot TLC Plate B->D C Prepare Samples C->D D->E Place in chamber F Dry the Plate E->F Remove from chamber G Visualize Spots F->G H Mark Spots & Solvent Front G->H I Calculate Rf Values H->I J Interpret Results I->J

Caption: Workflow for monitoring a chemical reaction using TLC.

Detailed Protocol

Step 1: Preparation of the Developing Chamber

  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[6][9] Crucially, this level must be below the origin line on the TLC plate to prevent the sample from dissolving into the solvent reservoir. [5][14]

  • Place a piece of filter paper on the inside wall of the chamber, ensuring it is wetted by the mobile phase. This helps to saturate the chamber with solvent vapors, which is critical for reproducible results and to prevent uneven solvent front migration.[6][9]

  • Cover the chamber and allow it to equilibrate for at least 20 minutes before inserting the TLC plate.[6]

Step 2: Preparation of the TLC Plate

  • Handle the TLC plate carefully, touching only the edges to avoid contaminating the adsorbent layer.[15]

  • Using a pencil and a ruler, lightly draw a straight line (the origin) about 1.0 cm from the bottom of the plate.[4][6] Never use a pen, as the ink can chromatograph along with your sample. [14][16]

  • Mark the lanes for each sample with a pencil on the origin line, ensuring adequate spacing between them to prevent cross-contamination.[6]

Step 3: Sample Preparation and Spotting

  • Prepare dilute solutions of your starting material (SM), co-spot (a mixture of starting material and reaction mixture), and the reaction mixture (RM). A good starting point is to dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.[5][16] The concentration should be optimized to produce clear, well-defined spots without streaking.[2]

  • Using a capillary tube or micropipette, draw up a small amount of the starting material solution.

  • Gently touch the tip of the capillary to the designated lane on the origin line of the TLC plate. Allow the solvent to evaporate completely, leaving a small, concentrated spot. The ideal spot size is 1-2 mm in diameter.[6][17]

  • Repeat the spotting process for the co-spot and the reaction mixture in their respective lanes. For the co-spot lane, spot the starting material first, allow it to dry, and then spot the reaction mixture directly on top of it.[7]

Step 4: Development of the TLC Plate

  • Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.[5]

  • Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[8]

  • Do not disturb the chamber during development.

  • When the solvent front is about 0.5 cm from the top of the plate, remove the plate from the chamber.[6][8]

  • Immediately mark the position of the solvent front with a pencil.[8]

Step 5: Visualization

  • Allow the solvent to completely evaporate from the plate in a fume hood.[6]

  • Visualize the separated spots using one or more of the following methods:

    • UV Light: If the TLC plate contains a fluorescent indicator (typically F254), compounds that absorb UV light will appear as dark spots when viewed under a UV lamp at 254 nm.[18][19][20] Some compounds may also fluoresce under long-wave UV light (366 nm).[1][19] This is a non-destructive visualization method.

    • Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown or yellow spots.[1][20] This method is often temporary.

    • Chemical Stains: For compounds that are not UV-active, various chemical stains can be used. The plate is either dipped into or sprayed with the staining solution, followed by gentle heating to develop the spots. Common stains include:

      • Potassium Permanganate (KMnO4) stain: Useful for visualizing compounds that can be oxidized, such as alcohols, alkenes, and aldehydes. They appear as yellow or brown spots on a purple background.

      • Phosphomolybdic Acid (PMA) stain: A general stain for many organic compounds, which appear as blue-green spots on a yellow-green background after heating.

      • Vanillin stain: A versatile stain that produces a range of colors for different functional groups.

      • Ninhydrin stain: Specific for detecting amino acids, which appear as purple or pink spots.[20]

Step 6: Interpretation of Results

  • After visualization, circle the spots with a pencil.

  • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

  • Calculate the Rf value for each spot.[4][10]

  • Analyze the TLC plate to monitor the reaction progress:

    • Starting Material (SM) Lane: This shows the Rf value of the pure starting material.

    • Reaction Mixture (RM) Lane: At the beginning of the reaction, this lane will show a prominent spot corresponding to the starting material. As the reaction proceeds, the intensity of the starting material spot will decrease, and a new spot corresponding to the product will appear.

    • Co-spot (Co) Lane: This lane helps to confirm the identity of the spots in the reaction mixture. The starting material spot in the reaction mixture should have the same Rf value as the pure starting material.

A reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[7]

Part 3: Data Presentation and Troubleshooting

Tabulating TLC Data

For clear record-keeping and comparison, it is good practice to tabulate the results of your TLC analysis.

Time PointStarting Material (SM) RfProduct (P) RfObservations
t = 0 min0.65-Strong SM spot
t = 30 min0.650.30Faint P spot, strong SM spot
t = 60 min0.650.30Equal intensity of SM and P spots
t = 120 min0.650.30Faint SM spot, strong P spot
t = 180 min-0.30No visible SM spot
Troubleshooting Common TLC Problems
ProblemPossible Cause(s)Solution(s)
Streaky Spots - Sample is too concentrated.[14][21][22]- Sample is not fully dissolved.- Compound is highly acidic or basic.[17][22]- Dilute the sample.[21]- Ensure the sample is completely dissolved before spotting.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[22]
Spots are too high (Rf > 0.8) - Mobile phase is too polar.[7]- Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).[7]
Spots are too low (Rf < 0.2) - Mobile phase is not polar enough.[7]- Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).[7]
Uneven Solvent Front - The TLC plate is touching the side of the chamber or the filter paper.[14]- The bottom of the TLC plate is not level.- The chamber is not properly saturated.- Ensure the plate is centered in the chamber and not touching the sides.- Make sure the plate is resting flat on the bottom of the chamber.- Allow sufficient time for chamber equilibration.
No Spots Visible - Sample is too dilute.[14]- Compound is not UV-active and a visualization stain was not used.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[14]- Use an appropriate visualization stain.

Conclusion: Mastering the Art of TLC

Thin Layer Chromatography is a powerful and versatile technique that, when performed correctly, provides invaluable insights into the progress of a chemical reaction. By understanding the fundamental principles and adhering to a systematic protocol, researchers can confidently and efficiently monitor their reactions, leading to improved outcomes in synthesis and drug development. This guide provides the foundational knowledge and practical steps to master this essential laboratory skill.

References

  • Labster. (n.d.). TLC Visualization Methods - Theory pages. Retrieved from [Link]

  • Wong, W. (n.d.). Monitoring Reactions by TLC. Washington State University. Retrieved from [Link]

  • University of Toronto. (2026, February 13). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Massachusetts Lowell. (2020, March). Thin Layer Chromatography. Retrieved from [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates? Retrieved from [Link]

  • Nichols, L. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • University of York. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Tips & Tricks for Thin-Layer Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Oreate AI Blog. (2026, February 27). Unlocking the Secrets of TLC: How to Calculate the RF Value. Retrieved from [Link]

  • Oreate AI Blog. (2026, February 27). Unlocking TLC: Your Guide to Calculating RF Values and What They Mean. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC handout.pdf. Retrieved from [Link]

  • Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • University of Victoria. (n.d.). Thin layer chromatography. Retrieved from [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

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Method

Application Note: High-Efficiency Column Chromatography Purification of 2-Amino-3,4-dimethoxybenzonitrile

Introduction & Chromatographic Causality As a Senior Application Scientist, approaching the purification of functionalized anilines requires moving beyond rote methodology and understanding the physical chemistry at play...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chromatographic Causality

As a Senior Application Scientist, approaching the purification of functionalized anilines requires moving beyond rote methodology and understanding the physical chemistry at play within the column. 2-Amino-3,4-dimethoxybenzonitrile is a highly valuable synthetic intermediate, frequently utilized in the development of kinase inhibitors and quinazoline-based therapeutics.

However, its structural topology presents a classic chromatographic challenge. The molecule features a primary aniline amine (-NH₂) adjacent to electron-donating methoxy groups (-OCH₃) and an electron-withdrawing nitrile (-CN). While the methoxy groups impart lipophilicity, the primary amine acts as a potent hydrogen bond donor. When exposed to standard Type-A silica gel, this amine interacts aggressively with the acidic silanol groups (-Si-OH) on the stationary phase. Without targeted intervention, this interaction causes severe peak tailing, irreversible adsorption, and catastrophic loss of yield[1][2].

To overcome this, we employ a competitive binding strategy using Triethylamine (TEA) and a self-validating 2D-TLC methodology to ensure absolute fraction integrity.

Physicochemical Profiling & Quantitative Parameters

Before packing a column, the quantitative properties of the target molecule must dictate the solvent system and loading strategy. The data below summarizes the key parameters driving our experimental design.

Table 1: Physicochemical Properties & Chromatographic Implications

Property Value Chromatographic Implication
Molecular Formula C₉H₁₀N₂O₂ Standard small-molecule elution parameters apply.
Molecular Weight 178.19 g/mol Easily migrates through standard 40-63 µm silica gel pores.
CAS Number 79025-34-6 Verified identifier for reference standards [3][3].
Functional Groups -NH₂, -CN, 2x -OCH₃ High polarity variance; requires a mid-polarity gradient system.

| Target TLC R_f | 0.25 - 0.35 | Optimal retention factor for maximum resolution on silica [4][4]. |

Mechanistic Insights: The Silanol Problem

Standard silica gel is populated with slightly acidic silanol groups. Because basic compounds constitute a vast majority of drug substances, amine tailing is a ubiquitous hurdle [5][5]. By introducing 1% (v/v) TEA into the mobile phase, the highly basic TEA outcompetes the 2-Amino-3,4-dimethoxybenzonitrile for these active silanol sites. The TEA acts as a sacrificial masking agent, neutralizing the stationary phase and allowing the target amine to elute in a sharp, symmetrical band.

SilanolMechanism Silanol Acidic Silanol (-Si-OH) on Silica Gel Amine 2-Amino-3,4-dimethoxybenzonitrile (Target Amine) Silanol->Amine No Additive TEA Triethylamine (TEA) Additive Silanol->TEA 1% TEA Added Tailing Irreversible Adsorption & Peak Tailing Amine->Tailing H-Bonding Elution Sharp Elution Bands (High Recovery) Amine->Elution Free to Migrate TEA->Elution Masks Active Sites

Logical mechanism of competitive silanol binding by TEA to prevent amine tailing.

Self-Validating Experimental Protocol

To ensure reproducibility and trust in the final purity, this protocol integrates a Dry Loading technique (to prevent solvent-front crashing) and a 2D-TLC Validation step (to distinguish between true impurities and chromatographic artifacts).

ProtocolWorkflow Crude Crude Mixture (Target + Impurities) Prep Dry Loading (Adsorb on Silica) Crude->Prep Elute Gradient Elution (Hexanes : EtOAc, 9:1 to 3:1) Prep->Elute Pack Column Packing (Silica + 1% TEA in Hexanes) Pack->Prep Pre-equilibrated Analyze 2D-TLC Validation (UV 254 nm) Elute->Analyze Pure Concentration (Pure Target Compound) Analyze->Pure Pool Validated Fractions

Step-by-step experimental workflow for the purification of 2-Amino-3,4-dimethoxybenzonitrile.

Step 1: Stationary Phase Deactivation & Packing
  • Prepare a solvent mixture of 100% Hexanes containing 1% (v/v) Triethylamine (TEA) .

  • Create a slurry using standard Type-A silica gel (40-63 µm). The TEA will immediately begin neutralizing the acidic silanols.

  • Pour the slurry into the glass column and allow it to settle under light positive air pressure. Wash with 2 Column Volumes (CV) of the Hexane/TEA mixture to ensure complete bed equilibration.

Step 2: Sample Preparation (Dry Loading)

Causality: 2-Amino-3,4-dimethoxybenzonitrile has poor solubility in pure hexanes. Wet loading in a polar solvent like Dichloromethane (DCM) will disrupt the column equilibrium and cause band broadening.

  • Dissolve the crude mixture in a minimum volume of DCM.

  • Add dry silica gel to the flask (approximately 3 times the mass of the crude product).

  • Evaporate the DCM under reduced pressure until a free-flowing powder is achieved.

  • Carefully load this dry powder evenly onto the top of the packed silica bed. Cap with a thin layer of protective sand.

Step 3: Gradient Elution Execution

Initiate elution using a step-gradient approach. The target compound is known to elute optimally at approximately 25% Ethyl Acetate [6][6].

Table 2: Gradient Elution Profile

Column Volume (CV) Hexanes (%) Ethyl Acetate (%) TEA (%) Elution Status
0 - 2 99 0 1 Non-polar impurities (e.g., unreacted starting materials) elute.
3 - 5 90 10 1 Transition zone; baseline stabilization.
6 - 8 75 25 1 Target compound (2-Amino-3,4-dimethoxybenzonitrile) elutes.

| 9 - 10 | 50 | 50 | 1 | Highly polar impurities retained on the column are flushed. |

Step 4: Self-Validating Fraction Analysis (2D-TLC)

Do not assume fraction purity based solely on a single TLC run, as on-column degradation can mimic impurity spots.

  • Spot a collected fraction in the corner of a silica TLC plate.

  • Dimension 1: Develop the plate in 75:25 Hexanes:EtOAc (No TEA). Mark the solvent front and dry the plate thoroughly.

  • Dimension 2: Rotate the plate 90 degrees. Develop in 75:25 Hexanes:EtOAc (with 1% TEA) .

  • Validation Logic: If the spot streaks in Dimension 1 but forms a tight, singular circle in Dimension 2, it proves the compound is pure but was interacting with the silica. If multiple distinct spots appear off the diagonal in Dimension 2, the fraction contains true co-eluting impurities and must be discarded or re-purified.

Quantitative Troubleshooting Matrix

Table 3: Common Chromatographic Failures & Causality-Driven Solutions

Symptom Causality Corrective Action
Severe streaking on column (Yellow band smears) Insufficient masking of acidic silanols by the mobile phase. Increase TEA concentration to 2% (v/v) or switch to a Type-B (high-purity, low-acidity) silica column [2][2].
Target compound co-elutes with solvent front Sample was wet-loaded in a solvent that is too polar (e.g., DCM or Methanol). Strictly adhere to the Dry Loading protocol (Step 2) to eliminate loading solvent effects.

| Low recovery / Poor mass balance | Irreversible adsorption of the amine onto the stationary phase. | Flush the column with 10% Methanol in EtOAc containing 2% TEA to strip tightly bound product. |

References

  • What's Happening to My Column? - LCGC International.
  • 2-Amino-3,4-dimethoxybenzonitrile | C9H10N2O2 | CID 18778990 - PubChem.nih.gov.
  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub.pharmagrowthhub.com.
  • Technical Support Center: Purification of Substituted Benzonitriles - Benchchem.benchchem.com.
  • Why Do Peaks Tail? - LC Troubleshooting Bible.lctsbible.com.
  • UC San Francisco Electronic Theses and Dissertations - eScholarship.org.escholarship.org.

Sources

Application

Recrystallization procedure for 2-Amino-3,4-dimethoxybenzonitrile

An Application Note and Protocol for the Purification of 2-Amino-3,4-dimethoxybenzonitrile via Recrystallization Abstract This document provides a comprehensive guide for the purification of 2-Amino-3,4-dimethoxybenzonit...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of 2-Amino-3,4-dimethoxybenzonitrile via Recrystallization

Abstract

This document provides a comprehensive guide for the purification of 2-Amino-3,4-dimethoxybenzonitrile, a substituted aromatic nitrile intermediate, using laboratory-scale recrystallization. The protocol is designed for researchers, chemists, and drug development professionals requiring high-purity material. This note details a systematic approach, beginning with solvent selection and proceeding through a full, detailed recrystallization workflow. It includes the scientific rationale behind each step, a troubleshooting guide for common issues, and methods for characterizing the final product. The core principle of this purification technique relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.

Introduction

2-Amino-3,4-dimethoxybenzonitrile is an aromatic organic compound featuring amino, methoxy, and nitrile functional groups. Such multi-functionalized aromatic rings are valuable building blocks in medicinal chemistry and materials science.[1] The purity of these intermediates is critical, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages of a synthesis.

Recrystallization is a fundamental and powerful technique for purifying solid organic compounds.[2] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution.[3] Insoluble impurities can be removed from the hot solution by filtration. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Soluble impurities, ideally, remain in the cold solvent (the "mother liquor").[3] Slow, controlled cooling is crucial as it promotes the formation of larger, more perfect crystals, which tend to exclude impurity molecules from their crystal lattice, resulting in a higher purity product.[4]

Compound Properties & Characteristics

A summary of the known physical and chemical properties of 2-Amino-3,4-dimethoxybenzonitrile is provided below. This data is essential for guiding the recrystallization process and for the characterization of the purified product.

PropertyValueSource
IUPAC Name 2-amino-3,4-dimethoxybenzonitrilePubChem[5]
CAS Number 79025-34-6PubChem[5]
Molecular Formula C₉H₁₀N₂O₂PubChem[5]
Molecular Weight 178.19 g/mol PubChem[5]
Appearance White to off-white or yellow crystalline solidInferred from similar compounds[6][7]
Melting Point Data not publicly available. The related isomer, 2-Amino-4,5-dimethoxybenzonitrile, has a melting point of 96-102 °C.[6][8][9]

Safety Precautions and Handling

  • Engineering Controls : All operations should be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear nitrile or other chemically resistant gloves.

    • Eye Protection : Chemical safety goggles or a face shield are mandatory.

    • Lab Coat : A standard laboratory coat must be worn.

  • Handling : Avoid generating dust. Do not breathe dust or vapors.[6] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.

  • Waste Disposal : Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to institutional guidelines.

Materials and Equipment

Materials:

  • Crude 2-Amino-3,4-dimethoxybenzonitrile

  • Candidate Solvents: Ethanol (95%), Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, Deionized Water

  • Activated Carbon (decolorizing grade, optional)

  • Celpure® or filter aid (optional, for hot filtration)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Hotplate with magnetic stirring capability

  • Magnetic stir bars

  • Glass funnel (stemless or short-stemmed for hot filtration)

  • Fluted filter paper

  • Büchner funnel and filtering flask

  • Vacuum source (aspirator or pump)

  • Beakers

  • Graduated cylinders

  • Spatulas

  • Watch glass

  • Melting point apparatus

  • Vacuum oven or desiccator

Experimental Protocols

Protocol 1: Solvent System Screening

The choice of solvent is the most critical factor in a successful recrystallization.[4] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the polar functional groups of the target molecule, polar protic solvents are excellent starting points.[4][11]

  • Preparation : Place approximately 20-30 mg of crude 2-Amino-3,4-dimethoxybenzonitrile into several small test tubes.

  • Solvent Addition (Room Temp) : To each test tube, add a different candidate solvent (e.g., ethanol, methanol, isopropanol) dropwise, up to about 1 mL. Agitate the mixture. A suitable solvent will not dissolve the compound, or dissolve it only sparingly, at room temperature.

  • Heating : Gently heat the test tubes that showed poor solubility in a warm water bath. Continue to add the solvent dropwise while heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.[12]

  • Cooling : Allow the hot, clear solutions to cool slowly to room temperature. A good solvent will show significant crystal formation upon cooling.

  • Ice Bath : Further cool the test tubes in an ice-water bath to maximize crystal yield. The solvent that provides a high recovery of crystalline solid is the best choice for the full-scale procedure. Ethanol or methanol are often effective for similar compounds.[1][7]

Protocol 2: Full-Scale Recrystallization Procedure

This protocol assumes ethanol was selected as the optimal solvent from the screening process.

  • Dissolution : Place the crude 2-Amino-3,4-dimethoxybenzonitrile into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a small portion of ethanol, just enough to create a slurry. Place the flask on a hotplate and heat to a gentle boil with stirring. Add more hot ethanol in small portions until the solid is completely dissolved. Causality : Using the absolute minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary to maximize the yield of recovered crystals.[3][4]

  • Decolorization (Optional) : If the hot solution is highly colored due to impurities, remove it from the heat and add a very small amount (e.g., 1-2% by weight of the solute) of activated carbon. Swirl and return the flask to the heat for a few minutes. Causality : Activated carbon has a high surface area that adsorbs colored impurities.[4] Using too much can also adsorb the desired product, reducing the yield.

  • Hot Filtration (Optional) : This step is necessary if insoluble impurities or activated carbon are present. Pre-heat a stemless or short-stemmed glass funnel and a clean receiving Erlenmeyer flask with a small amount of boiling solvent. Place a fluted filter paper in the funnel and quickly pour the hot solution through it. Causality : Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would clog the filter paper and reduce the yield.[4][13]

  • Crystallization : Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality : Slow cooling promotes the formation of large, well-defined crystals. Rapid cooling traps impurities within the crystal lattice and results in smaller, less pure crystals.[4]

  • Maximizing Yield : Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.

  • Isolation of Crystals : Collect the purified crystals by vacuum filtration using a Büchner funnel.[4] Ensure the filter paper is wetted with a small amount of cold solvent and that a good seal is formed with the flask before pouring the crystal slurry.

  • Washing : With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol. This removes any residual mother liquor containing soluble impurities that may be adhering to the crystal surfaces. Causality : The wash solvent must be cold to minimize re-dissolving the purified product.[12]

  • Drying : Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them. Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.[4]

Workflow Visualization

The following diagram illustrates the logical steps of the recrystallization protocol.

Recrystallization_Workflow Start Crude 2-Amino-3,4- dimethoxybenzonitrile Dissolve 1. Dissolution Add minimum hot solvent Start->Dissolve Check_Insoluble Insoluble impurities or color present? Dissolve->Check_Insoluble Hot_Filter 2. Hot Filtration (Optional: with activated carbon) Check_Insoluble->Hot_Filter Yes Cool 3. Slow Cooling Allow to reach room temperature Check_Insoluble->Cool No Hot_Filter->Cool Ice_Bath 4. Ice Bath Maximize precipitation Cool->Ice_Bath Vacuum_Filter 5. Vacuum Filtration Isolate crystals Ice_Bath->Vacuum_Filter Wash 6. Washing Wash with small amount of ice-cold solvent Vacuum_Filter->Wash Dry 7. Drying Dry under vacuum to constant weight Wash->Dry End Pure, Dry Crystals Dry->End

Caption: Workflow for the purification of 2-Amino-3,4-dimethoxybenzonitrile.

Expected Results and Characterization

Successful execution of this protocol should yield a product with significantly higher purity than the starting material.

ParameterExpected Outcome
Appearance White to light-colored, well-defined crystalline solid.
Yield Variable, typically 60-90%, depending on the purity of the crude material and technique.
Purity (Melting Point) A sharp melting point range (e.g., within 1-2 °C) close to the literature value for the pure compound.

Purity Verification: Melting Point Analysis The most straightforward method to assess the purity of the recrystallized product is by measuring its melting point.

  • Pure compounds melt over a narrow temperature range.

  • Impure compounds exhibit a depressed and broadened melting point range. Compare the experimental melting point of the recrystallized product to that of the crude starting material. A successful purification will result in a significant sharpening and elevation of the melting point.

Troubleshooting Guide

This guide addresses common issues encountered during recrystallization.[4]

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and re-cool.- Scratch the inner wall of the flask with a glass rod to induce nucleation.- Add a "seed crystal" of the pure compound.
"Oiling out" (product separates as a liquid) - The melting point of the solid is lower than the boiling point of the solvent.- The solution cooled too quickly.- High concentration of impurities depressing the melting point.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Change to a solvent with a lower boiling point.
Colored impurities in final product - The impurity co-crystallized with the product.- Repeat the recrystallization. If the color persists, use a small amount of activated carbon during the dissolution step (Protocol 2, Step 2).
Low recovery/yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with too much or warm solvent.- Ensure minimum solvent is used.- Ensure filtration apparatus is pre-heated for hot filtration.- Wash crystals with a minimal amount of ice-cold solvent. Concentrate the mother liquor to obtain a second, less pure crop of crystals.

References

  • Google Patents. (n.d.). EP0334188A2 - Process for producing aromatic nitrile.
  • Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18778990, 2-Amino-3,4-dimethoxybenzonitrile. PubChem. [Link]

  • Chemsrc. (2025). 2-Amino-4,5-dimethoxybenzonitrile | CAS#:26961-27-3. Chemsrc. [Link]

  • ResearchGate. (2025). Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization, Filtration and Melting Point. Chemistry and Biochemistry. [Link]

  • iChemical. (n.d.). 2-Amino-4,5-dimethoxybenzonitrile, CAS No. 26961-27-3. iChemical. [Link]

  • StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. StudySmarter. [Link]

  • International Union of Crystallography. (n.d.). 2-Amino-4,5-dimethoxybenzonitrile. IUCr Journals. [Link]

  • ACS Publications. (2013). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. ACS Publications. [Link]

  • Al-Mustaqbal University College. (2021). Experimental No. (4) Recrystallization. [Link]

  • Malaysian Journal of Analytical Sciences. (2024). Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-Chlorobenzonitrile. [Link]

Sources

Method

Application Note: Profiling Targeted Protein Degradation (TPD) – From Direct-to-Biology Synthesis to Kinetic Validation

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Focus: Proteolysis Targeting Chimeras (PROTACs) Introduction: The Shift to Event-Driven Pharmacology Traditional small-molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Focus: Proteolysis Targeting Chimeras (PROTACs)

Introduction: The Shift to Event-Driven Pharmacology

Traditional small-molecule inhibitors rely on occupancy-driven pharmacology, requiring high systemic concentrations to maintain target inhibition. Proteolysis Targeting Chimeras (PROTACs) have revolutionized medicinal chemistry by introducing an event-driven paradigm[1]. PROTACs are heterobifunctional molecules that simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex[1]. This proximity induces poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome[2].

Because PROTACs operate catalytically—recycling after each degradation event—they can achieve profound efficacy at sub-stoichiometric concentrations[2]. However, this complex mechanism of action (MoA) means that traditional binary affinity metrics (e.g., Kd​ or IC50​ ) are poor predictors of cellular efficacy[3]. As a Senior Application Scientist, I have structured this guide to provide a self-validating assay cascade that bridges high-throughput synthesis with rigorous, mechanistically grounded biological validation.

PROTAC_Cycle PROTAC PROTAC Molecule Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Recruits E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ubiquitination Poly-Ubiquitination Ternary->Ubiquitination Proximity-induced Transfer Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Target Recognition Proteasome->PROTAC Catalytic Recycling

Catalytic cycle of PROTAC-mediated targeted protein degradation via the UPS.

Overcoming Bottlenecks: Direct-to-Biology (D2B) Synthesis

The Causality of Choice: Historically, medicinal chemists synthesized and purified hundreds of PROTAC linker variations before biological testing. This is a severe bottleneck. To accelerate discovery, the field has adopted a Direct-to-Biology (D2B) approach[4]. By utilizing highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, nanomole-scale reactions can be performed in 384-well plates[4]. The crude reaction mixtures are then directly evaluated in cellular assays, bypassing purification and allowing for the rapid identification of optimal E3 ligase and linker combinations[4].

Protocol 1: Quantifying Ternary Complex Formation via TR-FRET

The Causality of Choice: Why measure the ternary complex instead of simple binary binding? A PROTAC with high binary affinity for the POI but poor linker geometry will fail to recruit the E3 ligase effectively[3]. While Fluorescence Polarization (FP) can measure ternary affinities, it requires saturating concentrations of one protein partner, making it low-throughput[3]. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a proximity-based, wash-free assay that directly quantifies the ternary complex and identifies the critical "hook effect" —a phenomenon where excess PROTAC saturates both proteins independently, forming binary complexes that outcompete the ternary complex, leading to a bell-shaped response curve[5].

Step-by-Step TR-FRET Methodology

Self-Validating System Requirement: Always run monovalent ligands (e.g., the POI binder alone and the E3 binder alone) as negative controls to ensure the FRET signal is strictly dependent on the bifunctional PROTAC[6].

  • Reagent Preparation: Prepare recombinant tagged proteins: GST-tagged POI (e.g., 10 nM final) and His-tagged E3 ligase complex (e.g., 50 nM final) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA)[6].

  • Compound Titration: Prepare a 12-point, 3-fold serial dilution of the PROTAC library in a white 384-well microplate. Include a vehicle (DMSO) control and monovalent ligand negative controls[6].

  • Complex Formation: Add the POI and E3 ligase mixture to the PROTAC wells. Incubate at room temperature for 180 minutes to allow the system to reach thermodynamic equilibrium[6].

  • Fluorophore Addition: Add the TR-FRET donor (e.g., Terbium-labeled anti-GST antibody, 2 nM) and acceptor (e.g., AlexaFluor 488-labeled anti-His antibody, 20 nM)[6].

  • Incubation & Reading: Incubate for an additional 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader, exciting at 337 nm and measuring emissions at 490 nm (Tb donor) and 520 nm (AF488 acceptor)[5].

  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 490 nm). Plot the ratio against the log of the PROTAC concentration to identify the EC50​ (potency of ternary formation) and the peak of the bell-shaped curve (maximal ternary complex)[5].

TR_FRET Step1 1. Mix POI, E3 Ligase & PROTAC Step2 2. Incubate (Ternary Formation) Step1->Step2 Step3 3. Add TR-FRET Donor (Tb) Step2->Step3 Step4 4. Add TR-FRET Acceptor (AF488) Step3->Step4 Step5 5. Measure Emissions (Ratio) Step4->Step5 Analysis Analyze Hook Effect Curve Step5->Analysis

Stepwise workflow for TR-FRET ternary complex formation and hook effect analysis.

Protocol 2: Kinetic Monitoring of Endogenous Degradation (HiBiT Assay)

The Causality of Choice: Western blotting is the traditional method for assessing protein degradation, but it is a semi-quantitative, endpoint-only assay. Because PROTACs act catalytically, degradation is highly time-dependent. The CRISPR/Cas9-engineered HiBiT luminescence assay allows for the real-time, kinetic quantification of endogenous protein levels in living cells, enabling the precise calculation of DC50​ (concentration achieving 50% degradation) and Dmax​ (maximum degradation achievable)[7].

Step-by-Step Live-Cell HiBiT Methodology

Self-Validating System Requirement: To prove the MoA is true proteasomal degradation and not transcriptional repression or cytotoxicity, you must run two parallel validations: (A) a cell viability assay (e.g., CellTiter-Glo) multiplexed at the endpoint, and (B) RT-qPCR to confirm that POI mRNA levels remain unchanged[2][7].

  • Cell Plating: Harvest HEK293 cells engineered via CRISPR/Cas9 to express a HiBiT-tag at the endogenous locus of the POI. Plate at 2×105 cells/mL (40 µL per well) in a white 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO2​ [7].

  • Substrate Equilibration: Add 45 µL of Nano-Glo® Endurazine™ Live Cell Substrate (diluted 1:100 in assay medium) to each well. Incubate for 2.5 hours to equilibrate the basal luminescence signal[7].

  • PROTAC Treatment: Prepare a 10X concentration of the PROTAC titration series. Add 5 µL to the 384-well plate (final top concentration typically 1 µM)[7].

  • Kinetic Measurement: Immediately place the plate in a luminometer equipped with environmental control (37°C, 5% CO2​ ). Collect kinetic luminescence measurements every 30 minutes for 18–24 hours[7].

  • Data Extraction: Normalize the luminescence of PROTAC-treated wells to vehicle-treated control wells. Extract the Dmax​ (lowest plateau of the curve) and calculate the DC50​ at optimal kinetic timepoints[7].

Data Presentation: Profiling PROTAC Efficacy

The table below illustrates how empirical data from the aforementioned protocols guides medicinal chemistry optimization. Notice the causality: Compound B1 possesses a weaker binary affinity for the POI compared to Compound A2 , yet it achieves a vastly superior Dmax​ and DC50​ . This is because B1's specific linker geometry facilitates highly cooperative ternary complex formation (evidenced by the low Ternary EC50​ ), proving that ternary stabilization—not binary affinity—drives degradation[3].

Compound IDE3 LigaseLinker TypeBinary POI Kd​ (nM)Ternary EC50​ (nM) DC50​ (nM) Dmax​ (%)MoA Validation (mRNA)
PROTAC-A1 VHLPEG345.2112.485.092%Unchanged
PROTAC-A2 VHLAlkyl42.1>1000>100015%Unchanged
PROTAC-B1 CRBNPEG4115.012.54.398%Unchanged
PROTAC-B2 CRBNRigid Alkyne120.5450.2350.045%Unchanged

Table 1: Quantitative profiling of candidate PROTACs demonstrating the disconnect between binary affinity and degradation efficacy, highlighting the necessity of ternary complex assays.

Conclusion

The successful application of medicinal chemistry in the targeted protein degradation space requires a departure from traditional occupancy-based metrics. By integrating Direct-to-Biology synthesis with rigorous, self-validating assay cascades—specifically TR-FRET for ternary complex thermodynamics and HiBiT assays for degradation kinetics—researchers can rationally optimize PROTAC linkers and warheads to achieve potent, catalytic target degradation.

References

  • Advancing Design Strategy of PROTACs for Cancer Therapy Source: PMC (National Institutes of Health) URL:[Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders Source: Taylor & Francis Online URL:[Link]

  • Click. Screen. Degrade. A Miniaturized D2B Workflow for rapid PROTAC Discovery Source: bioRxiv URL:[Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex Source: PMC (National Institutes of Health) URL:[Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3,4-dimethoxybenzonitrile

Welcome to the technical support center for the synthesis of 2-Amino-3,4-dimethoxybenzonitrile (C₉H₁₀N₂O₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-3,4-dimethoxybenzonitrile (C₉H₁₀N₂O₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of your synthesis.

Core Synthesis Pathway: The Sandmeyer Reaction

The most reliable and widely-used method for synthesizing 2-Amino-3,4-dimethoxybenzonitrile is the Sandmeyer reaction.[1][2] This chemical reaction allows for the transformation of an aromatic amino group into a nitrile group via a diazonium salt intermediate, using a copper(I) cyanide catalyst.[2][3][4] The starting material for this synthesis is 3,4-dimethoxyaniline.[5][6]

The overall transformation proceeds in two main stages, which are typically performed sequentially in the same reaction setup:

  • Diazotization: The conversion of the primary aromatic amine (3,4-dimethoxyaniline) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[7]

  • Cyanation: The displacement of the diazonium group with a nitrile group using a copper(I) cyanide solution.[7][8]

Below is a diagram illustrating the general workflow of the Sandmeyer reaction for this synthesis.

cluster_0 PART 1: Diazotization (0-5 °C) cluster_1 PART 2: Cyanation (Temperature Increase) cluster_2 PART 3: Work-up & Purification A 3,4-Dimethoxyaniline in HCl (aq) B Sodium Nitrite (NaNO₂) solution A->B Slow, dropwise addition Maintain T < 5 °C C Aryl Diazonium Salt (Intermediate) B->C In situ reaction to form HNO₂ D Copper(I) Cyanide (CuCN) and KCN in water C->D Slow addition of cold diazonium salt solution E 2-Amino-3,4-dimethoxybenzonitrile (Final Product) D->E Vigorous N₂ evolution F Crude Product Mixture E->F Extraction with organic solvent G Purified Product F->G Recrystallization or Column Chromatography Start Problem Encountered LowYield Low or No Yield Start->LowYield Impurities Significant Impurity Formation Start->Impurities PurificationIssue Product is Oily or Hard to Purify Start->PurificationIssue IncompleteDiazotization Cause: Incomplete Diazotization LowYield->IncompleteDiazotization Decomposition Cause: Diazonium Salt Decomposition LowYield->Decomposition InefficientCyanation Cause: Inefficient Cyanation LowYield->InefficientCyanation PhenolFormation Cause: Phenol Formation (Reaction with H₂O) Impurities->PhenolFormation BiarylFormation Cause: Biaryl Side-Products (Radical reaction) Impurities->BiarylFormation Sol_Purification Solution: - Try different recrystallization solvents - Use activated charcoal - Perform column chromatography PurificationIssue->Sol_Purification Sol_Diazotization Solution: - Check NaNO₂ purity - Ensure T < 5°C - Verify acid concentration IncompleteDiazotization->Sol_Diazotization Sol_Decomposition Solution: - Use diazonium salt immediately - Maintain low temp & avoid light Decomposition->Sol_Decomposition Sol_Cyanation Solution: - Use high-purity CuCN - Optimize cyanation temp (60-100°C) InefficientCyanation->Sol_Cyanation Sol_Phenol Solution: - Add diazonium salt promptly to CuCN solution PhenolFormation->Sol_Phenol Sol_Biaryl Solution: - Lower reaction temperature - Ensure homogeneous mixture BiarylFormation->Sol_Biaryl

Sources

Optimization

Technical Support Center: Troubleshooting Side Products in 2-Amino-3,4-dimethoxybenzonitrile Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the synthesis of 2-Amino-3,4-dimethoxybenzonitrile. Our focus is on identifying, understanding, and mitigating the formation of common side products to enhance yield, purity, and process reliability.

Introduction: The Challenge of Purity in Aminobenzonitrile Synthesis

2-Amino-3,4-dimethoxybenzonitrile is a valuable building block in medicinal chemistry, notable for its role as a precursor to various heterocyclic scaffolds.[1] Its synthesis, most commonly achieved via a Sandmeyer reaction on 3,4-dimethoxyaniline, is a classic transformation that, while effective, is often plagued by the formation of specific, predictable side products.[2][3] Controlling these side reactions is paramount for ensuring the integrity of subsequent synthetic steps and the biological validity of the final compounds. This guide is structured to address the most common issues encountered in the laboratory, providing not just solutions but also the mechanistic reasoning behind them.

The Primary Synthetic Route: A Mechanistic Overview

The conversion of a primary aromatic amine to a nitrile via the Sandmeyer reaction is a two-stage process:

  • Diazotization: The starting amine (3,4-dimethoxyaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a reactive aryldiazonium salt.

  • Cyanation: The diazonium salt is subsequently displaced by a cyanide nucleophile, typically delivered from a copper(I) cyanide salt. This step proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][4]

The overall workflow is a well-established but delicate process where minor deviations can lead to significant impurity formation.

G cluster_workflow General Synthetic Workflow A 3,4-Dimethoxyaniline B Diazotization (NaNO2, HCl, 0-5°C) A->B C Aryldiazonium Salt (Intermediate) B->C D Cyanation (Sandmeyer) (CuCN, 60-100°C) C->D E Crude Product Mixture D->E F Work-up & Purification (Extraction, Recrystallization) E->F G 2-Amino-3,4-dimethoxybenzonitrile (Pure Product) F->G

Caption: General workflow for 2-Amino-3,4-dimethoxybenzonitrile synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and links them to likely side products and mechanistic causes.

Q1: My yield is low, and I've detected a significant impurity with a mass corresponding to a hydroxyl group replacing the amine. What is it and why did it form?

A1: You are likely observing the formation of 3,4-dimethoxyphenol . This is a classic and highly common side product in Sandmeyer reactions.[5]

  • Causality: The aryldiazonium salt intermediate is highly reactive and susceptible to nucleophilic attack by water, which is abundant in the reaction medium. This reaction, often referred to by the German name Verkochung, competes directly with the desired cyanation reaction.[2] The formation of the phenol is particularly favored if:

    • The temperature of the diazonium salt solution rises above the recommended 0-5 °C, causing it to decompose.

    • There is a delay between the formation of the diazonitrile salt and its addition to the copper(I) cyanide solution.[5]

    • The copper(I) cyanide catalyst is of poor quality or is not sufficiently reactive.

  • Mitigation Strategy:

    • Strict Temperature Control: Maintain the temperature of the diazotization reaction rigorously between 0-5 °C using an ice/salt bath.

    • Immediate Use: Use the diazonium salt solution immediately after its preparation. Do not store it.[5]

    • Prompt Cyanation: Ensure the cyanation reaction is initiated promptly after the diazonium salt is formed by adding it to the pre-heated copper(I) cyanide solution without delay.

Q2: My LC-MS/GC-MS analysis shows a non-polar impurity with a mass nearly double that of my starting material. What could this be?

A2: This high molecular weight, non-polar impurity is likely a biaryl compound , formed by the coupling of two aryl radicals.

  • Causality: The Sandmeyer reaction proceeds via a radical mechanism.[2] The key step involves a single-electron transfer from copper(I) to the diazonium salt, which then loses N₂ gas to form an aryl radical. While this radical is intended to react with the cyanide bound to the copper, it can also dimerize with another aryl radical, leading to the formation of a biaryl byproduct.

  • Mitigation Strategy:

    • Homogenous Mixture: Ensure efficient stirring during the addition of the diazonium salt to the copper cyanide solution to maintain a homogenous mixture and promote the desired reaction pathway.

    • Controlled Temperature: Lowering the reaction temperature of the cyanation step slightly may help to minimize radical side reactions, though this must be balanced against the need for the reaction to proceed at a reasonable rate.[5]

    • Purification: These non-polar impurities are typically well-separated from the more polar product by column chromatography or recrystallization.[6]

Q3: During aqueous workup, I've observed the formation of new, more polar impurities. My NMR shows a broadened singlet in the amide region or a new carboxylic acid peak. What is happening?

A3: You are observing the hydrolysis of the nitrile group . This is a common issue if the workup conditions are not carefully controlled.

  • Causality: The nitrile functional group can be hydrolyzed to a primary amide (2-Amino-3,4-dimethoxybenzamide) and subsequently to a carboxylic acid (2-Amino-3,4-dimethoxybenzoic acid). This hydrolysis is catalyzed by both strong acid and strong base, especially at elevated temperatures.[7]

    • Acid-Catalyzed: Using harsh acidic conditions (e.g., concentrated HCl) during workup can initiate hydrolysis.

    • Base-Catalyzed: Washing with strong basic solutions (e.g., concentrated NaOH) can also promote this side reaction.

  • Mitigation Strategy:

    • Mild Workup Conditions: Use dilute acidic and basic solutions for washing (e.g., 1M HCl, saturated NaHCO₃).

    • Control Temperature: Perform all extractions and washes at room temperature or below to minimize the rate of hydrolysis.

    • Limit Contact Time: Do not allow the product to remain in acidic or basic aqueous solutions for extended periods.

Q4: My crude product is a dark, tarry material, and my final product, even after initial purification, is discolored (yellow to brown). What causes this?

A4: The discoloration is typically due to the formation of azo compounds and other decomposition products .

  • Causality: Aryldiazonium salts can undergo a coupling reaction with electron-rich aromatic rings. If any unreacted 3,4-dimethoxyaniline is present, the diazonium salt can couple with it to form a highly colored azo dye. Furthermore, the inherent instability of the diazonium salt, especially when exposed to light or temperatures above 5 °C, can lead to a variety of colored decomposition impurities.[5]

  • Mitigation Strategy:

    • Ensure Complete Diazotization: Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper to ensure all the starting aniline has reacted.

    • Protect from Light: While not always critical, protecting the diazonium salt solution from direct, bright light can help minimize decomposition.

    • Purification: Discolored products can often be purified by:

      • Recrystallization with Activated Charcoal: Adding a small amount of activated charcoal during recrystallization can effectively adsorb colored impurities.

      • Column Chromatography: Silica gel chromatography is very effective at separating these impurities.[6]

FAQ on Synthesis & Purification

Q: What are the most critical parameters to control during the synthesis? A: The two most critical parameters are:

  • Temperature during Diazotization (0-5 °C): To prevent premature decomposition of the diazonium salt and formation of phenolic impurities.[5]

  • Purity of Reagents: Ensure the starting 3,4-dimethoxyaniline is pure, as impurities can interfere with the diazotization. The quality of the copper(I) cyanide is also crucial for an efficient cyanation step.

Q: Can I use a different cyanating agent to avoid copper? A: While copper(I) cyanide is standard for the Sandmeyer reaction, other methods for aromatic cyanation exist, such as palladium-catalyzed reactions using agents like potassium ferrocyanide (K₄[Fe(CN)₆]).[5] However, for the direct conversion of the diazonium salt, the copper-mediated Sandmeyer reaction remains the most common and direct approach.

Q: What is the most effective method for purifying the final product? A: A combination of methods is often best. For a crude product of ~95% purity, recrystallization from an ethanol/water or toluene system is highly effective for removing many impurities and can yield >98% purity.[6] For achieving the highest purity (>99.5%), especially for removing closely related isomers or trace impurities, column chromatography on silica gel is the recommended method.[6]

Recommended Protocols

Protocol 1: Synthesis of 2-Amino-3,4-dimethoxybenzonitrile

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3,4-dimethoxyaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. The addition should take approximately 30 minutes.

    • Stir for an additional 15 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately.

  • Cyanation (Sandmeyer Reaction):

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.

    • Heat this solution to 60-70 °C.

    • Add the cold diazonium salt solution from Step 1 dropwise to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Extract the product into an organic solvent such as toluene or ethyl acetate (3x).

    • Wash the combined organic layers sequentially with a dilute NaOH solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol (~60 °C).

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven.

Data Summary for Purification
Purification MethodSolvents/ConditionsTypical Yield (%)Typical Purity (%)Notes
Recrystallization Ethanol/Water80 - 90> 98%Effective for removing less polar and more soluble impurities.[6]
Column Chromatography Silica gel, Hexane:Ethyl Acetate (e.g., 8:2)70 - 85> 99%Ideal for separating closely related impurities like biaryls.[6]

Visualizing Reaction & Side-Reaction Pathways

The following diagram illustrates the desired synthetic pathway to 2-Amino-3,4-dimethoxybenzonitrile and the competing pathways that lead to the most common side products.

G cluster_main Reaction Pathways cluster_products Products & Side Products A 3,4-Dimethoxyaniline B Aryldiazonium Salt [Ar-N₂]⁺ A->B NaNO₂, HCl 0-5°C C Desired Product: 2-Amino-3,4-dimethoxybenzonitrile B->C CuCN (Desired Pathway) D Side Product: 3,4-Dimethoxyphenol B->D H₂O (Hydrolysis) E Side Product: Biaryl Impurity B->E Radical Dimerization (via Aryl Radical)

Caption: Desired reaction pathway versus common side-reaction pathways.

References

  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity and Stability of 2-Amino-4,6-dimethylbenzonitrile.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link].

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of 2-Amino-4,6-dimethylbenzonitrile derivatives.
  • PrepChem. (2017). Synthesis of 2-amino-4,5-dimethoxybenzonitrile. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link].

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link].

  • PubChem. (n.d.). 2-Amino-3,4-dimethoxybenzonitrile. Retrieved from [Link].

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-Amino-4,6-dimethylbenzonitrile.
  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link].

  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792.
  • Hodgson, H. H. (1947). The Sandmeyer reaction. Chemical Reviews, 40(2), 251–277.
  • Google Patents. (n.d.). CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.
  • Wang, Z., et al. (2006). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development, 10(5), 925-930.
  • BenchChem. (n.d.). Application of 2-Amino-4,6-dimethylbenzonitrile in the Synthesis of Heterocyclic Compounds.

Sources

Troubleshooting

Removing impurities from crude 2-Amino-3,4-dimethoxybenzonitrile

[label="Hydroxylamine Intermediate\n(Stalled Reduction: +16 Da Fig 1. Reduction pathway of 3,4-dimethoxy-2-nitrobenzonitrile and associated impurity branching.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Hydroxylamine Intermediate\n(Stalled Reduction: +16 Da

Fig 1. Reduction pathway of 3,4-dimethoxy-2-nitrobenzonitrile and associated impurity branching.

Quantitative Impurity Profiling

Use the following table to diagnose your crude mixture based on analytical data.

Impurity ClassTypical Mass Shift (LC-MS)Typical R_f (25% EtOAc/Hex)Primary CauseRecommended Removal Strategy
Unreacted Nitro SM N/A (M+30 vs product)~ 0.65Catalyst poisoning, short rxn timeAcid-Base Extraction
Hydroxylamine +16 Da~ 0.45Poor H₂ mass transferRe-subject to hydrogenation
Azo/Azoxy Dimers ~ +176 Da~ 0.80Condensation of intermediatesSilica Gel Chromatography
Quinone-imines Variable (-2 to +14 Da)Baseline (streak)Air oxidation of productActivated Carbon / Filtration
Residual Palladium N/A (ICP-MS > 10 ppm)N/ACatalyst leaching through filterMetal Scavenger Resin

Troubleshooting FAQs

Q1: My crude product is dark brown/black instead of the expected pale yellow. What causes this, and how can I remove it? Cause: Anilines with electron-donating methoxy groups are highly susceptible to air oxidation, forming highly conjugated, dark-colored quinone-imine derivatives. Additionally, colloidal palladium (Pd black) from the hydrogenation step can leach through standard filter paper[1]. Solution: Do not attempt to remove this via standard extraction. Dissolve the crude mixture in ethyl acetate (EtOAc), add 10% w/w activated carbon (Darco) and a silica-based metal scavenger (e.g., SiliaMetS Thiol). Stir at 40°C for 1 hour, then filter through a tightly packed pad of Celite.

Q2: LC-MS analysis of my crude mixture shows a significant +16 Da mass peak relative to the product. What is this? Cause: This is the hydroxylamine intermediate (Ar-NHOH). The reduction of a nitro group to an amine proceeds sequentially. The cleavage of the N-O bond in the hydroxylamine is the rate-limiting step. If hydrogen mass transfer is poor (e.g., insufficient stirring RPM, low H₂ pressure, or catalyst poisoning), the reaction stalls here. Solution: Do not attempt to purify this out immediately. Re-subject the crude mixture to hydrogenation conditions (fresh Pd/C, 1 atm H₂, EtOH/MeOH solvent system) for an additional 12-24 hours[1] to drive the intermediate to the final amine.

Q3: How do I separate unreacted 3,4-dimethoxy-2-nitrobenzonitrile from the desired aniline product without running a column? Cause: Incomplete conversion leaves neutral nitro starting material mixed with your basic aniline product. Solution: Acid-base extraction. However, take note of the pKa: The ortho-cyano group is strongly electron-withdrawing, drastically lowering the basicity of the amine (estimated conjugate acid pKa ~ 1.5 - 2.0). Weak acids (like 5% acetic acid or saturated NH₄Cl) will not protonate this molecule. You must use 2M HCl to successfully drive the product into the aqueous phase. (See Protocol A).

Standard Operating Procedures (SOPs)

Protocol A: Self-Validating Acid-Base Extraction

Use this protocol to remove unreacted nitro starting material and neutral organic impurities.

  • Dissolution: Dissolve the crude mixture in EtOAc (10 mL per gram of crude).

  • Acidic Extraction: Add an equal volume of 2M HCl. Stir vigorously for 10 minutes to overcome biphasic mass transfer limitations.

  • Phase Separation & Validation: Transfer to a separatory funnel and allow layers to separate.

    • Validation Checkpoint: Spot the aqueous layer onto pH indicator paper. It must read pH < 2. If the pH is > 2, the acid was consumed by the amine, meaning unprotonated product remains in the organic layer. Add more 2M HCl until the aqueous phase remains strongly acidic.

  • Organic Wash: Drain the aqueous layer (contains product) into a clean flask. Wash the remaining organic layer (contains impurities) with one additional volume of 1M HCl. Combine the aqueous layers. Discard the organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH dropwise while stirring until the solution reaches pH > 10. The product will precipitate or form an oil.

    • Validation Checkpoint: The solution must remain cloudy/milky, indicating the free-base aniline has crashed out.

  • Recovery: Extract the basic aqueous layer three times with fresh EtOAc. Combine the new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Silica Gel Flash Chromatography

Use this protocol for isolating the product from azo/azoxy dimers and trace hydroxylamines, as validated in literature for this specific scaffold[1].

  • Column Preparation: Pack a silica gel column using Hexanes. Ensure the silica bed is perfectly level to prevent band broadening.

  • Sample Loading: Dissolve the crude product in a minimal amount of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Elution Strategy: Elute isocratically using a mobile phase of 25% EtOAc in Hexanes [1].

    • Causality: The highly polar cyano and amino groups cause the product to stick to silica. 25% EtOAc provides the exact dielectric constant needed to move the product at an optimal R_f of ~0.35, leaving highly polar oxidation products at the baseline and pushing non-polar dimers to the solvent front.

  • Fraction Collection & Validation: Collect fractions and analyze via TLC (UV active at 254 nm).

    • Validation Checkpoint: Co-spot fractions against a known standard of 3,4-dimethoxy-2-nitrobenzonitrile. The product spot will stain bright orange/brown when exposed to Ninhydrin stain and heated (confirming the presence of the primary amine), whereas the nitro starting material will not stain.

References

  • UC San Francisco Electronic Theses and Dissertations.Solid-phase capture and modification of phosphoserine peptides... (Kevan M. Shokat Lab). Describes the synthesis and 25% EtOAc chromatographic purification of 2-amino-3,4-dimethoxybenzonitrile.

    • Source: eScholarship.org[1]

    • URL:[Link]

  • Benchchem Chemical Database.3,4-Dimethoxy-2-nitrobenzonitrile | 1175636-14-2. Details the reaction workflow and reduction pathways (Fe/HCl or H2/Pd) for the synthesis of 2-amino-3,4-dimethoxybenzonitrile.

    • Source: Benchchem[2][3]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 2-Amino-3,4-dimethoxybenzonitrile

Welcome to the technical support guide for 2-Amino-3,4-dimethoxybenzonitrile. This document serves as a specialized resource for researchers, chemists, and formulation scientists encountering solubility challenges with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Amino-3,4-dimethoxybenzonitrile. This document serves as a specialized resource for researchers, chemists, and formulation scientists encountering solubility challenges with this compound. Our goal is to provide not only procedural guidance but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of 2-Amino-3,4-dimethoxybenzonitrile and the theoretical basis for its solubility behavior.

Q1: What are the key physicochemical properties of 2-Amino-3,4-dimethoxybenzonitrile that influence its solubility?

Understanding the molecule's structure is the first step in troubleshooting its solubility.

  • Structure and Functional Groups: 2-Amino-3,4-dimethoxybenzonitrile (C₉H₁₀N₂O₂) has a molecular weight of approximately 178.19 g/mol .[1] Its structure consists of a benzene ring substituted with an amino (-NH₂), a nitrile (-C≡N), and two methoxy (-OCH₃) groups.

  • Polarity and Hydrogen Bonding: The nitrile and methoxy groups are polar, and the amino group is capable of both donating and accepting hydrogen bonds. This complex functionality results in a molecule with a moderate calculated XLogP3 of 1.5, indicating a balance between hydrophilic and lipophilic character.[1]

  • Crystal Lattice Energy: The planar aromatic structure and the potential for intermolecular hydrogen bonding between the amino group of one molecule and the nitrile or methoxy groups of another can lead to a stable crystal lattice. High lattice energy requires more energy to overcome when dissolving the solid, often resulting in lower solubility.

Q2: Why am I observing low solubility of this compound in common organic solvents like dichloromethane (DCM) or ethyl acetate?

The principle of "like dissolves like" is paramount. A solvent's ability to dissolve a solute depends on how well it can match the solute's intermolecular forces.

2-Amino-3,4-dimethoxybenzonitrile possesses a unique combination of polar, hydrogen-bonding, and nonpolar (the aromatic ring) characteristics. While solvents like DCM are polar aprotic, they cannot engage in hydrogen bonding as effectively as protic solvents.[2] Ethyl acetate has a hydrogen bond acceptor (the carbonyl oxygen) but no donor. The compound's low solubility in these solvents suggests that the energy gained from solvent-solute interactions is insufficient to overcome both the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions.[3] Structurally similar compounds, such as other aminobenzonitriles, also show limited solubility in less polar solvents.[4][5]

Q3: What is a general, systematic approach to solvent screening for a compound like this?

A systematic approach saves time and resources. The goal is to test a range of solvents with varying properties to identify a suitable candidate or a promising co-solvent system.[6][7]

A logical workflow involves selecting solvents from different classes to probe the compound's response to various intermolecular forces. A recommended starting panel is presented in the table below.

Part 2: Advanced Troubleshooting and Optimization Protocols

This section provides detailed, actionable guidance for overcoming specific solubility challenges.

Q4: My compound is not dissolving in my initial solvent choice. What is my next step?

When initial attempts fail, a structured troubleshooting workflow is essential. This process involves systematically escalating interventions from the least to the most aggressive.

The following diagram outlines a decision-making workflow for addressing poor solubility.

start Start: Compound Insoluble solvent_check Verify Solvent Polarity Match (See Table 1) start->solvent_check temp Apply Gentle Heat (40-50 °C) solvent_check->temp Still insoluble sonicate Use Ultrasonication temp->sonicate Still insoluble cosolvent Introduce a Co-solvent (e.g., DMSO, DMF) sonicate->cosolvent Still insoluble reassess Re-evaluate Solvent System Consider alternative primary solvent cosolvent->reassess Still insoluble / Precipitates success Success: Compound Dissolved cosolvent->success Success reassess->solvent_check

Caption: Troubleshooting workflow for low solubility.

Initial steps should always include verifying the purity of the compound, as impurities can significantly impact solubility.[8] Gentle heating and sonication are physical methods that can increase the rate of dissolution by providing energy to break the crystal lattice and enhance solvent-solute interaction.[8]

Q5: How can I effectively use temperature to improve solubility without risking compound degradation?

For most compounds, solubility increases with temperature. However, this must be balanced against the risk of thermal degradation.

Protocol:

  • Establish a Baseline: Attempt to dissolve the compound at room temperature in your chosen solvent.

  • Incremental Heating: Increase the temperature of the solution in 5-10 °C increments, using a stirred water bath or heating block.

  • Monitor Closely: After each increment, stir for 5-10 minutes and visually inspect for dissolution.

  • Set a Ceiling: Do not exceed a maximum temperature of 60-70 °C without prior stability data. The melting point of a similar isomer, 2-Amino-4,5-dimethoxybenzonitrile, is in the range of 96-101 °C, suggesting some thermal stability, but caution is advised.[9][10]

  • Check for Degradation: After finding a temperature that achieves dissolution, cool the solution to room temperature. If the compound remains in solution, it is a good indicator. For critical applications, run a quick quality check (e.g., TLC or HPLC) on a sample from the heated solution against a non-heated standard to confirm no degradation has occurred.

Q6: How do I select and use a co-solvent system to improve solubility?

When a single solvent is ineffective, a co-solvent system can be a powerful solution.[11][12] Co-solvents work by modifying the overall polarity and hydrogen-bonding characteristics of the primary solvent to better match the solute.[13][14]

Selection Strategy:

  • Identify a "Good" but Impractical Solvent: Often, highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) will readily dissolve the compound.[12] These are excellent starting points for a co-solvent system.

  • Identify the "Poor" but Necessary Solvent: This is the primary solvent required for your experiment or formulation (e.g., methanol, acetonitrile, or a buffer).

  • Titrate the Co-solvent: Prepare a concentrated stock solution of your compound in the "good" solvent (e.g., 50 mM in DMSO). Then, slowly add this stock solution to your primary "poor" solvent while vortexing or stirring vigorously. Observe the point at which precipitation occurs. This helps establish the maximum tolerable percentage of the primary solvent.

  • Aim for a Minimal Amount: Use the lowest percentage of the co-solvent necessary to achieve and maintain solubility, as it can impact downstream processes.[11]

The diagram below illustrates how a co-solvent bridges the interaction gap between a solute and a primary solvent.

cluster_0 Poor Solubility cluster_1 Enhanced Solubility with Co-solvent Solute 2-Amino-3,4- dimethoxybenzonitrile Solvent1 Primary Solvent (e.g., Methanol) Solute->Solvent1 Weak Interaction Solute2 2-Amino-3,4- dimethoxybenzonitrile Cosolvent Co-solvent (e.g., DMSO) Solute2->Cosolvent Strong Interaction Solvent2 Primary Solvent (e.g., Methanol) Cosolvent->Solvent2 Strong Interaction

Caption: Role of a co-solvent in bridging interactions.

Part 3: Data and Experimental Protocols

Table 1: Properties of Common Organic Solvents for Screening

This table provides a reference for selecting a diverse range of solvents for initial screening experiments. Choosing solvents with varied polarity, proticity, and hydrogen bonding capability is key to finding a suitable system.

SolventTypeDielectric Constant (ε)Hydrogen BondingNotes
HexaneNonpolar1.9NoneUnlikely to be effective alone.[6]
TolueneNonpolar (Aromatic)2.4NoneMay interact with the benzene ring.[6]
Dichloromethane (DCM)Polar Aprotic9.1AcceptorCommon starting point, but may be insufficient.[6]
Tetrahydrofuran (THF)Polar Aprotic (Ether)7.5AcceptorGood for moderately polar compounds.
Ethyl AcetatePolar Aprotic (Ester)6.0AcceptorModerate polarity.
AcetonePolar Aprotic21AcceptorHigher polarity, good general solvent.[2]
Acetonitrile (ACN)Polar Aprotic37.5AcceptorHighly polar, often used in chromatography.
MethanolPolar Protic33Donor & AcceptorCan form H-bonds with the amino group.[2]
EthanolPolar Protic24.5Donor & AcceptorSimilar to methanol, slightly less polar.
Dimethylformamide (DMF)Polar Aprotic37AcceptorExcellent solvent for many polar compounds.[12]
Dimethyl Sulfoxide (DMSO)Polar Aprotic47AcceptorVery strong solvent, often used as a last resort or co-solvent.[12]
Protocol 1: Systematic Solubility Screening

Objective: To determine the qualitative solubility of 2-Amino-3,4-dimethoxybenzonitrile in a range of solvents.

Materials:

  • 2-Amino-3,4-dimethoxybenzonitrile

  • Selection of solvents from Table 1

  • Small glass vials (e.g., 2 mL) with caps

  • Analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Preparation: Weigh 2 mg of 2-Amino-3,4-dimethoxybenzonitrile into each labeled vial.

  • Solvent Addition: Add 200 µL of the first solvent to the corresponding vial. This corresponds to a target concentration of 10 mg/mL.

  • Initial Dissolution Attempt: Cap the vial and vortex vigorously for 60 seconds at room temperature.

  • Visual Assessment: Visually inspect the vial against a dark background. Classify the result as "Freely Soluble," "Partially Soluble," or "Insoluble."

  • Escalation: If not freely soluble, place the vial in a sonicator bath for 10 minutes. Re-assess.

  • Heating: If still not soluble, place the vial in a heating block or water bath at 45 °C for 15 minutes with intermittent vortexing. Re-assess.

  • Record Results: Record all observations in a table.

  • Repeat: Repeat steps 2-7 for all selected solvents.

This structured approach will provide a clear profile of the compound's solubility, guiding further optimization for your specific application.

References

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • ScienceDirect. (2025, July 31). Cosolvent system: Significance and symbolism.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • PubChem. 2-Amino-3,4-dimethoxybenzonitrile.
  • Wikipedia. Cosolvent.
  • Chemistry Talk. (2025, May 16). A Deep Dive into Common Organic Solvents.
  • PMC. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • Benchchem. Technical Guide: Solubility Profile of 3-Amino-4-hydroxybenzonitrile.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Reddit. (2018, November 7). Is there a guide to selecting solvents for synthesis?.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • ECHEMI. 873-74-5, 4-Aminobenzonitrile Formula.
  • Benchchem. 2-Amino-4-methoxy-5-nitrobenzonitrile solubility problems and solutions.
  • iChemical. 2-Amino-4,5-dimethoxybenzonitrile, CAS No. 26961-27-3.
  • ChemicalBook. (2025, September 25). 2-Amino-4,5-dimethoxybenzonitrile | 26961-27-3.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Quinazoline Formation

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic scaffold. Quinazolines are a cornerstone in drug discovery, forming the core of numerous approved drugs. However, their synthesis can present unique challenges. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for higher yields, purity, and efficiency.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamental parameters governing quinazoline synthesis.

Q1: Why is the choice of solvent so critical in quinazoline synthesis?

The solvent does more than just dissolve reactants; it actively influences the reaction pathway and overall yield. The polarity of the solvent is a paramount consideration. In many syntheses, polar solvents favor the desired C(sp²)-N bond formation required for the quinazoline ring, while nonpolar solvents can inadvertently promote side reactions, such as the formation of benzimidazoles.[1] For instance, highly polar solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and even water have been demonstrated to produce excellent yields.[1][2] Conversely, non-polar solvents such as toluene and Tetrahydrofuran (THF) can be ineffective or lead to undesired byproducts.[1][2]

Q2: How does the selection of a base impact the reaction outcome?

The base is a crucial component in most quinazoline synthesis protocols, as it facilitates essential deprotonation and cyclization steps.[1] The strength and nature of the base can dramatically affect the reaction rate and yield.

  • Base Strength: If a reaction is sluggish or yields are low, the base may be too weak to efficiently deprotonate the starting materials.[1] For example, if sodium carbonate (Na₂CO₃) is proving ineffective, switching to a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can significantly improve the outcome.[1][3]

  • Organic vs. Inorganic: The choice between an inorganic base and an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) often depends on the specific reaction mechanism and the solubility of the reactants in the chosen solvent.[1][4]

Q3: What are the most common synthetic routes to quinazolines, and what are their typical challenges?

Several classic and modern synthetic strategies exist. The choice depends on the available starting materials and the desired substitution pattern.

  • Niementowski Reaction: A classic method involving the condensation of anthranilic acids with amides.[5] A primary challenge is the frequent formation of 4-oxo-3,4-dihydroquinazoline (quinazolinone) byproducts, which can be mitigated by using an excess of formamide or carefully controlling the reaction pH.[6] High temperatures are also typically required.[5]

  • Friedländer-type Synthesis: This involves the reaction of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene ketone group.[5] Catalyst selection is key, and reaction monitoring is crucial to determine the optimal reflux time.[5]

  • Modern Catalytic Methods: Transition-metal-catalyzed reactions (using Cu, Pd, Rh, Ni) have become indispensable for their efficiency and ability to form complex quinazolines under milder conditions.[7][8][9] However, catalyst screening and optimization are often necessary.[6] Metal-free approaches using iodine or green oxidation systems are also gaining prominence for their environmental benefits.[10][11][12]

Q4: Can microwave irradiation significantly improve my quinazoline synthesis?

Absolutely. Microwave-assisted organic synthesis (MAOS) has proven to be a transformative technology for quinazoline formation.[5][13] It offers several key advantages over conventional heating:

  • Drastically Reduced Reaction Times: Reactions that take many hours under reflux can often be completed in minutes.[14][15]

  • Increased Yields: Rapid and uniform heating often minimizes the formation of degradation byproducts, leading to higher isolated yields.[13][15]

  • Improved Purity: Cleaner reaction profiles simplify work-up and purification.[16]

  • Solvent-Free Conditions: Many microwave protocols can be performed neat or on solid supports like montmorillonite K-10, aligning with green chemistry principles.[5][14]

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to resolving specific experimental challenges.

Issue 1: Low or No Yield of the Desired Quinazoline Product

Question: My reaction is resulting in a very low yield, or I'm not forming any product at all. What are the potential causes and how can I troubleshoot this?

Answer: This is the most frequent challenge in quinazoline synthesis. A systematic evaluation of your experimental parameters is the key to identifying and resolving the issue.[6]

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities or residual moisture in reactants like 2-aminobenzonitriles or anthranilic acids can introduce unwanted side reactions.[4][5]

    • Solution: Ensure your starting materials are pure and dry. If necessary, recrystallize or purify them before use.[4]

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent are critical and interdependent variables.[6]

    • Temperature: Classical methods like the Bischler cyclization often require high temperatures (e.g., >120 °C), whereas modern catalytic methods may proceed under milder conditions.[6] Solution: Perform a temperature screen to find the optimal point for your specific reaction.

    • Reaction Time: Reactions can range from a few hours to over 24 hours.[6] Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum product formation and avoid potential degradation from prolonged heating.[4][6]

    • Solvent: As discussed in the FAQ, solvent polarity is paramount.[1] Solution: If using a non-polar solvent like toluene, switch to a polar aprotic solvent like DMSO or DMF.[1] A solvent screen is highly recommended during optimization.

  • Inefficient Base or Catalyst: The chosen base may not be strong enough, or the catalyst may be inactive.[1][5]

    • Solution (Base): Switch to a stronger base (e.g., from Na₂CO₃ to K₂CO₃ or Cs₂CO₃).[1]

    • Solution (Catalyst): If using a catalyst, ensure it has not degraded. Consider screening a panel of catalysts (e.g., different copper salts, Lewis acids) to find the most effective one for your transformation.[4][6]

Systematic Troubleshooting Workflow for Low Yields

The following flowchart illustrates a logical progression for troubleshooting low-yield reactions.

G start Low Yield Observed check_sm Verify Purity & Integrity of Starting Materials start->check_sm optimize_solvent Optimize Solvent System (Screen Polarity: DMSO, DMF, EtOH, Water) check_sm->optimize_solvent If materials are pure success Yield Improved check_sm->success Yield Improved optimize_base Optimize Base (Screen Strength: K2CO3, Cs2CO3, DBU) optimize_solvent->optimize_base If yield is still low optimize_solvent->success Yield Improved optimize_temp_time Optimize Temperature & Time (Monitor via TLC/LC-MS) optimize_base->optimize_temp_time If yield is still low optimize_base->success Yield Improved optimize_catalyst Screen Catalysts (e.g., Cu(I) salts, Lewis Acids, Iodine) optimize_temp_time->optimize_catalyst If yield is still low optimize_temp_time->success Yield Improved consider_route Consider Alternative Synthetic Route optimize_catalyst->consider_route If yield is still low optimize_catalyst->success Yield Improved

Caption: A flowchart for systematically troubleshooting low-yield quinazoline synthesis.[6]

Issue 2: Significant Side Product Formation

Question: My TLC shows multiple spots, and I'm struggling to isolate my desired product. How can I identify and minimize these side products?

Answer: The formation of side products is common and understanding their origin is key to suppression.

Common Side Products & Mitigation Strategies:

  • Quinazolinone Byproducts: This is particularly prevalent in the Niementowski synthesis.[5] The reaction of anthranilic acid can stall or divert to form the more stable quinazolinone.

    • Solution: Use a significant excess of formamide to push the equilibrium towards the desired quinazoline.[6] Additionally, carefully adjusting the reaction pH can influence the cyclization pathway and reduce unwanted byproducts.[6]

  • Dimers or Polymers: If you observe high molecular weight species by mass spectrometry, intermolecular reactions may be occurring.

    • Solution: Lowering the reaction concentration can disfavor bimolecular reactions. If dimerization is inherent to the chosen pathway, exploring an alternative synthetic route may be necessary.[6]

  • Benzimidazole Formation: As mentioned, this can occur when reaction conditions, particularly the use of non-polar solvents, favor an alternative cyclization pathway.[1]

    • Solution: Switch to a polar aprotic or protic solvent (e.g., DMSO, DMF, ethanol) to promote the desired C(sp²)-N bond formation for the quinazoline ring.[1]

General Quinazoline Formation Pathway

Understanding the general mechanism helps in diagnosing where side reactions may originate. Most syntheses involve an initial condensation, an intramolecular cyclization, and a final aromatization step.

G A Starting Materials (e.g., 2-Aminobenzonitrile + Aldehyde) B Condensation (Imine/Enamine Formation) A->B Base/Catalyst C Intramolecular Cyclization B->C Heat D Dehydrogenation/ Aromatization C->D Oxidant/Heat Side_Products Side Products (e.g., Quinazolinones, Dimers) C->Side_Products E Final Quinazoline Product D->E

Caption: A simplified workflow of the key steps in quinazoline synthesis.

Issue 3: Difficulty with Product Purification

Question: My crude product is an oil or is difficult to purify by column chromatography. What are some effective purification strategies?

Answer: Purification can be challenging, but several techniques can be employed.

  • Recrystallization: This is often the most effective and scalable method for purifying solid products.

    • Solution: Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) or solvent/anti-solvent systems to find conditions that provide good quality crystals.[5]

  • Acid-Base Extraction: Quinazolines are basic heterocycles. This property can be exploited for purification.

    • Solution: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute acid (e.g., 1M HCl). The quinazoline product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. After separating the layers, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate the pure quinazoline, which can then be collected by filtration.[4]

  • Column Chromatography:

    • Solution: If chromatography is necessary, ensure your crude material is fully dry and free of high-boiling solvents like DMSO or DMF. A small amount of base (e.g., 1% triethylamine) can be added to the eluent to prevent streaking of the basic product on the silica gel.[5]

Data Summary Tables
Table 1: Effect of Solvent on Quinazoline Synthesis Yield

The choice of solvent has a profound impact on reaction efficiency. The following table provides a generalized summary of how solvent polarity can influence yield in typical quinazoline syntheses.

SolventDielectric Constant (approx.)Typical Yield (%)Reference(s)
Water80.191%[1][2]
DMSO47.081-91%[1][3][4]
DMF37.085-91%[1][2]
Ethanol24.5Moderate to Good[6]
Acetonitrile36.0Moderate[1]
Toluene2.4Ineffective / Low[1][2]
THF7.6Ineffective / Low[1][2]
Note: Yields are highly dependent on the specific substrates, catalysts, and reaction conditions used. This table illustrates a general trend.
Table 2: Quick Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)Reference(s)
Low Yield Incomplete reactionIncrease reaction time/temperature; use microwave irradiation.[6]
Poor reactant solubilitySwitch to a more polar solvent (DMSO, DMF).[1]
Suboptimal catalystScreen different catalysts (e.g., CuI, BF₃·Et₂O, I₂).[4][6][17]
Degradation of materialsEmploy milder reaction conditions (lower temp, different catalyst).[6]
Quinazolinone Byproduct Niementowski reaction conditionsUse excess formamide; adjust reaction pH.[6]
Multiple Spots on TLC Alternative cyclization pathwayChange solvent to favor desired pathway (e.g., polar solvent).[1]
Over-reaction or degradationReduce reaction time/temperature; monitor closely by TLC.[18]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Substituted Quinazolines (General)

This protocol is adapted from modern, efficient methods utilizing microwave irradiation, which often leads to higher yields and significantly shorter reaction times.[14][15]

Reaction Setup:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the 2-aminoaryl ketone (1.0 mmol, 1 equiv), the desired aldehyde (1.2 mmol, 1.2 equiv), and ammonium acetate (5.0 mmol, 5.0 equiv).

  • If a solvent-free approach is desired, ensure the reagents are well-mixed.[14] Alternatively, a minimal amount of a high-boiling polar solvent like ethanol or PEG-200 can be used.[19]

Reaction Conditions:

  • Seal the vial and place it in the microwave reactor cavity.

  • Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a short duration (e.g., 5-20 minutes).[16] The optimal time and temperature should be determined for each substrate pair.

  • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

Work-up and Purification:

  • After the reaction is complete (as indicated by consumption of the starting material), cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]

Protocol 2: Classic Niementowski Quinazolinone Synthesis

This protocol describes a traditional thermal method for synthesizing the quinazolinone core structure.[5]

Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.0 equiv) and formamide (5-10 equiv).

Reaction Conditions:

  • Heat the mixture under reflux. The reaction temperature is typically high (130-150 °C), and reaction times can be lengthy (4-24 hours).[15][20]

  • Monitor the progress of the reaction by TLC until the anthranilic acid spot has disappeared.

Work-up and Purification:

  • Cool the reaction mixture to room temperature, then pour it into ice water to precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Further purification can be achieved by recrystallization from ethanol.[4]

References
  • PMC. (n.d.). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Retrieved from [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]

  • PMC. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Retrieved from [Link]

  • Besson, T. (n.d.). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Retrieved from [Link]

  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • Taylor & Francis. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Frontiers. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Retrieved from [Link]

  • ACS Publications. (2024). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. Retrieved from [Link]

  • Scribd. (n.d.). Metal-Free Synthesis of Quinazolinones. Retrieved from [Link]

  • Academia.edu. (n.d.). A Microwave Improvement in the Synthesis of the Quinazoline Scaffold. Retrieved from [Link]

  • RSC Publishing. (n.d.). Base-promoted transition-metal-free synthesis of quinazolinones with antioxidant activity. Retrieved from [Link]

  • Bentham Science. (2022). Application of Modern Green Chemistry Methods in the Synthesis of Quinolines, Quinazolines and Quinazolinones. Retrieved from [Link]

  • PMC. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect of quinazolin-4(3H)-ones a synthesis. Retrieved from [Link]

  • IntechOpen. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of temperature on the synthesis of quinazolinones. Retrieved from [Link]

  • Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]

  • PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Retrieved from [Link]

  • Heliyon. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. Retrieved from [Link]

  • Frontiers. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]

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Optimization

Technical Support Center: Nitrile Group Stability and Synthesis

Welcome to the technical support center for nitrile-containing compounds. As a synthetic chemist, you understand the nitrile group's value as a versatile precursor to amines, ketones, and carboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for nitrile-containing compounds. As a synthetic chemist, you understand the nitrile group's value as a versatile precursor to amines, ketones, and carboxylic acids. However, its susceptibility to hydrolysis can be a significant challenge, leading to undesired side products and reduced yields.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to the common problem of nitrile group hydrolysis. We will move beyond simple protocols to explore the mechanistic underpinnings of why hydrolysis occurs and how to strategically prevent it.

Frequently Asked Questions (FAQs)

Q1: My nitrile is unexpectedly hydrolyzing to a carboxylic acid. What are the fundamental mechanisms at play?

Answer: Understanding the "how" is the first step to prevention. Nitrile hydrolysis is a two-stage process, first forming an amide intermediate, which then hydrolyzes to a carboxylic acid.[1][2][3] This process is catalyzed by either acid or base, and stopping at the amide stage can be difficult because the amide often hydrolyzes more readily than the starting nitrile under the same harsh conditions.[4][5]

  • Acid-Catalyzed Hydrolysis : The reaction begins with the protonation of the nitrile's nitrogen atom. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[6][7][8][9] A series of proton transfers leads to the formation of a protonated amide, which is then attacked by another water molecule to eventually yield a carboxylic acid and an ammonium ion.[10] The final step, the protonation of the liberated ammonia, is essentially irreversible and drives the reaction to completion.[8]

  • Base-Catalyzed Hydrolysis : Under basic conditions, the strong hydroxide nucleophile (OH⁻) directly attacks the electrophilic nitrile carbon.[6][11] This forms an imine anion, which is then protonated by water to form an imidic acid. Tautomerization of the imidic acid yields the amide intermediate.[7] This amide is then further hydrolyzed by hydroxide to a carboxylate salt, which is protonated during acidic workup to give the final carboxylic acid.[11] Basic hydrolysis often requires harsher conditions (e.g., higher temperatures) than acidic hydrolysis because it involves the formation of less stable, negatively charged intermediates.[8]

To visualize these pathways, refer to the mechanisms below.

Diagram: Acid-Catalyzed Nitrile Hydrolysis

AcidHydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ WaterAttack Intermediate after H₂O attack ProtonatedNitrile->WaterAttack + H₂O ImidicAcidTautomer Imidic Acid Tautomer WaterAttack->ImidicAcidTautomer - H⁺ ProtonatedAmide Protonated Amide ImidicAcidTautomer->ProtonatedAmide Tautomerization Amide Amide Intermediate R-C(O)NH₂ ProtonatedAmide->Amide - H⁺ FinalProducts Carboxylic Acid + NH₄⁺ Amide->FinalProducts + H₂O, H⁺ (Further Hydrolysis) BaseHydrolysis Nitrile R-C≡N ImineAnion Imine Anion Intermediate Nitrile->ImineAnion + OH⁻ ImidicAcid Imidic Acid ImineAnion->ImidicAcid + H₂O Amide Amide Intermediate R-C(O)NH₂ ImidicAcid->Amide Tautomerization Carboxylate Carboxylate Salt + NH₃ Amide->Carboxylate + OH⁻ (Further Hydrolysis) CarboxylicAcid Carboxylic Acid Carboxylate->CarboxylicAcid + H₃O⁺ (Workup)

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Q2: I need to perform a reaction on a molecule containing a nitrile. What general conditions should I avoid?

Answer: The nitrile group itself is relatively robust, but awareness of its liabilities is key. The primary goal is to avoid conditions that mimic intentional hydrolysis protocols.

Condition to AvoidRationale & CausalityPotential Impact
Strong Aqueous Acids Protonates the nitrile nitrogen, activating it for nucleophilic attack by water. [8][9]Rapid hydrolysis to the carboxylic acid.
Strong Aqueous Bases The hydroxide ion is a potent nucleophile that directly attacks the nitrile carbon. [6]Hydrolysis to the carboxylate salt.
Elevated Temperatures Significantly increases the rate of both acid- and base-catalyzed hydrolysis. [8][12]Can cause even mild sources of acid/base to become problematic, leading to unwanted hydrolysis.
Prolonged Reaction Times in Protic Solvents Increases the opportunity for trace amounts of acid or base to catalyze hydrolysis over time.Gradual degradation of the starting material into the amide and/or carboxylic acid.
"Wet" Solvents or Reagents The presence of water is a prerequisite for hydrolysis.Introduces the key nucleophile needed for the undesired reaction.

Troubleshooting Guide: Synthesis Scenarios

Scenario 1: My nitrile is hydrolyzing during a reaction intended to modify another part of the molecule.

Troubleshooting Steps:

  • Re-evaluate Your Reagents: Are any of your reagents or catalysts inherently acidic or basic? For example, using a Lewis acid in the presence of water can generate Brønsted acidity.

  • Ensure Anhydrous Conditions: This is the most critical preventative measure.

    • Dry all solvents using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).

    • Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar).

    • Use reagents rated as "anhydrous" and handle them using proper techniques (e.g., Sure/Seal™ bottles).

  • Lower the Reaction Temperature: If the desired reaction allows, running it at a lower temperature can dramatically slow the rate of hydrolysis while only moderately affecting the primary reaction rate.

  • Consider an Alternative Synthesis Route: If the required conditions are fundamentally incompatible with the nitrile group, a different synthetic strategy may be necessary. This could involve introducing the nitrile at a later stage of the synthesis.

Diagram: Decision Workflow for Nitrile-Compatible Reactions

Workflow decision decision start Start: Plan Synthesis is_acid_base_needed Are strong acids or bases required? start->is_acid_base_needed Define Reaction Conditions stop_ok Proceed with Reaction stop_rethink Re-evaluate Strategy is_water_present Is water or a protic solvent essential? is_acid_base_needed->is_water_present No high_risk High risk of hydrolysis. Can an alternative be used? (e.g., Lewis acid, non-nucleophilic base) is_acid_base_needed->high_risk Yes use_anhydrous Use rigorously dried anhydrous solvents and reagents. is_water_present->use_anhydrous No use_catalyst High risk. Can a metal-catalyzed 'neutral' hydration catalyst be used instead? is_water_present->use_catalyst Yes high_risk->stop_rethink No high_risk->is_water_present Yes, alternative found control_temp Run reaction at lowest effective temperature. Monitor carefully. use_anhydrous->control_temp Implement control_temp->stop_ok use_catalyst->stop_ok Yes use_catalyst->control_temp No, must proceed

Caption: Decision tree for planning nitrile-compatible reactions.

Scenario 2: My reaction appears clean by TLC/LCMS, but the nitrile hydrolyzes during aqueous workup.

Answer: This is a very common issue. The workup procedure itself can introduce the perfect conditions for rapid hydrolysis.

Protocol: Safe Workup for Nitrile-Containing Compounds

  • Initial Quench (If Necessary):

    • Cool the reaction mixture to 0 °C in an ice bath. This slows down all reactions, including hydrolysis.

    • Instead of quenching with 1M HCl or NaOH, use a buffered or milder solution. A saturated aqueous solution of ammonium chloride (NH₄Cl, mildly acidic, pH ~4.5-6.0) is an excellent choice for quenching organometallic reactions. For neutralizing acids, a saturated solution of sodium bicarbonate (NaHCO₃) is preferable to stronger bases.

  • Extraction:

    • Perform the extraction quickly. Minimize the contact time between the organic layer containing your product and the aqueous layer.

    • Use a non-polar, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Do not let the separatory funnel sit for extended periods.

  • Drying and Concentration:

    • Thoroughly dry the combined organic layers with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and concentrate the solution under reduced pressure (rotary evaporation) using a moderate bath temperature to avoid heating the product for a prolonged time.

Pro-Tip: If your compound is particularly sensitive, you can wash the organic layer with brine (saturated NaCl solution). This helps to remove the bulk of the water from the organic phase before adding the chemical drying agent, making the drying process more efficient.

Scenario 3: I am trying to reduce my nitrile to a primary amine with LiAlH₄, but I am getting the carboxylic acid as a byproduct.

Answer: This indicates that the intermediate imine anion or the final amine is being hydrolyzed during the workup. The standard LiAlH₄ workup protocol often involves sequential addition of water and then acid, which can hydrolyze a sensitive nitrile.

Protocol: Hydrolysis-Averse LiAlH₄ Workup (Fieser Method)

This method produces a granular, easily filterable precipitate of aluminum salts while keeping the conditions less harsh. For a reaction containing 'X' g of LiAlH₄:

  • Cool the reaction vessel to 0 °C in an ice bath.

  • Slowly and cautiously add 'X' mL of water.

  • Slowly add 'X' mL of 15% (w/v) aqueous NaOH.

  • Slowly add '3X' mL of water.

  • Remove the ice bath and stir the resulting mixture vigorously for 15-30 minutes.

  • The aluminum salts should precipitate as a white, granular solid.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with your extraction solvent (e.g., ether, ethyl acetate).

  • The filtrate contains your desired primary amine, which can then be dried and concentrated.

This procedure avoids strongly acidic conditions altogether, protecting the nitrile group in any unreacted starting material and preventing hydrolysis of the product.

Scenario 4: Can I stop the hydrolysis at the amide stage?

Answer: Yes, but it requires carefully controlled conditions, as the amide is often more reactive to hydrolysis than the parent nitrile. [4][5]Harsh conditions typically lead to the full hydrolysis to the carboxylic acid. [8] Mild Methods for Nitrile Hydration to Primary Amides:

  • Urea-Hydrogen Peroxide (UHP): Using an alkaline solution of hydrogen peroxide is a mild method for converting nitriles to amides. [13]UHP is a solid, safe source of H₂O₂.

  • Transition-Metal Catalysis: Several transition metal complexes (e.g., based on Platinum, Rhodium, Ruthenium) can catalyze the hydration of nitriles to amides under neutral pH and mild temperature conditions. [5][14][15]These methods are particularly valuable for substrates with other acid- or base-sensitive functional groups. [5][14]For example, the Ghaffar-Parkins catalyst (a platinum-based complex) is known for its high activity and chemoselectivity in this transformation. [5]

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Organic Chemistry Portal. Nitrile to Amide - Common Conditions. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822.
  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. [Link]

  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • Sparkl. Revision Notes - Hydrolysis of Nitriles to Produce Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Wikipedia. Nitrile. [Link]

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Chemistry Learner. Nitrile: Definition, Structure, Synthesis, Reactions, and Applications. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]

  • Chavan, S., et al. (2017). Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Reaction Condition. Open Journal of Synthesis Theory and Applications, 6, 23-36. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • Organic Syntheses. (2024, July 10). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link]

  • Fiveable. (2025, August 15). Chemistry of Nitriles | Organic Chemistry Class Notes. [Link]

  • Chemical Science (RSC Publishing). A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. [Link]

  • IJSAT. (2025, July 15). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. [Link]

  • PMC. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. [Link]

  • EBSCO. Nitriles | Chemistry | Research Starters. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. [Link]

  • ACS Publications. (2021, January 8). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. [Link]

  • ACS Publications. (2013, September 25). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. [Link]

  • RSC Publishing. 'Dry' Hydrolysis of Nitriles Effected by Microwave Heating. [Link]

  • ResearchGate. (2021, June 29). A green synthesis method-nitrile hydration to synthesize amide. [Link]

  • ResearchGate. Thermodynamics of the hydrolysis reactions of nitriles | Request PDF. [Link]

  • ACS Publications. (2009, November 13). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ResearchGate. Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. [Link]

  • PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

Sources

Troubleshooting

Technical Support Center: 2-Amino-3,4-dimethoxybenzonitrile (2-ADMB)

Welcome to the Technical Support Center for 2-Amino-3,4-dimethoxybenzonitrile (CAS 79025-34-6) . As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-3,4-dimethoxybenzonitrile (CAS 79025-34-6) . As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals navigate the chemical stability, forced degradation pathways, and handling protocols for this highly reactive pharmaceutical intermediate.

Because 2-ADMB features three distinct functional groups—an aniline (primary amine), a nitrile, and two methoxy ethers—it is uniquely susceptible to multiple degradation vectors under standard [1]. This guide synthesizes field-proven troubleshooting strategies with rigorous mechanistic causality to ensure your experimental workflows remain robust and self-validating.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my 2-ADMB powder turning brown/dark during room-temperature storage? A: This is a classic symptom of aniline oxidation . The two methoxy groups at the 3- and 4-positions are strongly electron-donating, which increases the electron density on the aromatic ring. This makes the primary amine highly susceptible to autoxidation by atmospheric oxygen or trace peroxides. The oxidation forms hydroxylamines and nitroso intermediates, which rapidly undergo autocatalytic coupling to form highly conjugated, deeply colored azo dimers. Pro-tip: Always store 2-ADMB under an inert argon atmosphere at -20°C and avoid prolonged exposure to light [2].

Q2: During acidic workup, my LC-MS shows a new major peak with a +18 Da mass shift. What is happening? A: You are observing nitrile hydrolysis . The nitrile group (-C≡N) is undergoing acid-catalyzed hydration to form a primary amide (-CONH₂), adding exactly one molecule of water (H₂O = 18 Da). If the acidic conditions are harsh (e.g., >1M HCl) or heated, this amide will further hydrolyze to a carboxylic acid, resulting in a net +19 Da shift from the parent mass and the release of ammonia [3].

Q3: Can I use strong acids like HBr or Methanesulfonic acid to remove protecting groups on other parts of my molecule without degrading 2-ADMB? A: Proceed with extreme caution. Strong Brønsted acids, particularly hydrobromic acid (HBr) or methanesulfonic acid in the presence of nucleophiles (like methionine), are standard reagents for O-demethylation of aryl methyl ethers [4]. Exposure will cleave the methoxy groups on 2-ADMB, yielding phenolic impurities (-14 Da per demethylation). We recommend using milder, orthogonal deprotection strategies (e.g., Pd/C hydrogenation or mild Lewis acids) if your synthetic route permits.

Part 2: Troubleshooting Guide for Experimental Anomalies

Issue 1: Loss of Nitrile Signal in FTIR (~2220 cm⁻¹) or NMR
  • Causality: The nitrile group has been compromised, likely via base-catalyzed or acid-catalyzed hydrolysis during formulation or sample preparation.

  • Resolution:

    • Check the pH of your mobile phase or reaction solvent. Ensure it remains between pH 4.0 and 8.0.

    • Implement a self-validating control: Run a blank sample of 2-ADMB in pure LC-MS grade acetonitrile. If the nitrile signal remains intact in the control but disappears in your sample, your sample matrix is actively degrading the API.

    • Quench all forced degradation samples immediately to pH 7.0 prior to analysis to prevent ongoing hydrolysis in the autosampler vial.

Issue 2: Appearance of Multiple Unresolved Peaks (Tailing) in HPLC
  • Causality: Oxidative oligomerization of the aniline moiety. Aniline radicals polymerize to form polyaniline-like structures, which stick to reverse-phase columns and cause severe peak tailing and baseline drift [5].

  • Resolution:

    • Add a radical scavenger (e.g., BHT or ascorbic acid) to your sample preparation buffer.

    • Flush your HPLC column with a high-organic wash (95% Acetonitrile + 0.1% TFA) to clear retained oligomers.

Part 3: Mechanistic Degradation Pathways

To effectively prevent degradation, you must understand the causality of the molecular breakdown. Below are the three primary degradation pathways of 2-ADMB.

Pathway A: Hydrolytic Cleavage of the Nitrile Group

Under aqueous acidic or basic stress, the electrophilic carbon of the nitrile group is attacked by water (or hydroxide). This pathway is highly dependent on temperature and pH extremes.

NitrileHydrolysis A 2-Amino-3,4-dimethoxybenzonitrile (Parent API) B Acid/Base Hydration (+H2O) A->B C 2-Amino-3,4-dimethoxybenzamide (+18 Da Shift) B->C D Further Hydrolysis (-NH3) C->D E 2-Amino-3,4-dimethoxybenzoic acid (+19 Da Shift total) D->E

Fig 1: Stepwise hydrolytic degradation of the nitrile group to an amide and carboxylic acid.

Pathway B: Oxidative Degradation of the Aniline Moiety

Oxidative stress (via H₂O₂, AIBN, or transition metals) targets the electron-rich amine. This is the most common cause of stability failure for 2-ADMB during long-term storage.

AnilineOxidation A 2-Amino-3,4-dimethoxybenzonitrile (Primary Amine) B ROS / Peroxides / Light A->B E Azo Dimerization (Colored Impurities) A->E Autocatalytic Coupling C Hydroxylamine Intermediate (-NHOH) B->C D Nitroso Derivative (-N=O) C->D D->E

Fig 2: Oxidative degradation pathway of the aniline moiety leading to azo dimerization.

Part 4: Standardized Forced Degradation Protocol

To confidently map the impurity profile of 2-ADMB, execute the following self-validating forced degradation workflow. This protocol ensures that degradation is strictly a result of the applied stressor and not an artifact of the analytical method.

ForcedDegradation Start Prepare 1 mg/mL API Solution Stress Apply Stressors (Acid, Base, Ox, Heat) Start->Stress Neutralize Quench / Neutralize to pH 7.0 Stress->Neutralize Analyze LC-MS/MS & HPLC Analysis Neutralize->Analyze

Fig 3: Standardized forced degradation experimental workflow compliant with ICH Q1A.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 2-ADMB in HPLC-grade Acetonitrile to a stock concentration of 10 mg/mL. Dilute to a working concentration of 1 mg/mL using the respective stressor solvents.

  • Acid Hydrolysis: Mix 1 mL of working solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of working solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL of working solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Thermal Stress: Subject solid 2-ADMB powder to 80°C in a dry oven for 7 days.

  • Quenching (Critical Step): To ensure trustworthiness and halt degradation, neutralize acidic samples with 0.1 M NaOH, and basic samples with 0.1 M HCl until pH 7.0 is reached. Quench oxidative samples with a mild reducing agent (e.g., sodium thiosulfate) prior to injection.

  • Analysis: Analyze via LC-MS/MS using a C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid), and positive electrospray ionization (ESI+).

Part 5: Quantitative Degradation Summary

The table below summarizes the expected quantitative degradation profile of 2-ADMB under ICH Q1A conditions, allowing for easy comparison of its vulnerabilities.

Stress ConditionReagent / EnvironmentTemp / TimePrimary DegradantExpected Degradation (%)Mass Shift (LC-MS)
Acidic 0.1 M HCl60°C, 24h2-Amino-3,4-dimethoxybenzamide15 - 25%+18 Da
Basic 0.1 M NaOH60°C, 24h2-Amino-3,4-dimethoxybenzoic acid20 - 30%+19 Da
Oxidative 3% H₂O₂RT, 24hHydroxylamine / Azo dimers40 - 60% +16 Da / Dimer mass
Thermal Dry Heat80°C, 7 daysMinimal degradation< 5%N/A
Photolytic UV-Vis Light (ICH Q1B)1.2M lux hrsPolyaniline-like oligomers10 - 15%Variable (Polymeric)

Note: 2-ADMB is highly sensitive to oxidation. Target 10-20% degradation for optimal analytical resolution; adjust H₂O₂ concentration or exposure time if degradation exceeds 30% to avoid secondary degradant interference.

References

  • Iram F, Iram H, Iqbal A, Husain A. "Forced degradation studies." Journal of Analytical & Pharmaceutical Research. 2016. [Link]

  • Chaturvedi NK, Katoch SS. "Oxidative Degradation of Aniline by Ferrate-Hydrogen Peroxide System: Unveiling pH-Dependent Mechanisms and Pathways." ResearchGate. 2024.[Link]

  • ResolveMass Laboratories. "Forced Degradation Study and Impurity Characterization of Alectinib." ResolveMass. 2023.[Link]

  • Hudlicky T, et al. "Advances in N- and O-Demethylation of Opiates." Chimia. 2020.[Link]

  • Wang L, et al. "Degradation of aniline in water with gaseous streamer corona plasma." RSC Advances (NIH PMC). 2021.[Link]

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Amino-3,4-dimethoxybenzonitrile

Subtitle: Troubleshooting Guides, FAQs, and Process Optimization for Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous process chemistry tea...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting Guides, FAQs, and Process Optimization for Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous process chemistry teams through the scale-up of 2-Amino-3,4-dimethoxybenzonitrile (CAS 79025-34-6)[1]. This compound is a highly sought-after intermediate for synthesizing arylmorpholine scaffolds[2] and quinazoline-based kinase inhibitors[3].

Moving from a 10-gram bench synthesis to a multi-kilogram pilot plant campaign introduces critical challenges, particularly concerning regioselective methylation, exothermic hydrogenation, and impurity profiling. This guide is designed to synthesize technical accuracy with field-proven insights, providing you with self-validating protocols and mechanistic troubleshooting strategies.

Section 1: Process Workflow & Mechanistic Pathway

The synthesis of 2-amino-3,4-dimethoxybenzonitrile at scale is typically achieved via a two-step sequence: the regioselective alkylation of a phenolic precursor (e.g., 3,4-dihydroxy-2-nitrobenzonitrile) to yield 3,4-dimethoxy-2-nitrobenzonitrile, followed by the catalytic hydrogenation of the nitro group[2].

ScaleUpWorkflow cluster_0 Phase 1: Regioselective Alkylation cluster_1 Phase 2: Catalytic Hydrogenation N1 Phenolic Precursor (e.g., 3,4-Dihydroxy- 2-nitrobenzonitrile) N2 Methylation [DMS, K2CO3, DMF] Exothermic Control N1->N2 N3 3,4-Dimethoxy- 2-nitrobenzonitrile (Intermediate) N2->N3 N4 Reduction [5% Pd/C, H2, EtOH/EtOAc] Mass Transfer Focus N3->N4 N5 2-Amino-3,4- dimethoxybenzonitrile (Target API Intermediate) N4->N5

Fig 1: Scale-up workflow for 2-Amino-3,4-dimethoxybenzonitrile via methylation and reduction.

Section 2: Step-by-Step Experimental Protocol (Scale-Up Focus)

Every protocol below is designed as a self-validating system , meaning the process dictates its own completion through strict In-Process Controls (IPCs) rather than arbitrary timeframes.

Phase 1: Alkylation (Methylation) of Phenolic Precursor
  • Charge: To a 50 L glass-lined reactor, charge 5.0 kg of the phenolic precursor and 25 L of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ is chosen over NaOH to prevent the base-catalyzed hydrolysis of the nitrile group to an amide during prolonged scale-up operations.

  • Electrophile Addition: Cool the reactor to 0-5°C. Slowly dose 1.2 equivalents of Dimethyl Sulfate (DMS) over 2 hours.

    • Causality: DMS addition is highly exothermic; dosing at low temperatures prevents thermal runaway and minimizes O-alkylation vs. C-alkylation side reactions.

  • Heating & Self-Validation: Warm to 25°C and stir.

    • Self-Validation Check: Pull a 1 mL sample and analyze via HPLC. The reaction is self-validating and ready for quench ONLY when the precursor peak area is <1.0%.

  • Quench: Charge 5 L of 10% aqueous ammonia and stir for 2 hours.

    • Causality: Ammonia effectively destroys residual toxic DMS by converting it to soluble methylamines, ensuring operator safety during workup.

  • Isolation: Precipitate the product by adding 50 L of cold water. Filter, wash with water, and dry under vacuum to yield 3,4-dimethoxy-2-nitrobenzonitrile[2].

Phase 2: Catalytic Hydrogenation
  • Charge: To a 50 L Hastelloy autoclave, charge 4.0 kg of 3,4-dimethoxy-2-nitrobenzonitrile and 30 L of Ethanol/Ethyl Acetate (1:1 v/v).

    • Causality: The mixed solvent system prevents the intermediate hydroxylamine from crashing out of solution and stalling the reaction.

  • Catalyst Addition: Charge 0.2 kg of 5% Pd/C (50% wet).

    • Causality: Wet catalyst is mandatory to prevent the ignition of solvent vapors by dry, pyrophoric palladium.

  • Purge & Pressurize: Purge the vessel 3x with Nitrogen (30 psi), then 3x with Hydrogen (30 psi). Pressurize to 50 psi H2​ .

  • Reaction & Self-Validation: Maintain temperature at 25-30°C using jacket cooling.

    • Causality: Nitro reduction is highly exothermic (~130 kcal/mol). Allowing T > 40°C increases the risk of side-reactions.

    • Self-Validation Check: Monitor H2​ uptake. Once uptake ceases, run HPLC. The process validates completion ONLY when the hydroxylamine intermediate is <0.5%.

  • Filtration & Isolation: Vent H2​ , purge with N2​ , and filter the catalyst through a Celite pad under a nitrogen blanket. Concentrate the filtrate in vacuo to yield 2-Amino-3,4-dimethoxybenzonitrile[1].

Section 3: Quantitative Data & Optimization Metrics

When transitioning from bench to pilot scale, physical parameters must be adjusted to account for mass transfer and thermodynamic limitations.

ParameterBench Scale (10g)Pilot Scale (5kg)Mechanistic Rationale
Catalyst Loading 10-20% w/w Pd/C5% w/w Pd/CEnhanced agitation at scale improves gas-liquid mass transfer, allowing lower catalyst loading and reducing thermal runaway risks.
H2​ Pressure 1 atm (Balloon)50 psi (Autoclave)Higher pressure overcomes the mass transfer limitations inherent in large-volume reactors, preventing hydroxylamine accumulation.
Solvent System EtOH or MeOHEtOH / EtOAc (1:1)EtOAc improves the solubility of the nitro intermediate, preventing it from crystallizing in reactor transfer lines.
Temperature 25°C (Ambient)20-30°C (Jacketed)Strict jacket cooling is required to dissipate the ~130 kcal/mol heat of nitro reduction, preventing impurity formation.
Base (Step 1) Na2​CO3​ / NaOHAnhydrous K2​CO3​ Mild, anhydrous base prevents the base-catalyzed hydrolysis of the nitrile group to a benzamide during prolonged scale-up dosing.
Section 4: Troubleshooting Guide & FAQs

Q1: Why is my hydrogenation stalling at ~70% conversion, and how do I prevent the accumulation of the hydroxylamine intermediate? Causality: The reduction of the nitro group to an amine proceeds stepwise via nitroso and hydroxylamine intermediates. Stalling is typically caused by catalyst poisoning (often from trace sulfur or unquenched dimethyl sulfate carryover from the alkylation step) or insufficient mass transfer of H2​ . Solution: Ensure rigorous aqueous workup and recrystallization of the intermediate before reduction. If stalling occurs mid-reaction, do not filter the catalyst immediately; increase agitation speed to improve gas-liquid mixing or spike the reactor with an additional 1% w/w of fresh Pd/C.

Q2: During the methylation step with dimethyl sulfate (DMS), I am observing significant hydrolysis of the nitrile group. How can this be mitigated? Causality: Strong aqueous bases (like NaOH) at elevated temperatures will hydrolyze the benzonitrile moiety to a benzamide or benzoic acid. Solution: Switch to a mild, anhydrous base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF or Acetone). Ensure the solvent is rigorously dried (<0.1% water via Karl Fischer titration) prior to use.

Q3: How do I safely handle and quench unreacted dimethyl sulfate at scale? Causality: DMS is a highly toxic, volatile alkylating agent. It must be completely electrophilically deactivated before the reactor is opened for workup or waste disposal. Solution: Quench the reaction mixture with 10% aqueous ammonia or 1M NaOH and stir for at least 2 hours at room temperature. Ammonia is preferred as it rapidly converts DMS into highly water-soluble, non-toxic methylamines.

Q4: What is the most reliable In-Process Control (IPC) to validate the completion of the reduction step? Causality: Colorimetric changes or simple cessation of hydrogen uptake are unreliable indicators at scale, as slow leaks or mass transfer limitations can mimic reaction completion. Solution: Use HPLC. The reaction is a self-validating system when the peak area of the hydroxylamine intermediate falls strictly below 0.5%. Proceeding to filtration before this threshold is met risks auto-oxidation of the intermediate back to the nitroso species upon exposure to air.

Section 5: References
  • 2-Amino-3,4-dimethoxybenzonitrile Compound Summary , National Center for Biotechnology Information (PubChem). Available at:[Link]

  • UC San Francisco Electronic Theses and Dissertations (Synthesis of LY294002 Analogs) , eScholarship, University of California. Available at: [Link]

  • WO2004024703 - Process for the Preparation of Quinazoline Derivatives , WIPO PATENTSCOPE. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 2-Amino-3,4-dimethoxybenzonitrile Workflows

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized building blocks like 2-Amino-3,4-dimethoxybenzonitrile requires precise catalyst selec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized building blocks like 2-Amino-3,4-dimethoxybenzonitrile requires precise catalyst selection to avoid side reactions, catalyst poisoning, and poor yields.

This guide is structured to provide mechanistic insights, troubleshoot common catalytic failures, and deliver self-validating protocols for your workflows.

Workflow Overview: Catalyst Selection Logic

G A 3,4-Dimethoxy-2- nitrobenzonitrile B 2-Amino-3,4- dimethoxybenzonitrile A->B Pd/C, H2 (1 atm) Nitro Reduction C Primary Benzylamine B->C Raney Ni, H2, NH3 Nitrile Reduction D Quinazolinone Derivatives B->D Co-Catalyst, Alcohols Tandem Coupling

Reaction pathways and catalyst selection for 2-amino-3,4-dimethoxybenzonitrile derivatives.

Section 1: Troubleshooting Chemoselective Reductions

Q: How do I synthesize 2-Amino-3,4-dimethoxybenzonitrile from 3,4-dimethoxy-2-nitrobenzonitrile without accidentally reducing the nitrile group? A: The chemoselective reduction of the nitro group in the presence of a nitrile is best achieved using Palladium on Carbon (Pd/C) under mild hydrogen pressure (1 atm) at room temperature . Mechanistic Causality: The nitro group is highly susceptible to catalytic hydrogenation due to its highly polarized N-O bonds. In contrast, the sp-hybridized C≡N triple bond of the nitrile requires significantly higher activation energy. Pd/C at 1 atm lacks the thermodynamic drive to reduce the nitrile, ensuring strict chemoselectivity.

Q: I am attempting to reduce the nitrile group of 2-Amino-3,4-dimethoxybenzonitrile to a primary benzylamine. Why am I recovering mostly secondary amines or oligomers? A: The catalytic hydrogenation of nitriles proceeds via a highly reactive primary imine intermediate (aldimine) . In electron-rich systems like 3,4-dimethoxybenzonitrile, the newly formed primary amine—or the adjacent ortho-amino group—acts as a strong nucleophile, attacking the intermediate imine. This results in the elimination of ammonia and the formation of secondary or tertiary amines. Solution: Switch to Raney®-Nickel and perform the reaction in a solvent saturated with anhydrous ammonia (e.g., methanolic ammonia). The excess ammonia shifts the equilibrium of the imine condensation backward, effectively trapping the primary imine and suppressing secondary amine formation.

Section 2: Overcoming Catalyst Deactivation

Q: My Raney Nickel catalyst loses activity rapidly during the hydrogenation of this specific substrate. What causes this, and how can I regenerate it? A: Catalyst deactivation during nitrile hydrogenation is primarily driven by the strong chemisorption of the resulting amines onto the nickel surface, which physically blocks active catalytic sites . The electron-donating methoxy groups on your substrate increase the Lewis basicity of the amine products, exacerbating this poisoning effect.

G N1 Nitrile Adsorption on Raney Ni N2 Primary Imine Intermediate N1->N2 + H2 N3 Primary Amine (Target) N2->N3 + H2 (Fast) N4 Secondary Amine (Side Product) N2->N4 + Primary Amine - NH3 N5 Catalyst Poisoning via Chemisorption N3->N5 Strong Coordination N4->N5 Surface Blocking

Mechanism of Raney Nickel deactivation via imine intermediates and amine chemisorption.

Solution: Raney Nickel can be regenerated by washing with polar solvents, sonication, or via in-pot regeneration under high-pressure H₂ (e.g., 30 bar at 150 °C) to thermally desorb the strongly bound amine species.

Q: Can 2-Amino-3,4-dimethoxybenzonitrile be used directly for heterocycle synthesis without prior reduction of the nitrile? A: Yes. 2-Aminobenzonitriles are excellent precursors for quinazolinones. A highly efficient method involves a Cobalt-catalyzed tandem hydration and dehydrogenative coupling strategy using an aliphatic alcohol-water system . The cobalt catalyst facilitates the hydration of the nitrile to an amide, while simultaneously dehydrogenating the alcohol to an aldehyde, triggering a spontaneous cyclization cascade.

Section 3: Self-Validating Experimental Protocols
Protocol A: Chemoselective Synthesis of 2-Amino-3,4-dimethoxybenzonitrile

Objective: Reduce the nitro group without affecting the nitrile.

  • Preparation: Dissolve 3,4-dimethoxy-2-nitrobenzonitrile (10 mmol) in a 1:1 mixture of Ethanol/Methanol (150 mL).

    • Validation Check: The solution must be completely clear. Undissolved particulates will skew the catalyst-to-substrate ratio and cause localized heating.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) under an inert Argon atmosphere to prevent spontaneous ignition of the solvent vapors.

  • Hydrogenation: Purge the flask with H₂ gas and maintain under a hydrogen balloon (1 atm) at room temperature for 24 hours.

    • Validation Check: Monitor H₂ uptake via balloon deflation. The reaction is functionally complete when the balloon stops deflating.

  • Workup & Verification: Filter the mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate under reduced pressure.

    • Validation Check: Run an IR spectrum of the crude product. The persistence of a sharp peak at ~2220 cm⁻¹ confirms the nitrile group remains intact, while the appearance of N-H stretches at ~3300-3400 cm⁻¹ confirms successful nitro reduction.

Protocol B: Raney-Ni Catalyzed Reduction to Primary Amine

Objective: Reduce the nitrile to a primary benzylamine while suppressing secondary amine formation.

  • Solvent Preparation: Prepare a solution of 7M anhydrous ammonia in Methanol.

    • Validation Check: Test with pH paper; it should indicate a strongly basic environment (pH > 10) to ensure sufficient NH₃ concentration for imine trapping.

  • Reaction Setup: In a high-pressure autoclave, combine 2-Amino-3,4-dimethoxybenzonitrile (5 mmol), the methanolic ammonia solution (50 mL), and an aqueous slurry of Raney®-Nickel (20 wt%). Warning: Never allow Raney Ni to dry out; it is highly pyrophoric.

  • Pressurization: Pressurize the reactor to 60 bar with H₂ and heat to 90 °C with vigorous stirring for 12 hours.

    • Validation Check: A steady pressure drop indicates active H₂ consumption. If pressure remains static, the catalyst has been poisoned.

  • Workup & Verification: Cool the reactor, vent carefully, and filter through Celite.

    • Validation Check: Analyze the crude mixture via LC-MS. The presence of the [M+H]+ peak for the primary amine, and the strict absence of a [2M−NH3​]+ mass peak, validates the successful suppression of the secondary amine side product.

Section 4: Quantitative Data Summary
SubstrateRecommended CatalystReaction ConditionsTarget ProductTypical Yield / SelectivityPrimary Technical Challenge
3,4-Dimethoxy-2-nitrobenzonitrile 10% Pd/CH₂ (1 atm), EtOH/MeOH, RT, 24h2-Amino-3,4-dimethoxybenzonitrile>90% (Chemoselective)Over-reduction of nitrile if H₂ pressure exceeds 1 atm.
2-Amino-3,4-dimethoxybenzonitrile Raney®-NickelH₂ (60 bar), 90 °C, NH₃ in MeOH2,3-Diamino-4,5-dimethoxybenzylamine~92% (Primary Amine)Rapid catalyst deactivation via amine chemisorption.
2-Amino-3,4-dimethoxybenzonitrile Co-salt + PP3 ligandAliphatic alcohol/H₂O, HeatQuinazolinone DerivativesHigh (Substrate dependent)Competing nitrile hydration without subsequent coupling.
References
  • Knight, Z. A. "Chemical approaches to study protein and lipid phosphorylation." eScholarship, University of California. URL:[Link][1]

  • "Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers." MDPI Catalysts. URL: [Link][2]

  • Samim, Sk. A., et al. "Cobalt-Catalyzed Tandem Transformation of 2-Aminobenzonitriles to Quinazolinones Using Hydration and Dehydrogenative Coupling Strategy." The Journal of Organic Chemistry, ACS Publications. URL: [Link][3]

Sources

Optimization

Technical Support Center: Managing Reaction Temperature for Optimal Yield

As Senior Application Scientists, we understand that precise temperature control is paramount for achieving optimal reaction outcomes, particularly in research and drug development.[1][2] Fluctuations in temperature can...

Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientists, we understand that precise temperature control is paramount for achieving optimal reaction outcomes, particularly in research and drug development.[1][2] Fluctuations in temperature can dramatically affect reaction rates, selectivity, and the formation of impurities, ultimately impacting yield and reproducibility.[3][4] This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you navigate the complexities of reaction temperature management.

Core Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low, and I suspect a temperature-related issue. How can I troubleshoot this?

A1: Low yield is a common problem that can often be traced back to suboptimal temperature conditions. The first step is to determine whether the reaction is proceeding to completion and whether side products are being formed.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_sm Monitor Reaction Progress (e.g., TLC, LC-MS, GC) start->check_sm sm_consumed Is Starting Material (SM) Fully Consumed? check_sm->sm_consumed side_products Are Significant Side Products Observed? sm_consumed->side_products Yes cause_incomplete Potential Cause: Incomplete Reaction sm_consumed->cause_incomplete No cause_selectivity Potential Cause: Poor Selectivity side_products->cause_selectivity Yes cause_decomposition Potential Cause: Product Decomposition side_products->cause_decomposition No path_sm_no No path_sm_yes Yes action_incomplete Action: 1. Increase Temperature Incrementally 2. Increase Reaction Time 3. Check Catalyst Activity cause_incomplete->action_incomplete end Re-evaluate Yield action_incomplete->end path_sp_yes Yes path_sp_no No action_selectivity Action: 1. Lower Temperature to Favor Desired Product (Kinetic Control) 2. Screen Different Solvents or Catalysts cause_selectivity->action_selectivity action_selectivity->end action_decomposition Action: 1. Lower Reaction Temperature 2. Reduce Reaction Time 3. Use a Milder Workup Procedure cause_decomposition->action_decomposition action_decomposition->end

Caption: A logical workflow for troubleshooting low reaction yield.

Causality Explained:

  • Temperature Too Low: If starting material remains, the reaction may lack sufficient thermal energy to overcome the activation energy barrier at an adequate rate.[5][6] Increasing the temperature provides more kinetic energy to the molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.[2][4][7]

  • Temperature Too High: If the starting material is consumed but the yield is low, high temperatures may be promoting undesired side reactions or causing product decomposition.[3] Many reactions have competing pathways, and higher temperatures can provide enough energy to activate these alternative routes, reducing selectivity.[2]

Q2: I am observing significant batch-to-batch variability. Could temperature control be the culprit?

A2: Absolutely. Inconsistent temperature control is a primary cause of poor reproducibility. Even minor deviations can lead to different product profiles, especially for temperature-sensitive reactions.

Key Areas to Investigate for Variability:

Parameter Potential Issue Recommended Action
Temperature Monitoring The sensor is inaccurate or poorly placed, not reflecting the true internal temperature. Calibrate your temperature probe against a certified thermometer. Ensure the probe is immersed in the reaction mixture, away from the vessel walls, to measure the bulk temperature.[8]
Heating/Cooling System The heating mantle, oil bath, or chiller has poor feedback control, leading to temperature overshooting or undershooting the setpoint. Use a PID controller for more precise and stable thermal regulation.[9][10] Ensure the heating/cooling capacity is appropriate for the vessel size and reaction exothermicity.
Heat Transfer Inconsistent stirring or changes in reaction volume affect heat distribution, creating localized hot or cold spots. Maintain a consistent and adequate stir rate. Use a vessel with a suitable aspect ratio for the reaction volume to ensure efficient mixing and heat transfer.

| Exothermic Events | For exothermic reactions, the rate of reagent addition can cause initial temperature spikes that differ between batches. | Standardize the reagent addition profile (e.g., use a syringe pump for controlled, slow addition). Consider pre-cooling the reactor below the target temperature before starting the addition.[8] |

Q3: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?

A3: This distinction is critical when a reaction can yield two or more different products. Temperature is the primary lever to select for the desired product.[11]

  • Kinetic Control: This regime dominates at lower temperatures and shorter reaction times. The major product formed is the one that forms the fastest, meaning it has the lowest activation energy (Ea). This product is not necessarily the most stable.[11]

  • Thermodynamic Control: This regime is favored at higher temperatures and longer reaction times. It allows the reaction to reach equilibrium. The major product is the most stable one (lowest Gibbs free energy, ΔG), even if it forms more slowly (has a higher activation energy).[11]

Energy Profile: Kinetic vs. Thermodynamic Product

G_vs_ReactionCoordinate Generalized Reaction Energy Profile cluster_axes Generalized Reaction Energy Profile y_axis Gibbs Free Energy (G) y_axis->origin x_axis Reaction Coordinate origin->x_axis R Reactants TS_K TS (Kinetic) R->TS_K Ea (Kinetic) P_K Kinetic Product TS_T TS (Thermodynamic) R->TS_T Ea (Thermo) TS_K->P_K P_T Thermodynamic Product TS_T->P_T

Caption: Energy profile showing pathways to the kinetic and thermodynamic products.

By manipulating the reaction temperature, you can selectively favor one pathway over the other to maximize the yield of your target molecule.

Advanced Topics & Scale-Up

Q4: What is a thermal runaway, and how can I prevent it?

A4: A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable.[12] The reaction rate increases with temperature, releasing more heat, which in turn further accelerates the reaction in a dangerous positive-feedback loop.[12][13] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure or an explosion.[13]

Prevention is paramount and involves several layers of safety:

  • Understand Reaction Thermochemistry: Before scaling up, determine the heat of reaction (ΔH) using techniques like reaction calorimetry. This data is crucial for designing an adequate cooling system.[14]

  • Ensure Adequate Cooling Capacity: The reactor's heat removal system (e.g., cooling jacket, external chiller) must be able to handle the maximum heat output of the reaction.[13]

  • Control Reagent Addition: For highly exothermic reactions, control the reaction rate by slowly adding one of the limiting reagents. This ensures that the heat generated can be removed as it is produced.[14]

  • Implement Safeguards: Install independent monitoring systems with alarms and automated shutdowns if the temperature exceeds a critical limit.[15][16] Ensure pressure relief systems are correctly sized and installed.[12]

Q5: How does scaling up a reaction affect temperature control?

A5: Scaling up from a lab to a plant reactor presents significant challenges for temperature control due to fundamental changes in geometry and heat transfer.[8]

The core issue is the surface-area-to-volume ratio. As you increase the size of a reactor, its volume increases by the cube of its radius (r³), but the surface area available for heat transfer only increases by the square of its radius (r²).[14][17] This means that larger reactors are inherently less efficient at dissipating heat.[18]

Scale_Up_Heat_Transfer

Sources

Troubleshooting

Diagnostic Workflow: Selecting the Right Separation Mechanism

Welcome to the Technical Support Center for Polar Impurity Purification. As a Senior Application Scientist, the most common chromatographic crisis I encounter is the "void volume dilemma"—where highly polar impurities, d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polar Impurity Purification. As a Senior Application Scientist, the most common chromatographic crisis I encounter is the "void volume dilemma"—where highly polar impurities, degradants, or metabolites fail to retain on standard reversed-phase (RP) columns, co-eluting with the solvent front ( t0​ ).

This guide is engineered to move you beyond trial-and-error. By understanding the thermodynamic and kinetic causality behind molecular interactions, you can systematically design self-validating purification workflows for the most challenging polar compounds.

Before altering mobile phases, you must align your analyte’s physicochemical properties (LogP, pKa) with the correct stationary phase mechanism.

ChromatographyDecision Start Polar Impurity Identified (Elutes in t0 on C18) Q1 Is the impurity ionizable? Start->Q1 AQ Use C18AQ / Polar-Embedded (100% Aqueous Compatible) Q1->AQ No, moderately polar HILIC Use HILIC (Hydrophilic Interaction) Q1->HILIC No, highly polar neutral Q2 Are target and impurities charge-variant? Q1->Q2 Yes Q2->HILIC No, similar charges IEX Use Ion Exchange (IEX) (Charge-based separation) Q2->IEX Yes, distinct charges MMC Use Mixed-Mode (MMC) (Orthogonal RP + IEX) Q2->MMC Yes, complex/zwitterionic

Decision matrix for selecting polar impurity purification strategies.

Troubleshooting Guides: Causality & Solutions

Q1: My polar impurity co-elutes with the void volume on a standard C18 column. How can I increase retention without overhauling my entire method? A1: The causality here is hydrophobic phase collapse (dewetting). Standard C18 ligands collapse onto themselves in highly aqueous mobile phases (>95% water), drastically reducing the surface area available for interaction. Solution: Switch to a C18AQ (polar-embedded or polar-endcapped) column. These stationary phases contain hydrophilic groups that maintain a hydration sphere, preventing ligand collapse and allowing 100% aqueous mobile phases to effectively partition moderately polar analytes[1].

Q2: I've maxed out my aqueous gradient on a C18AQ column, but my highly polar neutral impurity still won't retain. What is the next logical step? A2: When LogP drops below zero, hydrophobic partitioning fails entirely. You must invert the chromatographic physics by transitioning to Hydrophilic Interaction Liquid Chromatography (HILIC)[2]. Causality: HILIC utilizes a highly polar stationary phase (e.g., bare silica, amide, zwitterionic). The mobile phase must contain at least 3% water to form a stagnant, water-rich layer immobilized on the stationary phase surface[3]. Analytes partition between the flowing, highly organic bulk phase (typically >60% acetonitrile) and this stagnant aqueous layer[4].

Q3: My sample contains a complex mixture of highly polar, ionizable, and hydrophobic impurities. HILIC loses the hydrophobic compounds, and IEX loses the neutral ones. How do I resolve this? A3: This requires Mixed-Mode Chromatography (MMC). Causality: MMC resins covalently bond two or more functional groups (e.g., a hydrophobic alkyl chain and an ion-exchange group) onto a single bead[5]. This allows for orthogonal tuning: you can modulate hydrophobic retention using organic modifiers while simultaneously modulating ionic retention using buffer salts and pH[6]. This dual-mechanism significantly reduces the number of polishing steps required for complex feedstreams[7].

Quantitative Data: Method Optimization Parameters

Table 1: Stationary Phase Selection Matrix
TechniquePrimary MechanismTarget Analyte LogPStarting Mobile PhaseElution Strategy
RP-C18AQ Hydrophobic Partitioning> 0.5100% AqueousIncrease Organic (ACN/MeOH)
HILIC Hydrophilic Partitioning< 090-95% Organic (ACN)Increase Aqueous (Water/Buffer)
IEX Electrostatic AttractionN/A (Must be charged)Low Salt BufferIncrease Salt Conc. or change pH
MMC Hydrophobic + ElectrostaticBroad Range (-2 to +4)Low Salt + Low OrganicDual Gradient (Salt + Organic)
Table 2: Mobile Phase Modifiers for Polar Separations
ModifierRecommended Conc.Primary FunctionMechanistic Precaution
Ammonium Formate 5 – 20 mMControls pH & ionic strength in HILIC/MMCHighly soluble in high ACN; avoids precipitation.
Ammonium Acetate 5 – 20 mMControls pH (closer to neutral)Volatile, excellent for MS compatibility.
Phosphate Buffers 10 – 50 mMStrong buffering capacity for UV methodsCritical: Will precipitate in >60% ACN. Do not use in HILIC.
Trifluoroacetic Acid 0.05 – 0.1%Ion-pairing agent; lowers pHCauses severe ion suppression in MS detection.

Experimental Protocols: Self-Validating Workflows

Protocol 1: HILIC Method Development for Highly Polar Degradants

Objective: Establish a robust HILIC method while preventing common solvent-mismatch artifacts.

  • System Preparation & Equilibration:

    • Install a Zwitterionic (ZIC) HILIC column.

    • Flush with 50:50 ACN/Water to remove storage solvents, then transition to initial conditions: 90% ACN / 10% Aqueous Buffer (10 mM Ammonium Formate, pH 3.0).

    • Validation Checkpoint: HILIC requires extensive equilibration to form the hydration layer. Pump 15–20 column volumes (CV) until the system pressure and UV baseline are completely stable.

  • Sample Diluent Optimization (Critical Step):

    • Causality: In HILIC, water is the strong eluting solvent. If your sample is dissolved in 100% water, it will disrupt the hydration layer upon injection, causing severe peak splitting and fronting.

    • Dilute your sample in a minimum of 75% ACN.

    • Validation Checkpoint: Visually inspect the vial. If the highly polar impurity precipitates in 75% ACN, add 5% DMSO to aid solubility before making up the final volume with ACN.

  • Gradient Execution & t0​ Verification:

    • Run a gradient from 90% ACN down to 50% ACN over 15 minutes.

    • Validation Checkpoint: Inject a highly hydrophobic, unretained marker (e.g., Toluene). Toluene will not partition into the aqueous layer and will elute at the exact void volume ( t0​ ). If t0​ shifts between consecutive runs, your column is not fully equilibrated.

Protocol 2: Mixed-Mode (RP/WAX) Optimization for Acidic Polar Impurities

Objective: Isolate a polar acidic impurity from a moderately hydrophobic Active Pharmaceutical Ingredient (API).

  • Locking the Hydrophobic Mechanism:

    • Use a Mixed-Mode Weak Anion Exchange (WAX) column.

    • Keep the buffer concentration extremely low (5 mM) to suppress the ion-exchange mechanism temporarily.

    • Run an organic gradient (5% to 95% ACN) to determine the elution point of the hydrophobic API.

  • Tuning the Ionic Mechanism:

    • Lock the organic concentration at the percentage where the API elutes.

    • Introduce a salt gradient (e.g., 5 mM to 100 mM Ammonium Acetate). The acidic polar impurity will be retained by the WAX ligands until the acetate ions outcompete it for binding sites.

    • Validation Checkpoint: Plot retention time vs. salt concentration. A linear decrease in retention confirms the ion-exchange mechanism is actively controlling the impurity's elution.

  • Selectivity Fine-Tuning via pH:

    • Adjust the mobile phase pH to be exactly halfway between the pKa of the impurity and the pKa of the WAX ligand to maximize resolution.

Frequently Asked Questions (FAQs)

Q: Why is my peak shape terrible (severe tailing/fronting) in HILIC, even after extensive column equilibration? A: This is almost always caused by an injection solvent mismatch. If your injection volume is large and the sample diluent contains more water than the mobile phase starting conditions, the analyte travels through the column in a "plug" of strong solvent. Ensure your sample diluent matches the initial mobile phase (e.g., >80% ACN).

Q: I am using a Mixed-Mode column, but increasing the organic solvent actually increased the retention time of my impurity. Why? A: You are witnessing the transition between RP and HILIC/IEX mechanisms. At very high organic concentrations (>70%), the hydrophobic interactions weaken, but hydrophilic and electrostatic interactions become exponentially stronger because the dielectric constant of the mobile phase drops. This "U-shaped" retention curve is a hallmark of multimodal chromatography.

Q: Can I use standard Liquid-Liquid Extraction (LLE) to clean up my polar impurities before chromatography? A: Generally, no. Highly polar compounds have high water solubility and will not partition into organic solvents during LLE, often leading to emulsions. Instead, utilize Solid-Phase Extraction (SPE) with a polar-retaining sorbent (like a hydrophilic-lipophilic balanced polymer) to concentrate the sample prior to injection.

References

  • The Purification of Highly Polar Impurities in Antibiotics by C18AQ Columns. santaisci.com. 1

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. agilent.com. 3

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. amsbiopharma.com. 4

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. mdpi.com.2

  • Mixed-Mode Chromatography—A Review. chromatographyonline.com. 5

  • Mixed-Mode Chromatography. thermofisher.com. 6

  • Fundamentals of mixed mode (multimodal) chromatography. cytivalifesciences.com. 7

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Benzonitrile Derivatives in Cyclization Reactions for N-Heterocycle Synthesis

Abstract Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, materials science, and agrochemicals.[1] Benzonitrile derivatives, characterized by a cyano group on a benzene ring, serve as ex...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, materials science, and agrochemicals.[1] Benzonitrile derivatives, characterized by a cyano group on a benzene ring, serve as exceptionally versatile and tunable building blocks for constructing these critical molecular architectures through cyclization reactions.[2][3] The reactivity and synthetic utility of the benzonitrile core are profoundly influenced by the electronic nature and steric profile of substituents on the aromatic ring.[2][4] This guide provides a comparative analysis of differently substituted benzonitrile derivatives in key transition-metal-catalyzed and cycloaddition reactions, offering field-proven insights and experimental data to inform rational substrate selection and reaction design.

The Critical Role of Substituent Effects in Modulating Reactivity

The synthetic power of benzonitrile derivatives lies in their tunability. The electron density of both the nitrile triple bond and the aromatic ring can be modulated by the strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This fundamental principle governs the substrate's behavior in cyclization reactions.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), trifluoromethyl (-CF₃), and cyano (-CN) decrease the electron density of the benzonitrile system. This enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, a key step in many cyclization pathways.[2]

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) increase electron density. This can enhance the nucleophilicity of the aromatic ring for participation in electrophilic aromatic substitution-type mechanisms or influence the oxidative addition step in catalytic cycles.[4]

This interplay of electronic effects is a central theme in understanding the comparative performance of benzonitrile derivatives.

Transition-Metal-Catalyzed Cyclizations: A Comparative Analysis

Transition metals like rhodium, palladium, and copper are powerful catalysts for constructing complex heterocyclic systems from simple benzonitrile precursors.[4][5][6] The choice of catalyst and the substitution pattern on the benzonitrile are inextricably linked to the reaction's efficiency and outcome.

Rhodium-Catalyzed [2+2+2] Cycloadditions for Pyridine Synthesis

The [2+2+2] cycloaddition of benzonitriles with two alkyne molecules is a highly atom-economical method for synthesizing substituted pyridines.[7] The reaction generally proceeds through the formation of a rhodacyclopentadiene intermediate, followed by nitrile insertion.

Causality of Substituent Effects: The success of this reaction is sensitive to both electronic and steric factors.

  • Electronic Effects: Benzonitriles with EDGs can sometimes increase the electron density on the rhodium center, which may influence the rate-determining step. Conversely, EWGs can enhance the reactivity of the nitrile moiety towards insertion into the rhodacyclopentadiene intermediate.

  • Steric Hindrance: Ortho-substituted benzonitriles often exhibit lower reactivity due to steric clash during the coordination and insertion steps.

Experimental Workflow: Rhodium-Catalyzed Pyridine Synthesis

The following diagram illustrates a typical workflow for this class of reactions.

G sub Substrate Preparation (Benzonitrile Derivative + Alkynes) reac Reaction Setup ([Rh(cod)Cl]₂, Ligand, Solvent) Inert Atmosphere (N₂ or Ar) sub->reac Combine heat Heating & Stirring (e.g., 80-120 °C, 12-24 h) reac->heat Initiate work Workup (Solvent Evaporation, Extraction) heat->work Quench pur Purification (Column Chromatography) work->pur Isolate char Characterization (NMR, MS, HRMS) pur->char Analyze

Caption: General workflow for Rh-catalyzed [2+2+2] cycloaddition.

Palladium-Catalyzed Annulation for Fused N-Heterocycles

Palladium catalysis is a cornerstone for synthesizing fused heterocycles, such as indoles and quinazolines.[8][9] These reactions often involve an oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the nitrile and subsequent intramolecular cyclization.

Comparative Performance Data:

The electronic nature of the benzonitrile substrate significantly impacts yield. For instance, in the synthesis of benzimidazoles via copper-catalyzed cyclization of o-bromoarylamine and various benzonitriles, a clear trend is observed.[6]

EntryBenzonitrile DerivativeSubstituent TypeYield (%)[6]
1BenzonitrileNeutral85
24-MethylbenzonitrileEDG92
34-MethoxybenzonitrileStrong EDG95
44-ChlorobenzonitrileEWG (Halogen)81
54-TrifluoromethylbenzonitrileStrong EWG75

Analysis: As shown in the table, benzonitriles bearing electron-donating groups (methoxy, methyl) give higher yields compared to the unsubstituted benzonitrile.[6] This suggests that increased electron density on the nitrile may facilitate a key step in the catalytic cycle, possibly the coordination to the metal center or the subsequent cyclization. Conversely, strong electron-withdrawing groups like trifluoromethyl lead to a noticeable decrease in yield.[6]

Catalytic Cycle: Pd-Catalyzed Cyclization

This diagram shows a plausible catalytic cycle for the formation of a fused heterocycle.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Coord Nitrile Coordination OxAdd->Coord + R-CN Cyclo Intramolecular Cyclization Coord->Cyclo Annulation RedElim Reductive Elimination Complex Cyclo->RedElim RedElim->Pd0 Product Released

Caption: Simplified catalytic cycle for Pd-catalyzed annulation.

[3+2] Dipolar Cycloaddition Reactions

The nitrile moiety of benzonitrile can be converted into a nitrile oxide, a 1,3-dipole, which readily participates in [3+2] cycloaddition reactions with dipolarophiles (like alkenes or alkynes) to form five-membered heterocycles such as isoxazoles and isoxazolines.[10]

Substituent Effects on Reactivity: The rate and regioselectivity of these cycloadditions are governed by frontier molecular orbital (FMO) theory. A recent study using Molecular Electron Density Theory (MEDT) on the reaction of benzonitrile N-oxide with substituted benzylideneanilines provided key insights.[11]

  • EDGs on Benzonitrile N-oxide: Electron-donating groups on the benzonitrile N-oxide raise the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dipolarophile, thus accelerating the reaction.

  • EWGs on Benzonitrile N-oxide: Electron-withdrawing groups lower the energy of the LUMO, making the nitrile oxide a better electrophile for reactions with electron-rich dipolarophiles.

The study found that the presence of electron-donating dimethylamino and methoxy groups on the dipolarophile (benzylideneaniline) made the reaction more facile compared to the unsubstituted version.[11] Conversely, electron-withdrawing nitro groups had a minimal effect on the energy profile, which aligns with experimentally observed reaction rates.[11]

Experimental Protocols: A Self-Validating System

To ensure reproducibility and provide a practical resource, a detailed protocol for a representative reaction is provided below.

Protocol: Copper-Catalyzed Synthesis of 2-(p-tolyl)-1H-benzo[d]imidazole[6]

This procedure is adapted from a high-yielding example in the literature for the synthesis of benzimidazoles.[6]

Materials:

  • 2-Bromoaniline (1.0 mmol, 172 mg)

  • 4-Methylbenzonitrile (2.0 mmol, 234 mg)

  • Copper(I) Iodide (CuI) (0.1 mmol, 19 mg)

  • Potassium 2-methylbutan-2-olate (KMB) (2.0 mmol, 224 mg)

  • tert-Amyl alcohol (6 mL)

  • Reaction vial (10 mL) with a magnetic stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: Add 2-bromoaniline, 4-methylbenzonitrile, CuI, and KMB to the reaction vial containing a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Nitrogen or Argon) for 5 minutes.

  • Solvent Addition: Add tert-amyl alcohol (6 mL) to the vial via syringe.

  • Reaction: Place the vial in a preheated oil bath at 120 °C and stir for 17 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane/Ethyl Acetate).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(p-tolyl)-1H-benzo[d]imidazole.

Conclusion and Future Outlook

The strategic selection of benzonitrile derivatives is paramount for the efficient synthesis of nitrogen-containing heterocycles. This guide has demonstrated that a nuanced understanding of electronic and steric effects allows researchers to predict reactivity trends and optimize reaction conditions. Electron-donating groups on the benzonitrile ring generally enhance yields in copper-catalyzed cyclizations, while the interplay of FMO energies dictates the kinetics of [3+2] cycloadditions. As catalytic methodologies continue to advance, the rational design of benzonitrile substrates, informed by the principles outlined herein, will remain a key driver of innovation in drug discovery and materials science.

References

  • A rhodium-catalyzed cascade cyclization: direct synthesis of N-substituted phthalimides from isocyanates and benzoic acids. ResearchGate. Available at: [Link]

  • Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. ResearchGate. Available at: [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Benzonitrile Oxide to 2(1H)-Pyrazinone and Its N- and O-Methyl Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. Available at: [Link]

  • Beyond Reppe: Building Substituted Benzenes via [2+2+2] Cycloadditions of Alkynes. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy. Application in a Formal Total Synthesis of (+)-FR900482. National Center for Biotechnology Information. Available at: [Link]

  • Regioselective [2 + 2 + 2] Alkyne Cyclotrimerizations to Hexasubstituted Benzenes: Syntheses of Fomajorin D and Fomajorin S. ACS Publications. Available at: [Link]

  • Transition-metal catalyzed cyclization reactions. Purdue University Graduate School. Available at: [Link]

  • Rhodium-catalyzed cyclization of acceptor-substituted biphenyl α-diazoketones: a study of the substitution effect on chemoselectivity. Royal Society of Chemistry Publishing. Available at: [Link]

  • Palladium-Catalyzed Transformation of Cyclobutanone O-Benzoyloximes to Nitriles via C−C Bond Cleavage. ACS Publications. Available at: [Link]

  • Synthesis of Heterocycles Based on Transition Metal-catalyzed Cycloisomerization Reactions of Nitriles Having Multifunctionalit. Kyoto University Research Information Repository. Available at: [Link]

  • Palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and aryl iodides to access N-acyl indoles. Royal Society of Chemistry Publishing. Available at: [Link]

  • Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. TÜBİTAK Academic Journals. Available at: [Link]

  • Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone, Quinolone, and Benzofuran Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Flexible synthesis of diverse N-heterocycles from substrates attainable from biomass. ResearchGate. Available at: [Link]

  • Rhodium-catalyzed intramolecular reductive aldol-type cyclization: Application for the synthesis of a chiral necic acid lactone. Beilstein Archives. Available at: [Link]

  • Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. National Center for Biotechnology Information. Available at: [Link]

  • Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. MDPI. Available at: [Link]

  • MICROREVIEW Transition Metal Catalyzed [2+2+2] Cycloaddition and Application in Organic Synthesis. University of Windsor. Available at: [Link]

  • Unveiling substituent effects in [3+2] cycloaddition reactions of benzonitrile N-oxide and benzylideneanilines from the molecular electron density theory perspective. BazTech. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Comparing Spectroscopic Data from Different Suppliers

Introduction: The Imperative of Data Comparability in Scientific Advancement This guide provides a comprehensive framework for objectively comparing spectroscopic data from different suppliers. It is designed to empower...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Data Comparability in Scientific Advancement

This guide provides a comprehensive framework for objectively comparing spectroscopic data from different suppliers. It is designed to empower researchers with the expertise to design robust comparison studies, implement self-validating protocols, and interpret the results with confidence. By adhering to the principles of scientific integrity and leveraging authoritative standards, we can ensure that our data is not just a collection of measurements, but a reliable foundation for discovery.

Foundational Knowledge: Key Performance Indicators for Spectroscopic Instruments

Before embarking on a direct comparison of spectroscopic data, it is crucial to understand the key performance indicators (KPIs) that define an instrument's capabilities.[1] These parameters, often found in the manufacturer's specifications, provide a quantitative basis for an initial assessment. When evaluating spectrometers from different suppliers, a systematic comparison of these specifications is the first step.[2][3]

Key Performance Indicator Description Importance in Data Comparison
Wavelength Range The span of wavelengths the instrument can detect (e.g., UV, Visible, NIR).[4]Ensures that the instruments can measure the spectral region of interest for your specific application.
Spectral Resolution The ability of the spectrometer to distinguish between two adjacent spectral peaks.[5]Higher resolution is critical for resolving fine spectral features and accurately identifying components in a mixture.
Wavelength Accuracy The deviation of the measured wavelength from the true wavelength.[6]Crucial for the correct identification of compounds based on their characteristic spectral peaks.
Photometric Accuracy The instrument's ability to accurately measure the intensity of light.[6]Directly impacts the accuracy of quantitative measurements, such as determining the concentration of a substance.
Signal-to-Noise Ratio (SNR) The ratio of the signal intensity to the background noise level.[5]A higher SNR indicates a clearer signal and is essential for detecting low-concentration analytes or subtle spectral changes.
Dynamic Range The range of signal intensities the detector can measure without saturation.[5]A wide dynamic range is necessary for accurately measuring both weak and strong signals in the same spectrum.
Stability and Repeatability The consistency of measurements over time and upon repeated measurements of the same sample.[5]Ensures that observed differences are due to the samples and not instrument drift.

Experimental Design: A Framework for Robust Comparison

A well-designed experiment is the cornerstone of a reliable comparison. The goal is to minimize variability from all sources other than the instruments themselves. This requires meticulous attention to detail in sample preparation, instrument setup, and data acquisition.

The Workflow for a Comparative Study

Spectroscopic_Data_Comparison_Workflow cluster_Planning Phase 1: Planning & Preparation cluster_Execution Phase 2: Experimental Execution cluster_Analysis Phase 3: Data Analysis & Interpretation Define_Objectives Define Comparison Objectives Select_Instruments Select Instruments for Comparison Define_Objectives->Select_Instruments Select_Samples Select & Prepare Standard and Test Samples Select_Instruments->Select_Samples Instrument_Calibration Instrument Calibration & Verification Select_Samples->Instrument_Calibration Data_Acquisition Standardized Data Acquisition Instrument_Calibration->Data_Acquisition Data_Preprocessing Data Preprocessing & Normalization Data_Acquisition->Data_Preprocessing Statistical_Analysis Statistical Analysis Data_Preprocessing->Statistical_Analysis Performance_Comparison Performance Comparison & Reporting Statistical_Analysis->Performance_Comparison

Caption: A systematic workflow for comparing spectroscopic data.

Detailed Experimental Protocol

This protocol outlines the steps for a comparative study of two fluorescence spectrometers for a hypothetical protein stability application.

Objective: To compare the performance of Spectrometer A and Spectrometer B in monitoring the thermal unfolding of a model protein, Bovine Serum Albumin (BSA).

Materials:

  • Bovine Serum Albumin (BSA), >98% purity

  • Phosphate-buffered saline (PBS), pH 7.4

  • NIST-traceable fluorescence standard (e.g., Quinine Sulfate)[7]

  • Calibrated thermal cycler or water bath

  • Precision cuvettes with a 1 cm pathlength

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of BSA in PBS.

    • Filter the solution through a 0.22 µm syringe filter to remove any aggregates.

    • Prepare aliquots to ensure the same batch of protein is used for all experiments.

  • Instrument Setup and Calibration (to be performed on both Spectrometer A and B):

    • Rationale: Proper calibration is essential to ensure that the instruments are performing within their specifications.[8]

    • Power on the instruments and allow for a 30-60 minute warm-up period for lamp and detector stabilization.[8]

    • Perform a wavelength accuracy check using a certified reference material, such as a holmium oxide filter or a mercury argon lamp, if available.[9]

    • Verify photometric accuracy using NIST-traceable neutral density filters.[10]

    • Calibrate the instrument using a NIST-traceable fluorescence standard like Quinine Sulfate to ensure comparability of fluorescence intensity units.[7]

  • Data Acquisition - Thermal Unfolding Experiment:

    • Rationale: A standardized data acquisition protocol minimizes operator-induced variability.[11]

    • Place a 1 cm pathlength cuvette containing the BSA solution into the sample holder of the instrument, which is coupled to a temperature controller.

    • Set the excitation wavelength to 280 nm (for tryptophan and tyrosine excitation) and the emission scan range from 300 nm to 400 nm.

    • Equilibrate the sample at 25°C for 5 minutes.

    • Acquire an initial emission spectrum.

    • Increase the temperature in 5°C increments from 25°C to 95°C, with a 5-minute equilibration time at each temperature.

    • Acquire an emission spectrum at each temperature point.

    • Repeat the entire experiment at least three times on each instrument to assess repeatability.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

Raw spectroscopic data requires careful processing and analysis to enable a fair and objective comparison. Chemometrics, the application of statistical and mathematical methods to chemical data, provides a powerful toolkit for this purpose.[12][13]

Data Preprocessing
  • Baseline Correction: This step removes background signals that are not related to the sample.[14] Common methods include wavelet transforms and asymmetric least squares.[14][15]

  • Normalization: Normalization scales the spectra to a common reference, which is crucial when comparing data from different instruments that may have different detector sensitivities or lamp intensities.[16] Popular methods include:

    • Min-Max Normalization: Rescales the data to a specific range, typically 0 to 1.[17]

    • Peak Normalization: Scales the spectra relative to a specific peak intensity.[17]

    • Standard Normal Variate (SNV): Centers and scales each spectrum individually.[16]

Statistical Comparison

Once the data is preprocessed, statistical methods can be used to quantify the similarity between datasets.

  • Correlation Analysis: Calculating the Pearson correlation coefficient between spectra from the two instruments can provide a simple measure of their similarity.[18]

  • Principal Component Analysis (PCA): PCA is a multivariate technique that can be used to visualize the clustering of data points.[18] If the data from both instruments cluster together, it suggests a high degree of similarity.

  • T-tests and ANOVA: These statistical tests can be used to compare the means of key parameters derived from the spectra (e.g., peak wavelength, peak intensity) to determine if there are statistically significant differences between the instruments.[19]

Case Study: Impact of Spectroscopic Data Quality on Biological Interpretation

Consider a hypothetical signaling pathway where the phosphorylation of a downstream protein is monitored by a change in its intrinsic tryptophan fluorescence.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase_A Kinase A Receptor->Kinase_A Activation Protein_X Protein X (Substrate) Kinase_A->Protein_X Phosphorylation Phosphorylated_Protein_X Phosphorylated Protein X Fluorescence_Change Conformational Change & Fluorescence Shift Phosphorylated_Protein_X->Fluorescence_Change

Caption: A hypothetical signaling pathway leading to a fluorescence change.

Conclusion: Towards a Standardized Approach

Comparing spectroscopic data from different suppliers is a necessary and frequent task in the scientific community. By moving beyond a superficial comparison of specifications and adopting a rigorous, systematic approach, researchers can make informed decisions about instrument selection and ensure the long-term comparability of their data. The principles and protocols outlined in this guide provide a foundation for achieving this goal, ultimately contributing to the robustness and reproducibility of scientific research and the accelerated development of new therapies. Adherence to international standards, such as those from ASTM International and the guidelines from the International Council for Harmonisation (ICH), further strengthens the validity of these comparisons.[20][21][22]

References

  • Simson Pharma Limited. (2025, July 19). The Role of Spectroscopy in Modern Pharmaceutical Industry.
  • The Distant Reader. CHEMOMETRICS IN ANALYTICAL CHEMISTRY.
  • American Chemical Society. (2000, April 29). Chemometrics | Analytical Chemistry.
  • Liam, B. (2024, December 27). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy.
  • Longdom Publishing.
  • PubMed. (2017, October 15).
  • Springer. (2019, April 25).
  • ResearchGate. (PDF) Chemometrics in analytical chemistry.
  • Avantes. Spectroscopy: A Key Driver in Quality Control Across Industries.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • JINSP. (2024, August 15).
  • Lab Manager. (2025, August 27).
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF.
  • MDPI. (2025, January 4). Evaluating Normalization Methods for Robust Spectral Performance Assessments of Hyperspectral Imaging Cameras.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • SpectralAnalysis. Normalisation :: SpectralAnalysis: Software for the masses.
  • Spectrify. (2024, September 27). Normalize.
  • Mettler Toledo. ASTM D- Standard Norms and Instruments for UV/Vis Spectroscopy.
  • ASTM International. ASTM E275-93 - Standard Practice for Describing and Measuring Performance of Ultraviolet, Visible, and Near-Infrared Spectrophotometers.
  • ASTM International. (2022, November 14). E1348 Standard Test Method for Transmittance and Color by Spectrophotometry Using Hemispherical Geometry.
  • Scribd. (2022, January 15). Astm E275 08 2022 | PDF | Spectrophotometry | Absorbance.
  • FindLight. (2024, April 3). Ultimate Guide to Spectrophotometers for Engineers and Buyers.
  • Infinita Lab. ASTM C1510 Spectrophotometry for Color Assessment.
  • Unknown Source. (2024, August 28). How to choose a spectrometer?
  • NIRPY Research. (2024, February 10).
  • Randolph, T. W. (2005, November 16).
  • Lasany. (2023, December 5).
  • National Institute of Standards and Technology. Spectrophotometry | NIST.
  • AELAB. (2025, October 29).
  • SpecLens. (2025, August 11).
  • National Institutes of Health. NIST Spectroscopic Measurement Standards.
  • Metrohm. Near-infrared spectroscopy: Comparison of techniques.
  • Hellma Analytics.
  • National Institute of Standards and Technology.
  • Spectroscopy Online. (2015, September 1).
  • ResearchGate. (2013, August 26).
  • Lab Manager. (2023, May 25).
  • Optica Publishing Group. Comparison of hyperspectral imaging spectrometer designs and the improvement of system performance with freeform surfaces.
  • ResearchGate. A comparison of four spectrometers and their effect on the similarity of spectral libraries.
  • Westland, S. (2019, October 17). Comparison of colorimetric data from spectroradiometers and spectrophotometers.
  • SAGE Journals. (2024, March 5). Comparing Designed Training Sets to Optimize Multivariate Regression Models for Pr, Nd, and Nitric Acid Using Spectrophotometry.
  • Ramp. (2026, February 19).
  • Gabor, P. (2024, June 8).

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Validation

The Unconfirmed Structure: A Comparative Guide to the Elucidation of 2-Amino-3,4-dimethoxybenzonitrile

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and materials science, the precise structural confirmation of novel organic molecule...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the precise structural confirmation of novel organic molecules is paramount. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interactions with biological targets, and ultimately, its efficacy and safety. This guide addresses the structural elucidation of 2-Amino-3,4-dimethoxybenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry. As of this writing, a definitive single-crystal X-ray diffraction structure for this specific isomer has not been deposited in publicly accessible databases.

This guide, therefore, takes a comparative and pedagogical approach. We will present a comprehensive analysis of the crystallographic data for the closely related isomer, 2-Amino-4,5-dimethoxybenzonitrile, as a benchmark for understanding the solid-state characteristics of this class of compounds. Furthermore, we will provide a detailed exploration of alternative and complementary analytical techniques—NMR spectroscopy, IR spectroscopy, and mass spectrometry—that are essential for the de novo structural confirmation of 2-Amino-3,4-dimethoxybenzonitrile. This guide is designed to equip researchers with the necessary theoretical understanding and practical protocols to confidently determine the structure of this and similar molecules.

The Gold Standard: Insights from Single-Crystal X-ray Diffraction of an Isomer

Single-crystal X-ray diffraction (XRD) is an unparalleled technique for providing a detailed and unambiguous three-dimensional atomic arrangement of a crystalline solid[1][2]. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine precise bond lengths, bond angles, and intermolecular interactions[1]. While a crystal structure for 2-Amino-3,4-dimethoxybenzonitrile is not available, the crystallographic data for its isomer, 2-Amino-4,5-dimethoxybenzonitrile, offers invaluable insights into the expected structural features.

The crystal structure of 2-Amino-4,5-dimethoxybenzonitrile reveals a planar aromatic ring system. The geometric parameters are within the usual ranges, and the crystal packing is stabilized by intermolecular N—H···O hydrogen bonds. This planarity and hydrogen bonding capability are crucial for understanding how these molecules might interact with biological macromolecules.

Below is a summary of the crystallographic data for 2-Amino-4,5-dimethoxybenzonitrile, which serves as a comparative reference.

Parameter 2-Amino-4,5-dimethoxybenzonitrile
Empirical Formula C₉H₁₀N₂O₂
Formula Weight 178.19 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.234(2) Å, b = 13.987(3) Å, c = 8.021(2) Å
β = 113.34(3)°
Volume 848.4(4) ų
Z 4
Density (calculated) 1.395 Mg/m³
Hydrogen Bonding N-H···O

Data sourced from the Cambridge Structural Database (CSD), CCDC 674077.

Experimental Protocol: Single-Crystal X-ray Diffraction

For researchers who succeed in obtaining suitable crystals of 2-Amino-3,4-dimethoxybenzonitrile, the following protocol outlines the general steps for structure determination.

1. Crystal Growth:

  • Dissolve the purified 2-Amino-3,4-dimethoxybenzonitrile in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) to create a saturated or near-saturated solution.

  • Slow evaporation of the solvent at room temperature is a common method. Alternatively, vapor diffusion or slow cooling techniques can be employed.

  • The goal is to obtain single, well-formed crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

2. Data Collection:

  • Mount a suitable crystal on a goniometer head.

  • The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.

  • A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect the diffraction data.

  • The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

  • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

G cluster_0 X-ray Crystallography Workflow Crystal Growth Crystal Growth Data Collection Data Collection Crystal Growth->Data Collection Single Crystal Structure Solution Structure Solution Data Collection->Structure Solution Diffraction Data Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Model Final Structure Final Structure Structure Refinement->Final Structure Refined Model

Caption: Workflow for single-crystal X-ray diffraction.

Complementary Spectroscopic Techniques for Structural Confirmation

In the absence of a crystal structure, a combination of spectroscopic methods is essential for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Predicted ¹H NMR Spectrum of 2-Amino-3,4-dimethoxybenzonitrile:

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (H-5)6.8 - 7.0Doublet1H
Aromatic H (H-6)6.6 - 6.8Doublet1H
Amino (-NH₂)4.0 - 5.0Broad Singlet2H
Methoxy (-OCH₃) at C-43.8 - 4.0Singlet3H
Methoxy (-OCH₃) at C-33.7 - 3.9Singlet3H

Predicted ¹³C NMR Spectrum of 2-Amino-3,4-dimethoxybenzonitrile:

Carbon Predicted Chemical Shift (δ, ppm)
C=N (Nitrile)118 - 122
Aromatic C-NH₂148 - 152
Aromatic C-OCH₃145 - 150
Aromatic C-H110 - 125
Aromatic C (quaternary)100 - 140
Methoxy (-OCH₃)55 - 60

Note: Predicted chemical shifts are based on computational models and analysis of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Expected IR Absorption Bands for 2-Amino-3,4-dimethoxybenzonitrile:

Wavenumber (cm⁻¹) Vibration Functional Group
3400 - 3200N-H stretchPrimary Amine
3000 - 2850C-H stretchAromatic & Aliphatic
2230 - 2210C≡N stretchNitrile
1620 - 1580C=C stretchAromatic Ring
1275 - 1200Asymmetric C-O-C stretchAryl ether
1075 - 1020Symmetric C-O-C stretchAryl ether
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Expected Mass Spectrum of 2-Amino-3,4-dimethoxybenzonitrile:

  • Molecular Ion (M⁺): m/z = 178.0742 (calculated for C₉H₁₀N₂O₂)

  • Key Fragmentation Patterns: Loss of a methyl group (-CH₃) to give a fragment at m/z = 163, and loss of a methoxy group (-OCH₃) to give a fragment at m/z = 147.

G cluster_1 Spectroscopic Analysis Workflow Sample Sample NMR NMR Sample->NMR Connectivity IR IR Sample->IR Functional Groups MS MS Sample->MS Molecular Weight Structure Structure NMR->Structure IR->Structure MS->Structure

Caption: Integrated spectroscopic approach for structure elucidation.

Synthesis and Characterization: A Practical Protocol

A reliable synthetic route to 2-Amino-3,4-dimethoxybenzonitrile is crucial for obtaining material for structural analysis. A common and effective method is the reduction of the corresponding nitro compound, 2-nitro-3,4-dimethoxybenzonitrile.

Experimental Protocol: Synthesis of 2-Amino-3,4-dimethoxybenzonitrile

Step 1: Synthesis of 2-nitro-3,4-dimethoxybenzonitrile (Precursor) This step should be performed with appropriate safety precautions as nitration reactions can be highly exothermic.

  • To a stirred solution of 3,4-dimethoxybenzonitrile in a suitable solvent (e.g., concentrated sulfuric acid), slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a low temperature (0-5 °C).

  • After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitored by TLC).

  • Carefully pour the reaction mixture onto ice and collect the precipitated solid by filtration.

  • Wash the solid with water until the filtrate is neutral and then dry to yield crude 2-nitro-3,4-dimethoxybenzonitrile.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Reduction to 2-Amino-3,4-dimethoxybenzonitrile

  • Dissolve the 2-nitro-3,4-dimethoxybenzonitrile in a suitable solvent (e.g., ethanol or methanol).

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere[3]. Alternatively, chemical reducing agents such as tin(II) chloride in hydrochloric acid or sodium dithionite can be used[4][5].

  • Monitor the reaction by TLC until the starting material is no longer present.

  • Upon completion, remove the catalyst by filtration (if applicable) and evaporate the solvent.

  • The crude product can be purified by column chromatography or recrystallization to yield pure 2-Amino-3,4-dimethoxybenzonitrile.

Conclusion

While the definitive crystal structure of 2-Amino-3,4-dimethoxybenzonitrile remains to be determined, this guide provides a comprehensive framework for its structural elucidation. By leveraging the crystallographic data of its close isomer, 2-Amino-4,5-dimethoxybenzonitrile, and employing a suite of powerful spectroscopic techniques, researchers can confidently confirm the structure of this and other novel compounds. The provided experimental protocols for synthesis and analysis offer a practical starting point for scientists working in drug discovery and materials science, enabling the continued exploration of the chemical space and the development of new and innovative molecules.

References

  • Cervellino, A., & Ciccariello, S. (2004). Fundamentals and Applications of X-Ray Diffraction. La Rivista del Nuovo Cimento, 27(5), 1-68. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • PrepChem. (n.d.). Synthesis of 2-amino-4,5-dimethoxybenzonitrile. Retrieved from [Link]

  • Strides Arcolab Ltd. (2007). A novel process for the preparation of 2-amino-4,5-dimethoxy benzonitrile [ABN].
  • PubChem. (n.d.). 2-Amino-3,4-dimethoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • IUCr Journals. (2007). 2-Amino-4,5-dimethoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4351. Available at: [Link]

  • Bayer AG. (1999). Process for the preparation of 2-Amino-4,5,3',4'-tetramethoxybenzophenone.
  • Porter, H. K. (2011). The Zinin Reduction of Nitroarenes. Organic Reactions, 455–481.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Validation of 2-Amino-3,4-dimethoxybenzonitrile: A Comparative Analysis of HPLC and GC-MS Methodologies

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the intricate landscape of drug development and synthesis, the purity of chemical intermediates is not merely a quality metric; it is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate landscape of drug development and synthesis, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 2-Amino-3,4-dimethoxybenzonitrile, with its molecular formula C₉H₁₀N₂O₂ and molecular weight of 178.19 g/mol , serves as a vital building block in the synthesis of various pharmaceutical compounds[1]. The presence of impurities—be they starting materials, by-products, or degradation products—can have profound implications, potentially altering the pharmacological and toxicological profile of the final Active Pharmaceutical Ingredient (API)[2][3].

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 2-Amino-3,4-dimethoxybenzonitrile. We will move beyond simple protocols to explore the causality behind methodological choices, ensuring that the described systems are self-validating and grounded in authoritative standards, such as those from the International Council for Harmonisation (ICH)[4][5][6].

Part 1: The Gold Standard—Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally sensitive compounds like 2-Amino-3,4-dimethoxybenzonitrile[7][8]. Its high resolution, sensitivity, and quantitative accuracy make it indispensable in pharmaceutical quality control[2][3].

Causality of Method Selection: Why Reversed-Phase HPLC?

The molecular structure of 2-Amino-3,4-dimethoxybenzonitrile—an aromatic ring functionalized with a basic amino group, two ether (methoxy) groups, and a polar nitrile group—renders it moderately polar. This polarity profile makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), the most common separation mode used in the pharmaceutical industry[9][10].

In RP-HPLC, we utilize a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase[11][12]. The separation mechanism is based on the differential partitioning of the analyte and its impurities between these two phases[9]. Less polar impurities will have a stronger affinity for the nonpolar stationary phase and will be retained longer, while the more polar main compound and any highly polar impurities will elute earlier. The inclusion of a mild acid, such as formic acid, in the mobile phase is a critical choice. It protonates the basic amino group on the analyte, preventing undesirable interactions with residual silanols on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks—a hallmark of a robust method[9][13].

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system, grounded in established methodologies for similar aniline and benzonitrile derivatives[14][15][16].

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector[9].

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[14].

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, and Formic Acid (FA).

  • Sample: 2-Amino-3,4-dimethoxybenzonitrile reference standard and test sample.

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides a polar base for the gradient and controls pH to ensure consistent ionization of the analyte.
Mobile Phase B AcetonitrileThe organic modifier; its increasing concentration elutes compounds based on polarity.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% BA gradient ensures adequate separation of early-eluting polar impurities and later-eluting non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or λmax determined by PDA)The aromatic ring provides strong UV absorbance; 254 nm is a common wavelength for such structures. A PDA detector allows for optimal wavelength selection and peak purity analysis.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.

3. Sample and Standard Preparation:

  • Solvent Selection: The analyte is expected to be soluble in polar organic solvents[17]. A diluent of 50:50 Acetonitrile:Water is a good starting point as it is compatible with the mobile phase[4].

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution of 1.0 mg/mL. Perform serial dilutions to create calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL) to assess linearity and quantitation limits.

  • Sample Preparation: Prepare the test sample at a concentration of approximately 0.1 mg/mL in the same diluent. Filter through a 0.45 µm syringe filter before injection to protect the column.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Validation prep_sample 1. Prepare Sample (0.1 mg/mL in Diluent) prep_std 2. Prepare Standards (Calibration Curve) prep_mobile 3. Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) equilibrate 4. Equilibrate HPLC (10% B, 15 min) prep_mobile->equilibrate inject 5. Inject Samples & Standards equilibrate->inject separate 6. Gradient Separation (C18 Column) inject->separate detect 7. UV Detection (254 nm / PDA) separate->detect integrate 8. Integrate Peaks detect->integrate validate 9. Perform Validation Tests (Linearity, Specificity, etc.) integrate->validate calculate 10. Calculate Purity (% Area Normalization) validate->calculate

Caption: Workflow for HPLC Purity Validation of 2-Amino-3,4-dimethoxybenzonitrile.

Method Validation According to ICH Q2(R1) Guidelines

Method validation is the documented proof that an analytical method is suitable for its intended purpose[5][18]. For purity analysis, the following parameters are critical:

  • Specificity: This ensures that the method can accurately assess the analyte in the presence of impurities, degradation products, or excipients. It is demonstrated by injecting a blank (diluent), the reference standard, and the test sample. The analyte peak in the sample should have the same retention time as the standard and be free from interference from any other peaks[4][18]. Spiking the sample with known related substances, if available, provides definitive proof of specificity.

  • Linearity: Establishes that the detector response is directly proportional to the analyte concentration over a given range. This is assessed by analyzing the calibration standards and performing a linear regression of peak area versus concentration. An R² value ≥ 0.99 is typically required[18][19].

  • Precision: Measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels[4]:

    • Repeatability (Intra-assay precision): Analyzing a minimum of six replicate samples of the same concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Assessing the method's performance on different days, with different analysts, or on different equipment. The Relative Standard Deviation (RSD) for the results should typically be ≤ 2%.

  • Accuracy: The closeness of the test results to the true value. It is determined by spiking a sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) and calculating the percent recovery. Recoveries are typically expected to be within 98-102%[5].

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy[18]. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Part 2: An Orthogonal Approach—Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the workhorse for this type of analysis, it is prudent scientific practice to have an orthogonal method—one that relies on a different separation principle—for confirmation and for analyzing different types of impurities. Gas Chromatography (GC) is an excellent alternative for compounds that are volatile and thermally stable[7][8]. Coupled with a Mass Spectrometry (MS) detector, it becomes a powerful tool for both quantification and definitive impurity identification[20][21].

Causality of Method Selection: Why GC-MS?

The decision to use GC-MS is based on the physicochemical properties of 2-Amino-3,4-dimethoxybenzonitrile. With a molecular weight of 178.19 g/mol , it is expected to be sufficiently volatile for GC analysis, provided appropriate temperatures are used. The primary advantage of GC is its high separation efficiency, often exceeding that of HPLC, which can be beneficial for resolving closely related impurities. The MS detector provides a significant advantage over UV detection by furnishing mass-to-charge ratio (m/z) data, which allows for the tentative identification of unknown impurities based on their fragmentation patterns[20][21].

Experimental Protocol: A GC-MS Method for Purity Analysis

1. Instrumentation and Materials:

  • GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[20].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Reagents: GC-grade Dichloromethane (DCM) or Ethyl Acetate.

  • Sample: 2-Amino-3,4-dimethoxybenzonitrile reference standard and test sample.

2. Chromatographic and Spectrometric Conditions:

ParameterConditionRationale
Inlet Temperature 280 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for a concentrated sample.
Oven Program 100 °C (hold 1 min), then ramp 15 °C/min to 300 °C (hold 5 min)A temperature program is essential to first elute volatile impurities and then ramp up to elute the main analyte and any higher-boiling impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard hard ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range 40-400 m/zCovers the molecular ion of the analyte and its expected fragments.

3. Sample Preparation:

  • Accurately prepare a stock solution of the reference standard (1.0 mg/mL) in a volatile solvent like Dichloromethane.

  • Prepare the test sample at a similar concentration.

Part 3: Head-to-Head Comparison—HPLC vs. GC-MS

Choosing the right analytical tool depends on the specific requirements of the analysis, available resources, and the stage of drug development. The following table and decision guide provide a direct comparison.

Comparative Performance Summary
FeatureRP-HPLC with UV/PDA DetectionGC-MS
Principle Partitioning based on polarity in a liquid mobile phase.Partitioning based on volatility/boiling point in a gaseous mobile phase.
Analyte Suitability Excellent. Ideal for moderately polar, non-volatile, or thermally labile compounds.Good. Suitable for volatile and thermally stable compounds. The analyte's stability at >280°C must be confirmed.
Resolution High resolving power, capable of separating complex mixtures.Very high resolving power, often superior to HPLC for volatile compounds.
Sensitivity Good to excellent, depending on the chromophore. LOD/LOQ in the ng/mL range is common[22].Excellent, especially in Selected Ion Monitoring (SIM) mode. LOD/LOQ in the pg/mL range is achievable.
Quantification Excellent. Highly accurate and precise for purity calculations using area percent normalization.Good. Accurate quantification is achievable but can be more susceptible to matrix effects and injection variability.
Impurity ID Limited. A PDA detector can indicate peak purity but cannot identify unknowns. Requires hyphenation to MS.Excellent. EI fragmentation patterns provide structural information and can be matched against libraries for definitive identification.
Speed Typical run times are 15-30 minutes.Typical run times are 15-40 minutes, including oven cool-down.
Robustness Generally very robust and reliable for routine QC operations.Can be less robust; requires more maintenance (e.g., inlet liner changes, ion source cleaning).
Decision Guide: Selecting the Appropriate Technique

The choice between HPLC and GC-MS is not always straightforward. This decision tree, framed from a senior scientist's perspective, guides the selection process based on analytical goals.

Caption: Decision tree for selecting between HPLC and GC-MS.

Conclusion and Senior Scientist's Recommendation

For the routine quality control and purity validation of 2-Amino-3,4-dimethoxybenzonitrile, Reversed-Phase HPLC is the recommended primary technique . Its robustness, superior quantitative accuracy for this compound class, and applicability without requiring thermal stability make it the industry standard[9][14]. The detailed RP-HPLC method and validation strategy provided herein offer a clear and reliable pathway for implementation in any pharmaceutical development or manufacturing setting.

GC-MS should be regarded as an essential orthogonal and complementary technique. It is invaluable during process development for identifying unknown impurities or for investigating out-of-specification results where the identity of a new impurity is critical. The combined use of both HPLC for routine quantification and GC-MS for characterization provides a comprehensive and scientifically rigorous approach to ensuring the purity of this vital pharmaceutical intermediate.

References

  • Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3,4-dimethoxybenzonitrile. PubChem Compound Summary. [Link]

  • Novasol Biotech. (2024, October 1).
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, o-nitro- on Newcrom R1 HPLC column.
  • Jardim, I. C. S. F., et al. (2010). Some New Selective Stationary Phases for RP-HPLC. Journal of Separation Science, 33(19), 2917-29. [Link]

  • Patel, P., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(3), 158-165.
  • Benchchem. (n.d.).
  • Płotka-Wasylka, J., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5067. [Link]

  • OuYang, X.-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(10), 1735-1742. [Link]

  • LCGC International. (2022, April 15).
  • SIELC Technologies. (2023, May 31). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Veeprho Pharmaceuticals. (2025, August 25).
  • Labtech. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine.
  • Al-Modwahi, A. S., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Asia Oceania Journal of Nuclear Medicine & Biology, 8(2), 107-115. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Sremchev, B., et al. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 30(1), 123. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, February 7). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • Ghugare, P. S., & Kumar, S. (2025, December 10).
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). Pharmaceutics, 13(8), 1265. [Link]

  • Benchchem. (n.d.). 2-Amino-4-methoxy-5-nitrobenzonitrile solubility problems and solutions.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Journal of Pharmaceutical Research and Reports.

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Validation

Benchmarking catalytic efficiency in 2-Amino-3,4-dimethoxybenzonitrile reactions

An In-Depth Guide to Catalytic Efficiency in the Synthesis of Substituted Benzonitriles: A Focus on 2-Amino-3,4-dimethoxybenzonitrile Precursors This guide provides a comprehensive comparison of catalytic systems for the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Catalytic Efficiency in the Synthesis of Substituted Benzonitriles: A Focus on 2-Amino-3,4-dimethoxybenzonitrile Precursors

This guide provides a comprehensive comparison of catalytic systems for the synthesis of substituted benzonitriles, with a specific focus on precursors to 2-Amino-3,4-dimethoxybenzonitrile, a key building block in modern medicinal chemistry. We will dissect the performance of leading catalytic technologies, grounding our analysis in mechanistic insights and quantitative experimental data to empower researchers in drug discovery and process development to make informed decisions.

The Strategic Importance of 2-Amino-3,4-dimethoxybenzonitrile

The 2-Amino-3,4-dimethoxybenzonitrile scaffold is a privileged motif in pharmaceutical science. Its unique arrangement of amino, cyano, and methoxy functional groups provides a versatile platform for constructing complex heterocyclic systems, which are central to a wide array of therapeutic agents. The efficiency of synthesizing this core structure and its analogs is therefore a critical parameter in the drug development pipeline. This guide benchmarks the catalytic efficiency for a key synthetic transformation: the introduction of the nitrile group onto the aromatic ring, a reaction paramount to the synthesis of these valuable intermediates.

Establishing a Benchmark: The Catalytic Cyanation Reaction

To objectively compare catalytic performance, we will focus on a benchmark transformation: the cyanation of an aryl halide to form a substituted benzonitrile. This reaction class is fundamental to the synthesis of the target molecule's precursors. We will analyze the efficiency of various transition-metal catalysts in this context, providing a framework for selecting the optimal system based on factors like yield, reaction time, cost, and functional group tolerance.

The general workflow for such a catalytic process is a multi-step procedure requiring careful control of the reaction environment to ensure catalyst activity and product purity.

Caption: A generalized experimental workflow for transition metal-catalyzed cyanation reactions.[1]

Comparative Analysis of Catalytic Systems

The choice of metal catalyst is the most critical factor influencing the outcome of a C-CN cross-coupling reaction. Palladium, copper, and nickel systems dominate the field, each offering a unique profile of reactivity, cost, and operational complexity.[2]

Palladium Catalysis: The Gold Standard

Palladium-catalyzed reactions, particularly those building on the principles of Buchwald-Hartwig amination, are renowned for their broad substrate scope and high efficiency under relatively mild conditions.[2] These systems typically employ a palladium(0) source, which is often generated in situ from a Pd(II) precatalyst, and a bulky, electron-rich phosphine ligand.

Mechanism: The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) species inserts into the aryl-halide bond.

  • Cyanide Transfer: The cyanide anion replaces the halide on the palladium center. The use of co-catalysts like CuI can dramatically facilitate this step.[3]

  • Reductive Elimination: The aryl nitrile product is released, regenerating the active Pd(0) catalyst.

G pd0 Pd(0)L2 pdi Ar-Pd(II)(X)L2 pd0->pdi Ar-X l1 Oxidative Addition pdii Ar-Pd(II)(CN)L2 pdi->pdii M-CN l2 Cyanide Transfer pdii->pd0 Ar-CN l3 Reductive Elimination

Caption: Generalized catalytic cycle for Palladium-catalyzed cyanation.

Copper Catalysis: The Ullmann Condensation Legacy

The copper-catalyzed Ullmann reaction is a classical method for forming C-N and C-O bonds.[4] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern advancements using ligands such as L-proline have enabled milder and more efficient transformations.[1] Copper systems are significantly more cost-effective than their palladium counterparts, making them attractive for large-scale synthesis.

Nickel Catalysis: A Potent and Economical Alternative

Nickel catalysis has emerged as a powerful and economical alternative to palladium for cross-coupling reactions.[5] Nickel catalysts can be particularly effective for challenging substrates, such as aryl chlorides, which are often less reactive in palladium-catalyzed systems.[2] The development of air-stable nickel precatalysts has further enhanced their practical utility in modern synthetic labs.[5]

Quantitative Performance Data

The following table summarizes experimental data from the literature for various catalytic systems in the cyanation of aryl halides, providing a quantitative basis for comparison.

Catalyst SystemLigand / AdditiveCyanide SourceSolventTemp (°C)Time (h)SubstrateYield (%)Reference
Pd(PPh₃)₄ / CuI-NaCNTHFReflux2.5Aryl Iodide>95%[3]
Pd-beta zeolite-K₄[Fe(CN)₆]DMF130-Aryl Bromide79-91%[6]
Pd/CPPh₃Cyanuric ChlorideFormamide13012Aryl BromideGood[6]
Pd/CoFe₂O₄@ACT-K₄[Fe(CN)₆]H₂O/EtOH903Aryl Bromide~95%[7]
CuIL-prolineKCNDMSO120153-BromopyridineModerate[1]
NiBr₂dppeCO₂/NH₃Dioxane12024Benzyl Ammonium Salt81%[8]

Note: Yields and conditions are highly substrate-dependent. This table provides representative examples to illustrate catalyst performance.

Validated Experimental Protocol: Pd/Cu Co-catalyzed Cyanation

This protocol describes a highly efficient, co-catalyzed method for the cyanation of an aryl iodide, adapted from established literature procedures.[3] This system's reliability and high conversion rate make it an excellent benchmark.

Materials & Reagents:

  • Aryl Iodide (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Copper(I) Iodide (CuI) (0.10 mmol, 10 mol%)

  • Sodium Cyanide (NaCN) (2.0 mmol, 2.0 equiv)

  • Anhydrous, deoxygenated Tetrahydrofuran (THF) (2.5 mL)

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Reaction Setup: In a glovebox, charge a dry Schlenk tube equipped with a magnetic stir bar with Pd(PPh₃)₄ (58 mg, 0.05 mmol) and CuI (19 mg, 0.10 mmol).

  • Reagent Addition: Add the aryl iodide (1.0 mmol) and sodium cyanide (98 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous, deoxygenated THF (2.5 mL) to the tube.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 65-70 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aryl nitrile.

Causality & Trustworthiness: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The CuI co-catalyst is not merely an additive; it plays a crucial role in the transmetalation step, accelerating the transfer of the cyanide group to the palladium center and dramatically improving the reaction rate compared to using the palladium catalyst alone.[3] Sodium cyanide serves as the primary, cost-effective cyanide source. This protocol's reliance on well-established, high-yielding conditions ensures its reliability and reproducibility.

Conclusion and Future Outlook

The catalytic cyanation of aryl halides is a robust and versatile method for synthesizing key benzonitrile intermediates.

  • Palladium-based systems , especially when co-catalyzed with copper salts, remain the benchmark for efficiency and broad applicability, consistently delivering high yields under mild conditions.[2][3]

  • Copper and Nickel catalysts present compelling, cost-effective alternatives, particularly for large-scale industrial applications where reagent cost is a primary driver.[2] Ongoing research into ligand design continues to close the performance gap with palladium.[4][5]

  • Heterogeneous catalysts , such as palladium supported on nanoparticles or zeolites, offer significant advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry.[6][7]

For researchers working on the synthesis of 2-Amino-3,4-dimethoxybenzonitrile and its derivatives, a palladium-based system offers the highest probability of success for initial route-scouting and small-scale synthesis. For process development and scale-up, investigating nickel and advanced copper systems could yield a more economical and sustainable manufacturing process.

References

  • A Comparative Guide to Catalysts for Carbon-Nitrogen (C-N) Bond Formation. Benchchem.
  • A Comparative Guide to Catalysts for C-N Bond Formation with 3-Bromopyridines. Benchchem.
  • Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Triflates. The Journal of Organic Chemistry - ACS Publications.
  • Catalytic Asymmetric Cyanation Reactions. ACS Publications - American Chemical Society.
  • Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry.
  • Comparison of different catalytic systems in the cyanation reaction. ResearchGate.
  • The preparation method of 3,4-dimethoxybenzonitrile. Google Patents.
  • Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts. PMC.
  • Synthesis of 2-amino-4,5-dimethoxybenzonitrile. PrepChem.com.
  • 2-Amino-3,4-dimethoxybenzonitrile. PubChem.
  • Efficient CO and CN bond forming cross-coupling. KAUST Repository.
  • 3,4-Dimethoxybenzonitrile (CAS 2024-83-1). Fluorochem.
  • Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation. DSpace@MIT.
  • Preparation method of 3, 4-dimethoxy benzonitrile. Google Patents.

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Comparative

A Guide to Cross-Validation of Analytical Results with Reference Standards: Ensuring Data Integrity in Drug Development

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which product quality, safety, and efficacy are built. Every result, from early-stage characterization to final batch r...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which product quality, safety, and efficacy are built. Every result, from early-stage characterization to final batch release, must be demonstrably accurate and reliable. This guide provides an in-depth exploration of a critical process for ensuring this reliability: the cross-validation of analytical results against reference standards. We will delve into the scientific principles, regulatory expectations, and practical execution of these essential comparisons, equipping researchers, scientists, and drug development professionals with the knowledge to design and interpret these studies effectively.

The Imperative of Cross-Validation: Beyond a Single Method's Scope

An analytical method, even when thoroughly validated, exists within its own sphere of established performance. Cross-validation serves as a bridge, ensuring that the data generated by one method or in one laboratory is congruent with another. This becomes paramount in several common scenarios throughout the drug development lifecycle:

  • Method Transfer: When an analytical method is transferred from a development lab to a quality control (QC) lab, or to a contract research organization (CRO), cross-validation is essential to confirm that the receiving laboratory can execute the method with comparable performance.[1][2]

  • Introduction of a New Method: When a new or updated analytical method is introduced to replace an existing one, a cross-validation study is necessary to ensure that the new method produces equivalent results and that historical data remains relevant.

  • Data Bridging Across Studies: In long-term development programs, data may be generated using different analytical technologies or in different laboratories over time. Cross-validation provides the scientific justification for comparing and pooling this data.[3]

  • Confirmation of In-house Standard Qualification: The qualification of secondary or in-house working standards against a primary, compendial reference standard is a fundamental cross-validation activity.[4][5][6]

At its core, cross-validation is a systematic process of demonstrating that two different analytical procedures or two different laboratories executing the same procedure yield results that are statistically and scientifically equivalent.

The Hierarchy of Reference Standards: The Anchor of Analytical Accuracy

The concept of cross-validation is intrinsically linked to the use of reference standards. These are highly purified and well-characterized materials that serve as the benchmark for analytical measurements.[7][8] Understanding their hierarchy is crucial for designing meaningful cross-validation studies.

  • Primary Reference Standards: These are the "gold standard" materials, often supplied by official bodies like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or the National Institute of Standards and Technology (NIST).[4][6] They possess the highest metrological qualities and their property values are accepted without reference to other standards.[9]

  • Secondary (or Working) Reference Standards: These standards are qualified against a primary reference standard and are used for routine laboratory analyses.[4][6] They are more cost-effective and readily available for daily use, but their traceability to the primary standard must be unequivocally established.[5]

The qualification of a secondary standard against a primary standard is a quintessential example of a cross-validation study. The goal is to demonstrate that the secondary standard is a suitable surrogate for the primary standard within the context of a specific analytical method.

Designing a Robust Cross-Validation Study: A Step-by-Step Approach

A well-designed cross-validation study is a self-validating system. The experimental design and acceptance criteria should be pre-defined in a validation protocol.[10][11]

Experimental Workflow for Method Transfer Cross-Validation

The following protocol outlines a typical workflow for cross-validating an analytical method being transferred between two laboratories (Lab A - Originating, Lab B - Receiving).

G cluster_0 Phase 1: Protocol & Sample Preparation cluster_1 Phase 2: Independent Analysis cluster_2 Phase 3: Data Comparison & Evaluation A Define Protocol: - Acceptance Criteria - Statistical Approach B Prepare Homogeneous Sample Set: - Low, Mid, High Concentrations - Multiple Batches/Lots A->B C Distribute Samples to Both Labs B->C D Lab A (Originating) Analyzes Samples C->D E Lab B (Receiving) Analyzes Samples C->E F Collect & Tabulate Results D->F E->F G Statistical Analysis: - Mean Comparison (t-test) - Precision Comparison (F-test) - Equivalence Testing F->G H Compare Against Acceptance Criteria G->H I Generate Validation Report H->I

Caption: Workflow for a typical method transfer cross-validation study.

Step-by-Step Methodology:

  • Protocol Definition:

    • Clearly define the objective of the study.

    • Establish pre-defined acceptance criteria for all validation parameters.[12][13]

    • Select the appropriate statistical methods for data analysis.[14][15]

  • Sample Selection and Preparation:

    • Choose representative samples that span the analytical range of the method. This typically includes samples at low, medium, and high concentrations of the analyte.[16]

    • If applicable, include samples from different batches or lots of the drug substance or product to assess the method's robustness.

    • Ensure the samples are homogeneous and stable for the duration of the study.

  • Independent Analysis:

    • Both the originating and receiving laboratories should analyze the same set of samples.

    • To assess inter-day precision, the analysis should be performed on multiple days by different analysts, if possible.

  • Data Collection and Statistical Analysis:

    • All raw data, including chromatograms, spectra, and instrument parameters, should be meticulously documented.

    • The results from both laboratories are then statistically compared.

Key Performance Parameters and Acceptance Criteria

The comparison of analytical results in a cross-validation study focuses on the same performance characteristics evaluated during method validation, as outlined in ICH Q2(R1) and the recently revised Q2(R2).[17][18][19][20]

Performance Parameter Description Typical Acceptance Criteria Statistical Evaluation
Accuracy The closeness of test results to the true value.[21]The mean percent recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).Student's t-test to compare the means of the two datasets.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[22]The Relative Standard Deviation (RSD) should not exceed a specified limit (e.g., ≤ 2.0%).F-test to compare the variances of the two datasets.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[22]Correlation coefficient (r) ≥ 0.999.Comparison of the slopes and intercepts of the calibration curves.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[17][23]No significant interference at the retention time or wavelength of the analyte.Visual inspection of chromatograms/spectra and peak purity analysis.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[22]The LOD and LOQ should be comparable between the two methods/labs.Signal-to-noise ratio or statistical calculation based on the standard deviation of the response and the slope.

Statistical Tools for Objective Comparison

Statistical analysis is the cornerstone of an objective cross-validation.[14] While simple comparisons of means and standard deviations are useful, more sophisticated statistical tools provide a more robust assessment of equivalence.

  • Student's t-test: Used to determine if there is a significant difference between the means of two sets of data.

  • F-test: Used to compare the variances of two datasets to assess for any significant differences in precision.

  • Equivalence Testing (e.g., Two One-Sided Tests - TOST): This is a more powerful approach than traditional hypothesis testing for demonstrating similarity. Instead of trying to prove a difference, equivalence testing aims to demonstrate that the difference between two methods is smaller than a pre-defined, practically irrelevant amount.

  • Regression Analysis: When comparing two methods across a range of concentrations, Deming regression is often preferred over simple linear regression as it accounts for error in both the x and y measurements.

The choice of statistical methods should be justified in the validation protocol and should be appropriate for the type of data being analyzed.[14]

Visualizing the Relationship Between Primary and Secondary Standards

The qualification of a secondary reference standard against a primary standard is a critical cross-validation activity that ensures the traceability and reliability of routine analytical measurements.

G cluster_0 Reference Standard Hierarchy A Primary Reference Standard (e.g., USP, EP) - Highest Metrological Quality - Traceable to SI Units B Secondary (Working) Reference Standard - Qualified Against Primary Standard - Used for Routine Analysis A->B Qualification (Cross-Validation) C Analytical Method - HPLC, GC, Titration, etc. B->C Calibration & System Suitability D Routine Sample Analysis - Batch Release - Stability Testing C->D

Caption: Hierarchical relationship and qualification of reference standards.

Conclusion: A Commitment to Data Integrity

Cross-validation of analytical results with reference standards is not merely a regulatory hurdle; it is a fundamental scientific practice that underpins the reliability of all analytical data in drug development. By embracing a systematic and scientifically sound approach to these comparisons, organizations can ensure data integrity, facilitate seamless method transfers, and ultimately, contribute to the development of safe and effective medicines. The principles and methodologies outlined in this guide provide a framework for establishing robust cross-validation programs that are both compliant with global regulatory expectations and grounded in sound scientific principles.

References

  • SynThink. (n.d.). Pharmaceutical Reference Standards: Role, Types & Applications. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Advent Chembio. (n.d.). Primary vs Secondary Standards. Retrieved from [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • International Journal of Metrology and Quality Engineering. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Primary and Secondary Standards. Retrieved from [Link]

  • GMP Compliance. (2025, December 1). Primary Vs Secondary Reference Standards In GMP Labs. Retrieved from [Link]

  • IABS. (n.d.). Statistical Methods for Analytical Comparability Assessment During Process Change. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • BioPharma Consulting Group. (n.d.). Understanding the Difference Between Working Standards and Reference Standards in Biopharma. Retrieved from [Link]

  • BioPharm International. (n.d.). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • USP-NF. (2017). <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • Global Leading Conferences. (n.d.). Reference standards in pharmaceutical analysis MasterClass - US edition. Retrieved from [Link]

  • IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Emery Pharma. (2025, November 25). LBA Cross Validation: A Detailed Case Study. Retrieved from [Link]

  • Scion Instruments. (2025, April 28). Importance of using analytical standards – qualitative and quantitative analysis. Retrieved from [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]

  • SciSpace. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]

  • gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. Retrieved from [Link]

  • IPQ. (2010, December 11). Analytical Method Transfer In Focus in EU Effort to Revise GMP Chapter 6 on Quality Control. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • EBF. (n.d.). Cross Validations. Retrieved from [Link]

  • European Medicines Agency. (2017, November 9). Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Thomas A. Little Consulting. (2016, October 2). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]

  • BioPharm International. (2026, March 12). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • DATAcc by DiMe. (n.d.). Statistical methodology considerations for analytical validation studies. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

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Sources

Validation

A Comparative Guide to the Synthesis of 2-Amino-3,4-dimethoxybenzonitrile: A Review of Reaction Yields

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Amino-3,4-dimethoxybenzonitrile is a valuable building block, and understanding the most effect...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Amino-3,4-dimethoxybenzonitrile is a valuable building block, and understanding the most effective methods for its synthesis can save considerable time and resources. This guide provides an in-depth comparison of common synthetic routes, with a focus on reported reaction yields and the underlying chemical principles that dictate their success.

Introduction to 2-Amino-3,4-dimethoxybenzonitrile

2-Amino-3,4-dimethoxybenzonitrile serves as a crucial precursor in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. Its substituted benzene ring, featuring amino, cyano, and methoxy groups, offers a versatile platform for molecular elaboration. The efficiency of its synthesis is therefore a critical consideration for any research program that relies on this intermediate. This guide will explore two primary synthetic strategies: the Sandmeyer reaction starting from 3,4-dimethoxyaniline and the reduction of a nitro-substituted precursor.

Synthetic Strategies and Yield Comparison

The selection of a synthetic route is often a trade-off between yield, cost of reagents, reaction conditions, and scalability. Below is a comparative analysis of the primary methods for synthesizing 2-Amino-3,4-dimethoxybenzonitrile.

Reaction Type Starting Material Key Reagents Typical Yield Notes
Sandmeyer Reaction3,4-DimethoxyanilineNaNO₂, HCl, CuCNModerate to GoodA classic and widely used method for introducing a nitrile group onto an aromatic ring.[1][2][3]
Reduction2-Nitro-4,5-dimethoxybenzonitrileSodium Dithionite or Catalytic HydrogenationExcellentHigh-yielding but requires the synthesis of the nitro-substituted starting material.[4][5]

In-Depth Analysis of Synthetic Methodologies

The Sandmeyer Reaction: A Classic Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1][2][6] This multi-step, one-pot process is valued for its versatility.

Mechanism Overview: The reaction begins with the diazotization of the primary aromatic amine, 3,4-dimethoxyaniline, with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (typically 0-5 °C) to form a diazonium salt.[2][7] This intermediate is then treated with a copper(I) cyanide salt. A single electron transfer from the copper(I) to the diazonium salt results in the formation of an aryl radical, with the loss of nitrogen gas.[1] The aryl radical then reacts with the copper-cyanide complex to yield the desired 2-Amino-3,4-dimethoxybenzonitrile.[7]

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization step is performed at low temperatures to prevent the unstable diazonium salt from decomposing, primarily to a phenol derivative through reaction with water.[7]

  • Copper(I) Catalyst: Copper(I) cyanide is the classical reagent for this transformation and acts as both the source of the cyanide nucleophile and the catalyst for the radical-nucleophilic aromatic substitution.[1][3]

Workflow Diagram: Sandmeyer Reaction

Caption: General workflow of the Sandmeyer reaction for the synthesis of 2-Amino-3,4-dimethoxybenzonitrile.

Reduction of 2-Nitro-4,5-dimethoxybenzonitrile: A High-Yield Alternative

An alternative and often higher-yielding approach involves the reduction of a corresponding nitro compound. This method is particularly attractive when high purity and yield are critical, though it necessitates the prior synthesis of 2-nitro-4,5-dimethoxybenzonitrile.

Methodology and Yields: Two common reduction methods are employed:

  • Sodium Dithionite: A straightforward and effective method involves heating a suspension of 2-nitro-4,5-dimethoxybenzonitrile in water with sodium dithionite. This procedure has been reported to yield an impressive 97% of 2-amino-4,5-dimethoxybenzonitrile, a constitutional isomer of the target molecule, highlighting the method's efficacy.[4]

  • Catalytic Hydrogenation: For industrial-scale production, catalytic hydrogenation is often preferred. This method involves the use of a catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like methanol under a hydrogen atmosphere.[5] This process is known for its clean reaction profile and high yields, providing a product with a high degree of purity under mild conditions.[5]

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium dithionite is an inexpensive and powerful reducing agent suitable for laboratory-scale synthesis. For larger scales, catalytic hydrogenation is often more economical and environmentally benign, as it avoids the formation of sulfur byproducts.

  • Catalyst System: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups to amines due to its high activity and selectivity.[5]

Workflow Diagram: Reduction Route

Caption: Synthetic route via reduction of the corresponding nitro compound.

Detailed Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction (Representative)

This protocol is a generalized procedure based on the principles of the Sandmeyer reaction.[7]

  • Diazotization:

    • Dissolve 3,4-dimethoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution or slurry of copper(I) cyanide (1.2 equivalents) in water. If necessary, sodium or potassium cyanide can be added to form the more soluble cyanocuprate complex.

    • Cool the copper(I) cyanide mixture to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Gently heat the mixture (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine. To remove any phenolic byproducts, a wash with a dilute base (e.g., sodium hydroxide solution) can be performed.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 2-Amino-3,4-dimethoxybenzonitrile.

Protocol 2: Synthesis via Reduction with Sodium Dithionite[4]

This protocol is adapted from the synthesis of the isomer 2-amino-4,5-dimethoxybenzonitrile.[4]

  • Reaction Setup:

    • Suspend 2-nitro-3,4-dimethoxybenzonitrile (1 equivalent) in water.

    • Heat the suspension to approximately 90 °C.

  • Reduction:

    • To the hot mixture, add sodium dithionite (multiple equivalents) in small portions until the starting material is fully dissolved and the reaction is complete (monitor by TLC).

  • Isolation:

    • Filter the hot solution to remove any insoluble impurities.

    • Cool the filtrate to room temperature to allow the product to crystallize.

    • Collect the solid product by filtration, wash with cold water, and dry to afford 2-Amino-3,4-dimethoxybenzonitrile.

Conclusion

Both the Sandmeyer reaction and the reduction of a nitro precursor are viable methods for the synthesis of 2-Amino-3,4-dimethoxybenzonitrile. The choice between these routes will depend on the specific requirements of the research or development program.

  • The Sandmeyer reaction offers a direct conversion from the readily available 3,4-dimethoxyaniline, though yields can be variable and optimization may be required.

  • The reduction of 2-nitro-3,4-dimethoxybenzonitrile typically provides higher yields and a cleaner product profile, but it adds the extra step of synthesizing the nitro-substituted starting material. For applications where yield and purity are the highest priorities, the reduction route is often the superior choice.

By understanding the nuances of each synthetic pathway, researchers can make informed decisions to optimize the production of this important chemical intermediate.

Sources

Comparative

Reactivity comparison with other substituted aminobenzonitriles

An In-Depth Guide to the Reactivity of Substituted Aminobenzonitriles Introduction: The Versatile Scaffold of Aminobenzonitrile Aminobenzonitriles are a class of organic compounds featuring a benzene ring substituted wit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reactivity of Substituted Aminobenzonitriles

Introduction: The Versatile Scaffold of Aminobenzonitrile

Aminobenzonitriles are a class of organic compounds featuring a benzene ring substituted with both an amino (-NH₂) and a nitrile (-C≡N) group. This bifunctional nature makes them exceptionally valuable building blocks in medicinal chemistry and materials science.[1][2] The reactivity of this scaffold, however, is not static. The introduction of additional substituents onto the aromatic ring dramatically alters the electronic and steric landscape of the molecule, profoundly influencing the behavior of the amino group, the nitrile moiety, and the aromatic ring itself.

This guide, intended for researchers and drug development professionals, provides a comparative analysis of the reactivity of substituted aminobenzonitriles. We will move beyond simple rules to explore the underlying electronic and steric principles that govern their chemical behavior, supported by experimental evidence and detailed protocols for reactivity assessment.

Fundamental Principles Governing Reactivity

The reactivity of a substituted aminobenzonitrile is dictated by the complex interplay of the intrinsic properties of the amino and nitrile groups with the effects of a third substituent. These effects are primarily electronic and steric in nature.

Electronic Effects: A Tug-of-War for Electron Density

Electronic effects are transmitted through the molecule's sigma (σ) and pi (π) systems, altering electron density at various positions.[3]

  • Inductive Effect (-I / +I): This effect operates through the σ-bond framework and is related to the electronegativity of the atoms.[4] Electron-withdrawing groups (EWGs) like -NO₂ or halogens pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) like alkyl groups push electron density into the ring (+I effect).

  • Resonance Effect (-M / +M): Also known as the mesomeric effect, this operates through the π-system and involves the delocalization of electrons across the ring.[4][5] The amino group is a powerful +M group, donating its lone pair of electrons into the ring and increasing electron density, particularly at the ortho and para positions.[6][7] Conversely, the nitrile group is a strong -M group, withdrawing π-electron density from the ring, also primarily from the ortho and para positions.[1][8]

Steric Effects

Steric hindrance arises from the physical bulk of substituent groups, which can impede the approach of a reagent to a reactive site. This is particularly significant for substituents in the ortho position relative to a reactive center, such as the amino group.[1][9]

Quantifying Reactivity: The Hammett Equation

The Hammett equation provides a quantitative framework for correlating reaction rates and equilibrium constants for reactions of substituted aromatic compounds.[10] It takes the form:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.[11]

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.[10][12]

Studies on the basicity of substituted benzonitriles have validated the use of the Hammett equation, although deviations can occur, particularly for para-donating groups where direct resonance interactions are strong.[13]

Comparative Reactivity of Functional Groups

The overall reactivity is a composite of the behavior of the three key sites: the amino group, the nitrile group, and the aromatic ring.

Reactivity of the Amino Group: Nucleophilicity and Basicity

The primary role of the amino group is as a nucleophile or a base. Its reactivity is directly tied to the availability of the nitrogen's lone pair of electrons.

  • Effect of Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ decrease the electron density on the ring and, by extension, on the amino nitrogen. This reduces the amino group's ability to donate its lone pair, thus decreasing its nucleophilicity and basicity. For example, studies on the reaction of 2-aminobenzonitriles with CO₂ show that a strong electron-withdrawing nitro group at the para-position significantly reduces the reaction yield by attenuating the amino group's nucleophilicity.[9]

  • Effect of Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ increase electron density on the nitrogen atom, enhancing its nucleophilicity and basicity.

  • Positional Effects: The position of the substituent relative to the amino group is critical.

    • Para-Substituents: Exert the strongest electronic effects due to direct resonance conjugation. A para-EWG will significantly decrease amino reactivity.[9]

    • Meta-Substituents: Electronic effects are transmitted primarily through the weaker inductive effect, leading to a more moderate influence on amino reactivity.[14]

    • Ortho-Substituents: Exert a strong inductive effect and can also introduce significant steric hindrance, which can dramatically reduce reactivity by blocking the approach of reagents.[1][9]

The following diagram illustrates how substituents modulate the nucleophilicity of the amino group.

G cluster_0 Electron-Donating Group (EDG) Effect cluster_1 Electron-Withdrawing Group (EWG) Effect EDG EDG (+I, +M) e.g., -OCH3 Ring_EDG Aminobenzonitrile Ring EDG->Ring_EDG Donates e- density NH2_EDG Amino Group (-NH2) (Enhanced Nucleophilicity) Ring_EDG->NH2_EDG Increases e- density on Nitrogen EWG EWG (-I, -M) e.g., -NO2 Ring_EWG Aminobenzonitrile Ring EWG->Ring_EWG Withdraws e- density NH2_EWG Amino Group (-NH2) (Diminished Nucleophilicity) Ring_EWG->NH2_EWG Decreases e- density on Nitrogen

Caption: Influence of EDGs and EWGs on amino group nucleophilicity.

Reactivity of the Nitrile Group: Electrophilicity

The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack, leading to reactions like hydrolysis, reduction, or addition of organometallic reagents.[15][16][17]

  • Effect of Electron-Withdrawing Groups (EWGs): An EWG elsewhere on the ring enhances the electron-deficient nature of the nitrile carbon, making it a harder electrophile and more reactive towards nucleophiles.

  • Effect of Electron-Donating Groups (EDGs): An EDG, particularly the amino group itself, donates electron density into the ring, which can delocalize to the nitrile group, reducing the partial positive charge on the carbon and making it less reactive towards nucleophiles.[14]

Therefore, the reactivity of the amino and nitrile groups are inversely related. Conditions that favor reactions at the amino group (enhanced nucleophilicity via EDGs) will disfavor reactions at the nitrile group (decreased electrophilicity).

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

Predicting the outcome of EAS on a substituted aminobenzonitrile requires considering the directing effects of three groups: the amino group, the nitrile group, and the additional substituent.

  • Directing Effects:

    • Amino Group (-NH₂): A powerful activating group and an ortho, para-director.

    • Nitrile Group (-CN): A strong deactivating group and a meta-director.[8][18]

  • Overall Reactivity: Due to the deactivating nitrile group, all aminobenzonitriles are less reactive towards electrophiles than aniline. However, due to the activating amino group, they are more reactive than benzonitrile.[14]

  • Regioselectivity: The outcome is a competition. The powerful ortho, para-directing influence of the amino group usually dominates. An incoming electrophile will preferentially add to the positions that are ortho or para to the amino group and are least sterically hindered. The deactivating effect of the nitrile group serves to slow the reaction at all positions but does not typically override the regiochemical preference set by the amino group. The third substituent will further modulate this by either reinforcing or opposing the directing effects of the amino group.

Comparative Data Summary

The following table summarizes the predicted reactivity trends for a para-substituted aminobenzonitrile (where the substituent is para to the amino group and meta to the nitrile group).

Substituent (X)Electronic EffectEffect on Amino Group NucleophilicityEffect on Nitrile Group ElectrophilicityPredicted Major EAS Product(s) (Ortho/Para to -NH₂)
-OCH₃ Strong EDG (+M, -I)Strongly IncreasedStrongly DecreasedPositions 2 and 6
-CH₃ Weak EDG (+I)Moderately IncreasedModerately DecreasedPositions 2 and 6
-Cl Weak Deactivator (-I, +M)Slightly DecreasedSlightly IncreasedPositions 2 and 6
-NO₂ Strong EWG (-M, -I)Strongly DecreasedStrongly IncreasedPositions 2 and 6 (reaction is very slow)

Experimental Protocols for Reactivity Assessment

To empirically validate these principles, standardized experiments are crucial. The following protocol outlines a workflow for comparing the nucleophilicity of the amino group across a series of substituted aminobenzonitriles via competitive acylation.

Protocol: Comparative N-Acylation Kinetics

Objective: To determine the relative rates of N-acetylation for a series of para-substituted 4-aminobenzonitriles.

Methodology:

  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of each substituted 4-aminobenzonitrile (e.g., 4-amino-3-methylbenzonitrile, 4-amino-3-chlorobenzonitrile) in anhydrous acetonitrile.

    • Prepare a 0.1 M solution of acetic anhydride in anhydrous acetonitrile.

    • Prepare a 0.1 M solution of a non-nucleophilic base (e.g., 2,6-lutidine) in anhydrous acetonitrile. This is crucial to neutralize the acetic acid byproduct without competing in the acylation.

    • Prepare an internal standard (IS) solution (e.g., 0.05 M of undecane) in acetonitrile.

  • Reaction Procedure:

    • In a series of temperature-controlled vials at 25°C, combine 1.0 mL of a specific aminobenzonitrile stock solution, 1.0 mL of the 2,6-lutidine solution, and 0.5 mL of the internal standard solution.

    • Initiate the reaction by adding 1.0 mL of the acetic anhydride solution to each vial simultaneously (use a multi-channel pipette for precision).

    • Start a timer immediately.

  • Time-Point Quenching & Analysis:

    • At designated time points (e.g., 2, 5, 10, 20, 40 minutes), withdraw a 100 µL aliquot from each reaction vial.

    • Immediately quench the aliquot in a separate HPLC vial containing 900 µL of a quench solution (e.g., a 1:1 mixture of methanol and a dilute aqueous solution of a primary amine like butylamine) to consume any remaining acetic anhydride.

    • Analyze the quenched samples by reverse-phase HPLC with UV detection. Monitor the disappearance of the starting aminobenzonitrile and the appearance of the N-acetylated product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the aminobenzonitrile reactant versus time for each substrate.

    • Determine the initial reaction rate for each substrate from the slope of the curve at t=0.

    • Compare the initial rates to establish a quantitative ranking of amino group nucleophilicity.

The following workflow diagram illustrates this experimental design.

G prep 1. Reagent Preparation - Substituted Aminobenzonitrile Stocks (0.1M) - Acetic Anhydride (0.1M) - Base (2,6-Lutidine, 0.1M) - Internal Standard (IS) reaction 2. Reaction Setup (per substrate) - 1 mL Substrate Stock - 1 mL Base - 0.5 mL IS - Equilibrate to 25°C prep->reaction initiate 3. Initiation - Add 1 mL Acetic Anhydride - Start Timer reaction->initiate sampling 4. Timed Aliquots (t = 2, 5, 10, 20, 40 min) initiate->sampling quench 5. Quench (100 µL aliquot into 900 µL Quench Solution) sampling->quench hplc 6. HPLC Analysis (Quantify Reactant & Product vs. IS) quench->hplc analysis 7. Data Analysis - Plot [Reactant] vs. Time - Calculate Initial Rates - Compare Reactivity hplc->analysis

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-3,4-dimethoxybenzonitrile

Comprehensive Safety & Handling Guide: 2-Amino-3,4-dimethoxybenzonitrile This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling an...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 2-Amino-3,4-dimethoxybenzonitrile

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2-Amino-3,4-dimethoxybenzonitrile (CAS No. 79025-34-6). As a substituted aromatic amine and nitrile, this compound warrants careful handling to mitigate potential health risks. The following procedures are based on established safety principles for related chemical classes and are designed to ensure the safety of all laboratory personnel.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive Safety Data Sheet (SDS) for 2-Amino-3,4-dimethoxybenzonitrile is not always readily available, the hazard profile can be inferred from structurally analogous compounds such as 2-Amino-4,5-dimethoxybenzonitrile and other substituted benzonitriles.[1] Aromatic amines and nitriles as a class are known for their potential toxicity.[2] The primary risks involve exposure through inhalation of dust, skin contact, eye contact, and ingestion.

Based on data from similar compounds, the anticipated hazards are summarized below.

Hazard Category Potential Effect Rationale & Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed.Category 4 classification is common for similar benzonitrile derivatives.[1][3]
Acute Toxicity (Dermal) Harmful in contact with skin.Aromatic amines and nitriles can be absorbed through the skin, posing systemic risks.[4][5]
Acute Toxicity (Inhalation) Harmful if inhaled.Fine powders can be easily aerosolized, leading to respiratory tract exposure.[1][6]
Skin Corrosion/Irritation Causes skin irritation.Direct contact can lead to localized inflammation, redness, and discomfort.[4][5]
Eye Damage/Irritation Causes serious eye irritation.Particulate matter can cause significant mechanical and chemical irritation to the eyes.[4][7]
Target Organ Toxicity May cause respiratory irritation.Inhalation of dust may irritate the nose, throat, and lungs.[8]

Core Personal Protective Equipment (PPE) Mandates

A multi-layered PPE strategy is essential to prevent exposure. The selection of appropriate protective clothing is critical for preventing skin contact.[9][10]

Eye and Face Protection
  • Minimum Requirement : Chemical splash-resistant safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times when in the vicinity of the chemical.[7]

  • Enhanced Precaution : When there is a significant potential for splashing or dust generation (e.g., during bulk transfers or weighing), a face shield must be used in combination with safety goggles to protect the entire face.[9][11]

Skin and Body Protection
  • Gloves :

    • Type : Nitrile gloves are the standard recommendation for incidental contact.[12] Always check the manufacturer's compatibility chart for the specific glove model.

    • Practice : For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber) over a standard nitrile glove.[11] Gloves must be removed promptly if contaminated, and hands should be washed thoroughly with soap and water.[8]

  • Laboratory Coat : A clean, buttoned, knee-length laboratory coat is required.

  • Additional Protection : For tasks with a high risk of dust generation, such as cleaning up spills, disposable coveralls should be worn to prevent contamination of personal clothing.[13]

Respiratory Protection

The primary method for controlling airborne contaminants is the use of engineering controls.[12]

  • Engineering Controls First : All procedures that may generate dust, such as weighing, transferring, or preparing solutions, must be conducted inside a certified chemical fume hood or a powder containment hood.[14][15]

  • When Respirators are Necessary : If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.

    • For Nuisance Dust : A NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator may be used for low-level dust exposure.[8]

    • Higher Concentrations : For situations with potential for higher airborne concentrations, a full-face air-purifying respirator (APR) with an organic vapor/P100 (or equivalent) cartridge is necessary.[10] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[12]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety.

Procedural Workflow for Safe Handling

The following diagram outlines the decision-making process and workflow for safely handling 2-Amino-3,4-dimethoxybenzonitrile.

G cluster_prep Preparation & Planning cluster_execution Execution (Inside Fume Hood) cluster_post Post-Operation & Disposal start Start: Handling Required sds Review SDS of Analogous Compounds start->sds assess Assess Task: Weighing, Solution Prep, or Transfer? ppe_plan Select PPE Based on Task assess->ppe_plan sds->assess don_ppe Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves ppe_plan->don_ppe handle Perform Chemical Handling: - Minimize dust generation - Keep container closed don_ppe->handle clean Clean Work Area & Decontaminate Equipment handle->clean doff_ppe Doff PPE (Contamination Avoidance): 1. Outer Gloves (if any) 2. Lab Coat 3. Goggles/Face Shield 4. Inner Gloves clean->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash waste Dispose of Contaminated Materials as Hazardous Waste doff_ppe->waste end End: Procedure Complete waste->end

Caption: Workflow for Safe Handling of 2-Amino-3,4-dimethoxybenzonitrile.

Step-by-Step Handling Protocol
  • Preparation : Before starting, ensure a chemical fume hood is certified and functioning correctly. Designate a specific area within the hood for the procedure. Have access to an emergency eyewash station and safety shower.[6]

  • Donning PPE : Put on your lab coat, followed by safety goggles (and face shield if necessary). Finally, don well-fitting nitrile gloves, ensuring they overlap the cuffs of your lab coat.[8]

  • Handling the Compound :

    • Perform all manipulations within the fume hood to minimize inhalation risk.[14]

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust. Use weigh paper or a dedicated container.

    • Keep the primary container tightly sealed when not in active use.[16]

  • Post-Handling : After the procedure, decontaminate the work surface and any equipment used.

  • Doffing PPE : To prevent cross-contamination, remove PPE in the correct order: gloves first (peeling them off without touching the outer surface), followed by the lab coat and eye protection. Wash hands thoroughly with soap and water immediately after.[8]

Emergency Procedures for Exposure

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][7] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Waste Disposal Protocol

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : This material and any items contaminated with it (e.g., gloves, weigh paper, paper towels) must be treated as hazardous waste.[3][8]

  • Containment : Collect all solid and liquid waste in a designated, compatible, and clearly labeled hazardous waste container.[14][17] The container must have a tight-fitting lid and be kept closed except when adding waste.[17]

  • Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "2-Amino-3,4-dimethoxybenzonitrile".[17]

  • Disposal Method : Do not dispose of this chemical down the drain or in regular trash.[3] The recommended method of disposal is incineration by a licensed professional waste disposal service.[14]

  • Incompatible Waste : Do not mix this waste with strong oxidizing agents, strong acids, or strong bases in the same container.[7][14]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-4,6-dimethylbenzonitrile.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Dow Corporate. (2012, June 8). Personal Protective Equipment Guidance.
  • Thermo Fisher Scientific. (2025, December 21).
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Tokyo Chemical Industry. (2024, December 16).
  • PubChem. (n.d.). 2-Amino-3,4-dimethoxybenzonitrile.
  • BenchChem. (n.d.). 2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures.
  • Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet: 2-Amino-4,5-dimethoxybenzonitrile.
  • Fisher Scientific. (2025, December 26).
  • Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Thermo Fisher Scientific. (2025, September 6).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • ResearchGate. (n.d.).
  • MilliporeSigma. (n.d.). 2-Amino-4,5-dimethoxybenzonitrile.
  • Creative Safety Supply. (2024, September 6).
  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-2,3-dimethylbutyronitrile.
  • Cole-Parmer. (2006, June 23). Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile.
  • National Center for Biotechnology Information. (n.d.).
  • Wittenberg University. (n.d.). Handling Chemicals - Chemistry.
  • IBIX. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

Sources

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